3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKILZMOZUNSGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344650 | |
| Record name | 3-Benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21324-31-2 | |
| Record name | 3-Benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol (CAS 21324-31-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. Drawing from established principles of medicinal chemistry and organic synthesis, this document outlines the compound's core characteristics, a projected synthetic pathway, predicted spectroscopic data, and its significant role in the development of targeted therapeutics.
Core Molecular Attributes
3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is a fused heterocyclic system that serves as a valuable scaffold in medicinal chemistry. Its structure, featuring a triazolopyrimidine core with a benzyl substituent, provides a unique combination of hydrogen bonding capabilities and lipophilic character, making it an attractive starting point for the design of kinase inhibitors and receptor modulators.
| Property | Value | Source |
| CAS Number | 21324-31-2 | |
| Molecular Formula | C₁₁H₉N₅O | [1] |
| Molecular Weight | 227.22 g/mol | [1] |
| Melting Point | >250 °C | [1] |
| Appearance | Predicted: White to off-white solid |
Strategic Importance in Medicinal Chemistry: A Precursor to A3 Adenosine Receptor Antagonists
The primary significance of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol in drug discovery lies in its role as a key intermediate for the synthesis of selective A3 adenosine receptor (A3AR) antagonists.[1] A3ARs are G-protein coupled receptors implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegenerative disorders.[2][3]
The development of selective A3AR antagonists is a promising therapeutic strategy for conditions such as asthma, glaucoma, and certain cancers.[2] The triazolo[4,5-d]pyrimidine core of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol serves as a bioisostere of the purine ring system found in the endogenous ligand adenosine, providing a foundational structure for competitive antagonism at the A3 receptor. The benzyl group at the 3-position can be strategically modified to enhance potency and selectivity for the A3AR subtype.
The Triazolopyrimidine Scaffold: A Privileged Structure
The triazolo[4,5-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This versatility stems from its purine-like electronic properties and its capacity to engage in multiple hydrogen bonding interactions. Derivatives of this scaffold have been investigated as inhibitors of various kinases, including mTOR, PI3K, and cyclin-dependent kinases (CDKs), as well as antagonists for chemokine receptors like CCR7.
Proposed Synthesis Protocol
Caption: Proposed two-step synthesis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol.
Step 1: Synthesis of 4,5-diamino-6-hydroxypyrimidine
-
To a solution of malononitrile in a suitable solvent such as ethanol, add an equimolar amount of guanidine hydrochloride.
-
Add a base, for example, sodium ethoxide, to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4,5-diamino-6-hydroxypyrimidine.
Step 2: Synthesis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
-
Suspend 4,5-diamino-6-hydroxypyrimidine in an aqueous solution of acetic acid.
-
Add benzyl isothiocyanate to the suspension and stir at room temperature.
-
Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
The resulting precipitate is collected by filtration, washed with water, and then with a cold organic solvent like ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the chemical structure of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol and typical values for similar functional groups and heterocyclic systems.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 11.0 - 12.0 | br s | 1H | -OH (hydroxyl proton) |
| ~ 8.0 - 8.2 | s | 1H | C5-H (pyrimidine proton) |
| ~ 7.2 - 7.4 | m | 5H | Ar-H (benzyl aromatic protons) |
| ~ 5.5 | s | 2H | -CH₂- (benzyl methylene protons) |
Solvent: DMSO-d₆
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C7 (C-OH) |
| ~ 155 | C5 |
| ~ 150 | C8a (triazole-pyrimidine fusion) |
| ~ 135 | C-ipso (benzyl) |
| ~ 129 | C-ortho/meta (benzyl) |
| ~ 128 | C-para (benzyl) |
| ~ 125 | C4a (triazole-pyrimidine fusion) |
| ~ 50 | -CH₂- (benzyl) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2950 | Medium | Aliphatic C-H stretch |
| ~ 1650 | Strong | C=N stretch (pyrimidine ring) |
| ~ 1600, 1490, 1450 | Medium | C=C stretch (aromatic and pyrimidine rings) |
| ~ 1200 | Strong | C-O stretch |
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 227.08
-
Major Fragmentation Pathways:
-
Loss of the benzyl group (C₇H₇) leading to a fragment at m/z = 136.
-
Formation of the tropylium cation (C₇H₇⁺) at m/z = 91.
-
Fragmentation of the triazolopyrimidine core.
-
Potential Biological Activities and Therapeutic Applications
The therapeutic potential of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is primarily realized through its derivatives. As a versatile intermediate, it provides a platform for the synthesis of compounds with a range of biological activities.
Caption: Potential therapeutic applications derived from 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol.
A3 Adenosine Receptor Antagonism
As previously discussed, this is the most well-documented application of this compound as a starting material. The synthesis of potent and selective A3AR antagonists allows for the investigation of their therapeutic utility in:
-
Inflammatory Conditions: By blocking the pro-inflammatory effects of adenosine at the A3 receptor, these antagonists could be beneficial in treating asthma, rheumatoid arthritis, and inflammatory bowel disease.
-
Oncology: A3AR is overexpressed in various tumor types, and its antagonism has been shown to inhibit tumor growth and metastasis.
-
Glaucoma: A3AR antagonists may reduce intraocular pressure, offering a potential treatment for glaucoma.
Kinase Inhibition
The triazolopyrimidine scaffold is a known hinge-binding motif for many protein kinases. By modifying the substituents on the 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol core, it is plausible to develop inhibitors of key signaling kinases such as:
-
PI3K/mTOR Pathway: This pathway is frequently dysregulated in cancer. Triazolopyrimidine derivatives have been explored as dual PI3K/mTOR inhibitors.
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs is a validated strategy in cancer therapy. The structural similarity of the triazolopyrimidine core to adenosine triphosphate (ATP) makes it a suitable scaffold for designing competitive CDK inhibitors.
Antiproliferative and Anticancer Activity
Beyond specific kinase targets, derivatives of the triazolo[4,5-d]pyrimidine class have demonstrated broad antiproliferative activity against various cancer cell lines. The mechanisms for this activity are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Conclusion
3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is a molecule of significant interest to the drug discovery and development community. While detailed experimental data on the compound itself is limited in publicly accessible literature, its structural features and its established role as a precursor for potent A3 adenosine receptor antagonists underscore its importance. The proposed synthetic route and predicted spectroscopic data provided in this guide offer a valuable resource for researchers working with this and related heterocyclic systems. The continued exploration of derivatives based on this versatile scaffold holds considerable promise for the development of novel therapeutics for a range of human diseases.
References
- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
Executive Summary
This technical guide provides a comprehensive framework for the physicochemical characterization of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol (CAS: 21324-31-2). As a derivative of the triazolo[4,5-d]pyrimidine scaffold, this compound is a member of a class of molecules recognized for their significant biological activities, largely due to their structural analogy to endogenous purines like guanine.[1][2] Known informally as 8-aza-8-benzylguanine, this molecule serves as a key intermediate in the synthesis of selective A3 adenosine receptor antagonists, highlighting its importance in medicinal chemistry and drug development. This document outlines the essential experimental protocols for confirming the compound's identity, structure, and key physicochemical properties—such as solubility and pKa—that are critical determinants of its behavior in biological systems and its viability as a drug development candidate.
Introduction and Significance
The[3][4][5]triazolo[4,5-d]pyrimidine ring system is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the natural purine core allows it to function as a bioisostere, interacting with biological targets that typically bind adenine or guanine.[6] This mimicry has led to the development of numerous derivatives with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-tubercular agents.[7][8][9]
3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is of particular interest due to its role as a precursor in synthesizing highly selective antagonists for the A3 adenosine receptor, a target implicated in inflammatory diseases and cancer. A thorough understanding of its physicochemical characteristics is paramount. Properties such as aqueous solubility, lipophilicity, crystal structure, and ionization state (pKa) directly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides the theoretical basis and practical, field-proven protocols for a robust physicochemical evaluation tailored to the needs of researchers in drug discovery.
Molecular Structure and Properties
The foundational data for 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol provides a starting point for all subsequent characterization. The benzyl substitution at the N3 position of the triazole ring significantly impacts the molecule's lipophilicity and potential for π-stacking interactions.
graph "Chemical_Structure" {
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A;
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Caption: Chemical structure of the title compound.
Table 1: Core Compound Specifications
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-benzyl-3H-[3][4][5]triazolo[4,5-d]pyrimidin-7-ol | N/A |
| CAS Number | 21324-31-2 | N/A |
| Molecular Formula | C₁₁H₉N₅O | N/A |
| Molecular Weight | 227.22 g/mol | N/A |
| Melting Point | >250 °C | N/A |
| Storage | 0-8 °C, Desiccated | N/A |
Synthesis and Purification
While various synthetic routes to triazolopyrimidines exist, a common and effective strategy involves the cyclization of a substituted aminotriazole with a suitable pyrimidine precursor. The following protocol describes a plausible and robust pathway.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis and Purification
-
N-Benzylation: To a solution of 5-amino-1,2,3-triazole-4-carboxamide in dimethylformamide (DMF), add potassium carbonate as a base. Add benzyl bromide dropwise at room temperature and stir the mixture for 12-24 hours until TLC analysis indicates completion.
-
Isolation of Intermediate: Pour the reaction mixture into ice water to precipitate the intermediate product, 5-amino-3-benzyl-3H-triazole-4-carboxamide. Filter, wash with water, and dry the solid.
-
Cyclization: Prepare a solution of sodium ethoxide in absolute ethanol. Add the intermediate from the previous step, followed by diethyl carbonate. Reflux the mixture for 6-12 hours.
-
Product Precipitation: After cooling, acidify the reaction mixture with a suitable acid (e.g., acetic acid) to a pH of ~5-6 to precipitate the crude product.
-
Purification: Collect the crude solid by filtration. Purify by recrystallization from a DMF/water solvent system to yield pure 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol as a white to off-white solid.
Causality Behind Choices: The use of a carbonate base in DMF is a standard and effective method for the N-alkylation of heterocyclic amines, minimizing side reactions. The cyclization with diethyl carbonate under basic conditions is a classic route to form the pyrimidinone ring fused to an amino-azole. Recrystallization is chosen as the final purification step due to the compound's high melting point and expected poor solubility in common organic solvents at room temperature, which allows for efficient removal of more soluble impurities.
Structural Elucidation and Spectroscopic Analysis
Confirming the molecular structure is a non-negotiable step. A combination of NMR, MS, and IR spectroscopy provides orthogonal data points to validate the compound's identity unequivocally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for mapping the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to the anticipated low solubility in less polar solvents like chloroform-d.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
Expected Spectral Features:
-
¹H NMR: Expect signals for the benzyl CH₂ protons (~5.5 ppm), the five aromatic protons of the benzyl ring (7.2-7.4 ppm), a single proton on the pyrimidine ring, and exchangeable protons (N-H, O-H) at a downfield chemical shift.
-
¹³C NMR: Expect distinct signals for the benzylic CH₂, the aromatic carbons of the benzyl ring, and the carbons of the heterocyclic core.
Mass Spectrometry (MS)
MS provides the exact molecular weight, which is a primary confirmation of the elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Use an Electrospray Ionization (ESI) source in positive ion mode.
-
Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Expected Result:
-
A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 228.08. High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.[10][11][12]
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Analysis: Obtain the spectrum using an FTIR spectrometer, collecting data from 4000 to 400 cm⁻¹.
Expected Absorption Bands:
-
~3400-3100 cm⁻¹: Broad O-H and N-H stretching vibrations, indicative of the hydroxyl group and potential tautomeric forms.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching from the benzyl group.
-
~1700-1640 cm⁻¹: A strong C=O stretching band, confirming the presence of the keto tautomer (pyrimidin-7-one).
-
~1620-1550 cm⁻¹: C=N and C=C stretching vibrations from the heterocyclic and aromatic rings.
Key Physicochemical Parameters for Drug Development
The developability of a compound is critically dependent on its physicochemical properties, primarily aqueous solubility and pKa. These parameters govern how the molecule will behave in a physiological environment.
Aqueous Solubility
Solubility dictates the bioavailability of an orally administered drug and its suitability for intravenous formulations.[3][4] Both kinetic and thermodynamic solubility are valuable.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a glass vial.[5][13]
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37 °C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared in the same buffer.
Causality Behind Choices: The shake-flask method is the "gold standard" for thermodynamic solubility because it measures the true equilibrium between the solid and dissolved states.[5] Using PBS at pH 7.4 mimics physiological conditions, providing data that is more relevant to in vivo performance.[3]
Acidity Constant (pKa)
The pKa value determines the extent of a molecule's ionization at a given pH.[14] This is crucial as the charge state affects solubility, permeability across biological membranes, and binding to the target protein.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture to achieve a known concentration (e.g., 1 mM). The co-solvent (e.g., methanol or DMSO) is necessary due to the low aqueous solubility.
-
Titration: Place the solution in a thermostatted vessel and titrate with a standardized solution of 0.1 M HCl to protonate all basic sites.
-
Back-Titration: Subsequently, titrate the solution with a standardized 0.1 M KOH solution. Record the solution pH using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve using appropriate software. Multiple pKa values may be observed corresponding to different ionizable groups in the molecule.
Causality Behind Choices: Potentiometric titration is a robust and direct method for determining pKa. The titration/back-titration procedure ensures that all ionizable groups are accounted for. The presence of multiple nitrogen atoms in the heterocyclic core and a hydroxyl group suggests the molecule will have both acidic and basic pKa values, which this method can resolve.[15][16][17]
Crystallographic Analysis
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. This information reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking), which are invaluable for structure-based drug design and understanding solid-state stability.[18][19][20]
Protocol: Crystal Growth and X-Ray Diffraction
-
Purity: Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit crystallization.
-
Crystal Growth: The most common method is slow evaporation.[21][22] Create a saturated or near-saturated solution of the compound in a suitable solvent (e.g., DMF, DMSO) at a slightly elevated temperature. Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
Crystal Selection: Identify a suitable single crystal (typically >0.1 mm in all dimensions) that is clear and free of visible defects.
-
Data Collection: Mount the crystal on a goniometer head and place it in a diffractometer. Cool the crystal under a stream of cold nitrogen gas (~100 K) to minimize thermal motion. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Summary and Conclusion
This guide has detailed the essential methodologies required for a comprehensive physicochemical characterization of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol. By systematically applying these protocols, researchers can obtain a robust data package that confirms the compound's identity and structure and provides critical insights into its properties relevant to drug development. The data generated—including spectroscopic fingerprints, aqueous solubility, and pKa—are fundamental for advancing this promising scaffold from a synthetic intermediate to a viable candidate for preclinical evaluation. The triazolopyrimidine core continues to be a source of potent and selective therapeutic agents, and a thorough understanding of the physicochemical properties of its derivatives is the cornerstone of successful drug design and development.[6][23][24]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of analogs of guanine and guanosine against American Trypanosoma and Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 12. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. youtube.com [youtube.com]
- 17. fulir.irb.hr [fulir.irb.hr]
- 18. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 19. azolifesciences.com [azolifesciences.com]
- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How To [chem.rochester.edu]
- 22. journals.iucr.org [journals.iucr.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Structure Elucidation of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol: A Multi-Technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
The triazolo[4,5-d]pyrimidine scaffold, also known as 8-azapurine, represents a critical class of heterocyclic compounds in medicinal chemistry, acting as a bioisostere for natural purines.[1] This structural similarity allows these compounds to interact with biological targets such as enzymes and receptors, leading to significant applications as antitumor and antiviral agents.[1][2] The precise structural characterization of these molecules is paramount, as subtle changes in substitution patterns can dramatically alter their biological activity and pharmacological profiles. The synthesis of substituted 8-azapurines can often yield a mixture of regioisomers, making unambiguous structure determination a mandatory step in the drug discovery pipeline.[3][4]
This technical guide provides a comprehensive, field-proven workflow for the definitive structure elucidation of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol. We detail a self-validating analytical strategy that integrates data from mass spectrometry (MS), infrared (IR) spectroscopy, extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. The causality behind each experimental choice is explained, demonstrating how a confluence of data is used to resolve isomeric and tautomeric ambiguities, leading to an unequivocal structural assignment.
The Structural Challenge: Isomerism and Tautomerism
The primary challenge in characterizing 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol lies in confirming the precise location of the benzyl group and determining the dominant tautomeric form of the pyrimidinol ring.
-
Regioisomerism: Alkylation of the parent 8-azapurine core can occur at several nitrogen atoms, potentially yielding the N3, N7, or N8-benzyl isomers. Distinguishing between these possibilities is impossible without advanced spectroscopic analysis.[5]
-
Tautomerism: The 7-hydroxypyrimidine moiety can exist in keto-enol equilibrium. The lactam (keto) form, 3-benzyl-3,6-dihydro-7H-v-triazolo[4,5-d]pyrimidin-7-one, is often the predominant tautomer in similar heterocyclic systems.[6]
The analytical workflow must be designed to explicitly address these points of ambiguity.
Figure 1: Key structural ambiguities in the characterization of the title compound.
The Integrated Analytical Workflow
A robust structural elucidation relies on a multi-technique approach where each method provides complementary information. The data are not assessed in isolation but are integrated to build a cohesive and self-validating structural proof.
Figure 2: The integrated workflow for definitive structure elucidation.
Mass Spectrometry: Confirming the Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is the first critical step, providing the exact mass of the molecule and, by extension, its elemental formula.
Experimental Protocol (HRMS-ESI):
-
Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calculate the elemental composition from the measured exact mass and compare it with the theoretical value.
Expected Results: For C₁₁H₉N₅O, the expected monoisotopic mass is 227.0807. The HRMS experiment should yield an [M+H]⁺ ion at m/z 228.0880 ± 5 ppm. This result confirms the molecular formula and rules out impurities or alternative reaction products with different formulas.
Furthermore, tandem MS (MS/MS) fragmentation provides valuable structural clues. The benzyl group is known to produce a characteristic tropylium ion.[7]
| Fragment Ion | m/z (Nominal) | Description |
| [M+H]⁺ | 228 | Protonated molecular ion. |
| [M-C₇H₇]⁺ | 137 | Loss of the benzyl group. |
| [C₇H₇]⁺ | 91 | Tropylium ion; a hallmark of a benzyl moiety. |
| Table 1: Predicted key fragments in the ESI-MS/MS spectrum. |
Infrared Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present and providing the first evidence for the dominant tautomeric form.[8]
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.
Expected Spectral Features: The presence or absence of specific stretches provides crucial information about the tautomeric state.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Implication |
| 3200 - 3000 | N-H Stretch | Indicates the presence of the lactam (keto) tautomer. |
| ~3050 | Aromatic C-H Stretch | Confirms the presence of the benzyl and heterocyclic rings. |
| ~2950 | Aliphatic C-H Stretch | Confirms the benzylic -CH₂- group. |
| ~1700 | C=O Stretch (Amide) | Strong evidence for the 7-one (keto) tautomer. The absence of a strong, broad O-H stretch (~3400 cm⁻¹) further supports this assignment. |
| 1600 - 1450 | C=C and C=N Stretches | Aromatic and heteroaromatic ring vibrations. |
| Table 2: Key expected vibrational frequencies in the FTIR spectrum. |
The observation of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a primary indicator that the compound exists predominantly in the lactam (keto) form in the solid state.
Nuclear Magnetic Resonance: The Definitive Connectivity Map
NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of the molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to solve the isomeric puzzle.
Experimental Protocol (NMR):
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) to ensure solubility and observation of exchangeable protons.
-
Acquire a ¹H NMR spectrum to assess proton environments and purity.
-
Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon signals.
-
Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.
-
Crucially, acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum to map long-range (2-3 bond) C-H correlations. This experiment is the key to identifying the point of benzylation.
Expected NMR Data (in DMSO-d₆):
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | broad singlet | 1H | N6-H | |
| ~8.3 | singlet | 1H | C5-H | |
| ~7.4 - 7.2 | multiplet | 5H | Phenyl-H | |
| ~5.6 | singlet | 2H | Benzyl-CH₂ |
| ¹³C NMR | δ (ppm) | Assignment |
| ~158.0 | C7 (C=O) | |
| ~154.5 | C3a | |
| ~148.0 | C7a | |
| ~145.0 | C5 | |
| ~136.0 | Phenyl C (ipso) | |
| ~129.0, 128.5, 128.0 | Phenyl CH | |
| ~115.0 | C4a | |
| ~50.0 | Benzyl-CH₂ | |
| Table 3: Predicted ¹H and ¹³C NMR chemical shifts. Note: The N-H proton of the lactam is expected to be significantly deshielded. |
The Power of HMBC for Isomer Determination: The HMBC experiment provides the definitive evidence for the N3-benzyl substitution. The benzylic protons (~5.6 ppm) are separated by three bonds from the quaternary carbons of the triazole ring (C3a and C7a). An HMBC spectrum will show a clear correlation cross-peak between these protons and carbons, which is only possible for the N3 isomer.
-
If N3-benzyl (Correct): A strong correlation will be observed between the benzylic CH₂ protons and carbons C3a and C7a.
-
If N7-benzyl: A correlation would be seen between the benzylic CH₂ protons and carbons C5 and C7a.
-
If N8-benzyl: A correlation would be seen between the benzylic CH₂ protons and C7a.
The unique pattern of correlations provides an undeniable fingerprint for the correct regioisomer.
X-ray Crystallography: The Gold Standard
While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9] It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol:
-
Grow suitable single crystals of the compound, typically by slow evaporation from a mixed solvent system (e.g., Dichloromethane/Ethanol).[10]
-
Mount a crystal on a goniometer and cool it under a stream of nitrogen.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Solve and refine the structure using specialized software (e.g., SHELXS, SHELXL).[10]
Conclusion
The structural elucidation of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is a clear demonstration of the necessity of a synergistic, multi-technique analytical approach in modern drug development. While foundational techniques like mass spectrometry and infrared spectroscopy provide the molecular formula and key functional group information, it is the detailed connectivity mapping from 2D NMR, particularly the HMBC experiment, that is critical for resolving the inherent isomeric ambiguities of the 8-azapurine core. The final confirmation via single-crystal X-ray crystallography provides an incontrovertible validation of the entire analytical workflow. This rigorous, self-validating process ensures the highest level of scientific integrity and is an indispensable component of any research program involving novel heterocyclic entities.
References
- 1. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analogues of 8-azaguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 10. 3-Benzyl-6-butyl-5-propyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol: A Technical Guide for Researchers
Introduction: The Significance of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
The 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol molecule belongs to the class of 8-azapurines, which are purine analogs where the carbon at position 8 is replaced by a nitrogen atom. This structural modification often leads to compounds with interesting biological activities, making them attractive scaffolds for drug discovery. The triazolo[4,5-d]pyrimidine core is a key feature in a variety of compounds explored for their potential as anticancer, antiviral, and antiplatelet agents.[1] The benzyl group at the 3-position and the hydroxyl group at the 7-position are critical for modulating the compound's physicochemical properties and its interaction with biological targets.
Accurate structural characterization is paramount in the development of new chemical entities. NMR and MS are indispensable tools for confirming the identity, structure, and purity of synthesized compounds like 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol. This guide will provide a detailed theoretical framework for interpreting the expected NMR and MS data for this compound.
Molecular Structure and Isomerism
The structural framework of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is depicted below. It is crucial to recognize the potential for tautomerism and the existence of different regioisomers that can arise during synthesis. The position of the benzyl group on the triazole ring and the tautomeric form of the pyrimidinol ring significantly influence the spectral data. This guide focuses on the named isomer, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol.
Caption: Molecular structure of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below is a predictive analysis of the ¹H and ¹³C NMR spectra for 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring NMR data for this class of compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
A standard pulse program is used to acquire the one-dimensional proton spectrum.
-
Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each unique carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is necessary.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Caption: Standard workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectral Data
The expected proton NMR signals for 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol are summarized in the table below. The chemical shifts are predicted based on the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrimidine-H | ~8.0 - 8.5 | Singlet | 1H | The exact shift will depend on the solvent and the tautomeric form. |
| Benzyl-CH₂ | ~5.5 - 6.0 | Singlet | 2H | The methylene protons are chemically equivalent. |
| Phenyl-H (ortho) | ~7.2 - 7.4 | Multiplet | 2H | |
| Phenyl-H (meta) | ~7.2 - 7.4 | Multiplet | 2H | |
| Phenyl-H (para) | ~7.2 - 7.4 | Multiplet | 1H | The signals for the phenyl protons may overlap. |
| OH | Variable | Broad Singlet | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. This signal may exchange with D₂O. |
Predicted ¹³C NMR Spectral Data
The anticipated carbon NMR signals are outlined below. The chemical shifts are influenced by the hybridization and the nature of neighboring atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyrimidine-C=O (C7) | ~160 - 170 | The carbonyl-like carbon of the pyrimidinol ring. |
| Pyrimidine-C (C5) | ~150 - 160 | Quaternary carbon at the fusion of the two rings. |
| Pyrimidine-CH (C6) | ~140 - 150 | |
| Triazole-C (C3a) | ~145 - 155 | Quaternary carbon at the fusion of the two rings. |
| Triazole-C (C7a) | ~155 - 165 | Quaternary carbon. |
| Benzyl-CH₂ | ~50 - 55 | |
| Phenyl-C (ipso) | ~135 - 140 | Quaternary carbon. |
| Phenyl-C (ortho) | ~127 - 129 | |
| Phenyl-C (meta) | ~128 - 130 | |
| Phenyl-C (para) | ~125 - 128 |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS), depending on the compound's volatility and thermal stability. For 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, LC-MS is generally the preferred method.
-
Ionization Technique:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile molecules. It is expected to produce a prominent protonated molecule [M+H]⁺ in positive ion mode.
-
Electron Ionization (EI): A hard ionization technique that can lead to extensive fragmentation, providing valuable structural information.
-
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Predicted Mass Spectrum
-
Molecular Ion: The nominal molecular weight of C₁₁H₉N₅O is 227.22 g/mol . In a high-resolution mass spectrum, the exact mass of the protonated molecule [M+H]⁺ would be expected at m/z 228.0829.
-
Key Fragmentation Pathways: Under EI or in-source fragmentation in ESI, characteristic fragmentation patterns are expected.
Caption: Predicted major fragmentation pathways for 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol.
A prominent fragment is the benzyl cation (C₇H₇⁺) at m/z 91, which can rearrange to the stable tropylium ion. Another likely fragmentation pathway involves the loss of neutral molecules from the heterocyclic core, such as the elimination of nitrogen (N₂) and carbon monoxide (CO). The analysis of these fragmentation patterns can provide confirmatory evidence for the proposed structure.
Conclusion
This technical guide has outlined the expected NMR and mass spectral characteristics of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol. While experimental data is not currently available in the cited literature, the predictive analysis based on fundamental principles of spectroscopy and data from related structures provides a solid foundation for researchers working with this and similar molecules. The detailed protocols for data acquisition and the interpretation of the anticipated spectra will aid in the unambiguous characterization of this important heterocyclic compound. It is recommended that any future synthesis of this compound be accompanied by a full and publicly available spectral characterization to advance research in this field.
References
An In-Depth Technical Guide to the Synthesis and Characterization of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. The triazolo[4,5-d]pyrimidine scaffold is a core structural motif in various biologically active molecules, acting as a purine bioisostere.[1] This guide details a well-established synthetic strategy, commencing with the synthesis of a key pyrimidine intermediate, 2-amino-5-benzylpyrimidine-4,6-diol, followed by a diazotization and cyclization reaction to yield the target triazolopyrimidine. Each experimental step is elucidated with a rationale grounded in established chemical principles. Furthermore, a thorough characterization of the final compound using modern analytical techniques is presented, complete with expected data and interpretations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous guide to the synthesis and analysis of this important class of molecules.
Introduction: The Significance of Triazolo[4,5-d]pyrimidines
The triazolo[4,5-d]pyrimidine ring system, an analog of purine where the carbon at the 8-position is replaced by a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] These compounds, often referred to as 8-azapurines, have garnered considerable attention due to their diverse pharmacological activities. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including enzymes and receptors, often exhibiting antagonist or agonist activities.
Derivatives of the triazolo[4,5-d]pyrimidine core have been reported to possess a broad spectrum of therapeutic properties, including but not limited to, antiviral, anticancer, and anti-inflammatory activities. The ability to introduce a variety of substituents onto the core scaffold allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. The target molecule of this guide, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, incorporates a benzyl group, a common substituent in medicinal chemistry known to enhance binding to hydrophobic pockets in protein targets.
This guide presents a logical and field-proven synthetic approach to 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, offering a detailed experimental protocol and a comprehensive analytical characterization strategy.
Synthetic Strategy and Experimental Protocols
The synthesis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is most effectively achieved through a two-step process. The first step involves the construction of the pyrimidine ring system, followed by the formation of the fused triazole ring.
Overall Synthetic Scheme
The proposed synthetic pathway is illustrated below:
Figure 1: Proposed two-step synthesis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol.
Step 1: Synthesis of 2-Amino-5-benzylpyrimidine-4,6-diol
The initial step involves a condensation reaction between diethyl benzylmalonate and guanidine. This reaction is a classic and efficient method for the construction of 5-substituted 2-aminopyrimidine-4,6-diols.[2][3]
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (2 equivalents) in absolute ethanol.
-
Addition of Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir the mixture for 15-20 minutes to form the free base of guanidine.
-
Addition of Diethyl Benzylmalonate: To the guanidine solution, add diethyl benzylmalonate (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Acidify the mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 5-6.
-
Isolation and Purification: The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration, wash it with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality of Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the guanidine hydrochloride to its free base, which is the active nucleophile in the condensation reaction. Sodium ethoxide is a suitable choice for this purpose.
-
Reflux Conditions: The condensation reaction requires elevated temperatures to proceed at a reasonable rate. Refluxing in ethanol provides a consistent and appropriate reaction temperature.
-
Acidification: The product is a diol and is soluble in its salt form in the basic reaction mixture. Acidification protonates the hydroxyl groups, causing the product to precipitate out of the solution, allowing for its isolation.
Characterization Data for 2-Amino-5-benzylpyrimidine-4,6-diol:
| Parameter | Value | Reference |
| Melting Point | >250 °C | [2] |
| ¹H NMR (DMSO-d₆) | δ = 10.42 (2H, bs, 2× OH), 7.18 (4H, m, phenyl), 7.07 (1H, m, phenyl), 6.46 (2H, bs, NH₂), 3.44 (2H, s, CH₂) | [2] |
| ¹³C NMR (DMSO-d₆) | δ = 164.47 (C-4 and 6), 152.68 (C-2), 143.10, 128.31, 127.90 and 125.20 (C-phenyl), 94.51 (C-5), 28.12 (CH₂) | [2] |
Step 2: Synthesis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
The second and final step is the formation of the triazole ring through a diazotization reaction of the 2-amino-5-benzylpyrimidine-4,6-diol, followed by an intramolecular cyclization. This is a common and effective method for the synthesis of 8-azapurine analogs.
Protocol:
-
Dissolution: Suspend the 2-amino-5-benzylpyrimidine-4,6-diol (1 equivalent) in an aqueous solution of a mineral acid (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C) in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Diazotization: While maintaining the low temperature, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the suspension. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt intermediate.
-
Cyclization: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Then, allow the mixture to slowly warm to room temperature and stir for another 2-4 hours to facilitate the intramolecular cyclization.
-
Isolation: The product, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, will precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol, and then dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent, such as dimethylformamide (DMF) or a mixture of DMF and water.
Causality of Experimental Choices:
-
Low Temperature: The diazotization reaction is highly exothermic, and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the intermediate and ensure a good yield of the desired product.
-
Mineral Acid: The presence of a strong acid is necessary for the in-situ generation of nitrous acid from sodium nitrite, which is the diazotizing agent.
-
Slow Addition of Sodium Nitrite: This allows for better control of the reaction temperature and prevents a rapid evolution of nitrogen gas, which could be hazardous.
Characterization of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
A thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
Predicted Characterization Data
The following table summarizes the expected characterization data for 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, based on its chemical structure and data from analogous compounds.
| Technique | Expected Observations |
| Melting Point | Expected to be high, likely >250 °C, due to the planar, hydrogen-bonding capable heterocyclic structure. |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the benzyl protons (a singlet for the CH₂ and multiplets for the phenyl ring), and a broad singlet for the pyrimidinol OH and triazole NH protons. |
| ¹³C NMR (DMSO-d₆) | Resonances for the carbons of the triazolopyrimidine core and the benzyl group. |
| FT-IR (KBr) | Characteristic absorption bands for N-H and O-H stretching (broad), C=O stretching (if in keto tautomeric form), C=N and C=C stretching of the aromatic rings, and C-H stretching of the benzyl group. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 227.22 g/mol . |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the benzylic methylene protons (CH₂) around δ 5.5 ppm. The aromatic protons of the phenyl ring will likely appear as a multiplet in the region of δ 7.2-7.4 ppm. The exchangeable protons of the hydroxyl and triazole NH groups will likely appear as broad singlets at lower fields.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the pyrimidinol ring (in its keto tautomer) is expected to resonate at a lower field. The carbons of the benzyl group and the triazolopyrimidine core will have characteristic chemical shifts.
-
FT-IR Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations, indicative of hydrogen bonding. A strong absorption around 1680-1650 cm⁻¹ would suggest the presence of a carbonyl group, indicating that the pyrimidinol exists in its keto tautomeric form (pyrimidinone).
-
Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for triazolopyrimidines involve the loss of small molecules like N₂, HCN, and cleavage of the benzyl group.[4]
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis and characterization workflow.
References
- 1. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
The Triazolopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system isosteric to the native purine ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and structural properties have rendered it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the multifaceted biological activities of triazolopyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and synthetic methodologies. We will explore their significant potential in therapeutic areas such as oncology, infectious diseases, and inflammatory conditions, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Introduction: The Rise of a Versatile Scaffold
The triazolopyrimidine core, characterized by the fusion of a triazole and a pyrimidine ring, possesses a rich chemical landscape that has been extensively explored for therapeutic applications.[4][5] There are eight possible isomers of the triazolopyrimidine nucleus, with the[1][2][3]triazolo[1,5-a]pyrimidine being the most thermodynamically stable and, consequently, the most studied.[6] The structural similarity of this scaffold to purines allows it to act as a bioisostere, effectively mimicking the endogenous ligands of various enzymes and receptors.[7] This mimicry has led to the discovery of triazolopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and even neuroprotective effects.[8][9][10]
The significance of this scaffold is underscored by the numerous patented derivatives and its presence in compounds advancing through the drug discovery pipeline.[11][12][13] This guide will provide an in-depth exploration of the key biological activities of triazolopyrimidines, with a focus on their applications in oncology, infectious diseases, and inflammation. We will dissect the molecular mechanisms underpinning these activities and provide practical, field-proven experimental protocols for their synthesis and biological evaluation.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Triazolopyrimidine derivatives have demonstrated remarkable potential as anticancer agents, exhibiting diverse mechanisms of action that target various hallmarks of cancer.[14][15][16]
Mechanism of Action: Disrupting Cancer Cell Proliferation
A significant class of anticancer triazolopyrimidines exerts its effect by disrupting microtubule dynamics, a critical process for cell division.[3] Unlike classic microtubule-stabilizing agents like paclitaxel, certain[1][2][3]triazolo[1,5-a]pyrimidines promote tubulin polymerization but bind to the vinca alkaloid site on tubulin.[17] This unique mechanism of action allows them to overcome multidrug resistance mediated by transporter proteins.[3][17] These compounds induce cell cycle arrest and apoptosis by interfering with the formation of the mitotic spindle.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol outlines a method to assess the effect of a test compound on tubulin polymerization by measuring the increase in turbidity.[8]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Vinblastine (positive control for polymerization inhibition)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a stock solution of the test compound.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, prepare the reaction mixture containing polymerization buffer, GTP, and purified tubulin.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include wells for positive and negative controls.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound with the controls to determine its effect.
Many cancers are driven by dysregulated kinase signaling pathways. Triazolopyrimidine derivatives have been successfully designed as potent inhibitors of several key kinases implicated in cancer progression.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been shown to inhibit the activation of EGFR and its downstream signaling proteins, AKT and ERK1/2.[18][19] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the signaling cascade that promotes cell proliferation and survival.[1][19]
-
General Control Nonderepressible 2 (GCN2) Kinase Inhibition: GCN2 is a kinase that is activated under conditions of amino acid starvation, a common feature of the tumor microenvironment.[14][20] GCN2 activation promotes tumor cell survival.[3] Triazolo[4,5-d]pyrimidine derivatives have been identified as inhibitors of GCN2, representing a novel therapeutic strategy to exploit the metabolic vulnerabilities of cancer cells.[21]
Experimental Protocol: EGFR Kinase Inhibition Assay (Luminescent)
This protocol describes a method to determine the inhibitory activity of a compound against EGFR kinase using a luminescence-based assay that measures ADP production.[22][23]
Materials:
-
Recombinant human EGFR (active kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compound
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer.
-
Assay Plate Setup: Add the diluted test compound or control to the wells of the 96-well plate.
-
Kinase Reaction: Initiate the reaction by adding the diluted EGFR enzyme to each well. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The biological activity of triazolopyrimidine derivatives can be finely tuned by modifying the substituents at various positions of the core scaffold. For a series of[1][2][3]triazolo[1,5-a]pyrimidines with anticancer activity through tubulin inhibition, the following SAR has been established[24]:
-
Position 5: A (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group is crucial for high potency.
-
Phenyl Ring at Position 6: Fluoro atoms at both ortho positions of the phenyl ring are necessary for optimal activity.
-
Para-position of the Phenyl Ring: An oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group leads to the best activity.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative triazolopyrimidine derivatives against various cancer cell lines.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1][2][3]triazolopyrimidine | HCC1937 (Breast Cancer) | 7.01 - 48.28 | [1] |
| Pyrazolo[1][2][3]triazolopyrimidine | HeLa (Cervical Cancer) | 7.01 - 48.28 | [1] |
| Triazolopyrimidine Hydrazone | PC-3 (Prostate Cancer) | Potent and Selective | [25] |
| Benzothieno[3,2-e][1][2][3]triazolo[4,3-a]pyrimidine | HCT-116 (Colon Cancer) | 6.12 - 6.56 | [26] |
Anti-infective Properties: Combating Pathogens
The triazolopyrimidine scaffold has also proven to be a valuable starting point for the development of novel anti-infective agents, including antibacterial, antifungal, and antiparasitic drugs.[5][27][28]
Antimicrobial Activity
Triazolopyrimidine derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[23][27] The mechanism of action is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase.
Antiparasitic Activity: Targeting Trypanosomatid Infections
A significant breakthrough has been the discovery of triazolopyrimidine derivatives with potent activity against trypanosomatid parasites, the causative agents of Chagas disease and African sleeping sickness.[1][29] These compounds act by selectively inhibiting the trypanosomatid proteasome, a crucial enzyme complex for parasite survival.[1] This selectivity for the parasite proteasome over the human counterpart is a key factor in their therapeutic potential.
Experimental Protocol: Trypanosomatid Proteasome Inhibition Assay (Luminescence-Based)
This protocol describes a high-throughput screening assay to identify inhibitors of the Trypanosoma cruzi proteasome.[21][30]
Materials:
-
Partially purified T. cruzi proteasomes
-
Luminescent proteasome substrate (e.g., suc-Leu-Leu-Val-Tyr-aminoluciferin)
-
Assay buffer
-
Test compound
-
Proteasome inhibitor (positive control, e.g., bortezomib)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compound into the wells of a 384-well plate.
-
Enzyme Addition: Add the purified T. cruzi proteasome to each well.
-
Substrate Addition: Initiate the reaction by adding the luminescent substrate.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: A decrease in luminescence indicates inhibition of proteasome activity. Calculate the percent inhibition and determine the IC50 value for active compounds.
Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a key driver of many diseases. Triazolopyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[22][31]
Mechanism of Action: Myeloperoxidase (MPO) Inhibition
Myeloperoxidase (MPO) is a peroxidase enzyme released by neutrophils that contributes to oxidative stress and inflammation.[32] Certain triazolopyridine derivatives, structurally related to triazolopyrimidines, have been developed as reversible and selective inhibitors of MPO.[32] This mechanism offers a promising approach for the treatment of inflammatory diseases such as atherosclerosis.
Experimental Protocol: Myeloperoxidase (MPO) Inhibitor Screening Assay (Fluorescence-Based)
This protocol outlines a method for screening MPO inhibitors by measuring the peroxidation activity of the enzyme.[11][31][33][34]
Materials:
-
Human MPO
-
MPO assay buffer
-
Peroxidation substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Hydrogen peroxide (H₂O₂)
-
Test compound
-
Known MPO inhibitor (positive control)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound and controls.
-
Reaction Setup: In a 96-well plate, add the MPO enzyme, assay buffer, and the test compound or control.
-
Initiation of Reaction: Start the reaction by adding a mixture of the peroxidation substrate and H₂O₂.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-540/585-595 nm for resorufin produced from ADHP).
-
Analysis: A decrease in fluorescence intensity indicates MPO inhibition. Calculate the percent inhibition and determine the IC50 value.
Synthetic Strategies: Building the Triazolopyrimidine Core
The synthesis of the triazolopyrimidine scaffold can be achieved through several efficient methods, allowing for the generation of diverse libraries of compounds for biological screening.[28][35][36]
General Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidines
A common and versatile method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core involves the multi-component reaction of 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound.[6]
General Experimental Protocol: Three-Component Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidines
This protocol describes a general method for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidine derivatives.[6]
Materials:
-
3-amino-1,2,4-triazole
-
Aromatic aldehyde
-
Acetoacetanilide (or other β-dicarbonyl compound)
-
Catalyst (e.g., a Schiff base zinc(II) complex on magnetite nanoparticles)
-
Ethanol
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3-amino-1,2,4-triazole, the aromatic aldehyde, the acetoacetanilide, and the catalyst.
-
Reaction Conditions: Stir the mixture at a specific temperature (e.g., 60°C) for a designated time (e.g., 25 minutes). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, add ethanol and stir.
-
Purification: Filter the precipitate and recrystallize it from ethanol to obtain the pure[1][2][3]triazolo[1,5-a]pyrimidine product.
Synthesis of Pyrazolo[1][2][3]triazolopyrimidine Derivatives
The synthesis of more complex fused systems, such as pyrazolo[1][2][3]triazolopyrimidines, often involves a multi-step route. One such approach involves the oxidative cyclization of a hydrazone precursor using ferric chloride.[1]
Experimental Protocol: Synthesis of Pyrazolo[1][2][3]triazolopyrimidine Derivatives
This protocol details the final cyclization step in the synthesis of pyrazolo[1][2][3]triazolopyrimidine derivatives.[1]
Materials:
-
Appropriate hydrazone precursor
-
Ethanol
-
Ferric chloride (FeCl₃) solution (2 M)
Procedure:
-
Dissolution: Dissolve the hydrazone precursor in ethanol.
-
Cyclization: Add the ferric chloride solution to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the intricate mechanisms of action and experimental procedures, the following diagrams illustrate key signaling pathways and workflows.
Caption: EGFR signaling pathway and the inhibitory action of triazolopyrimidines.
Caption: GCN2 signaling pathway and its inhibition by triazolopyrimidines.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The triazolopyrimidine scaffold has unequivocally established itself as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility, stemming from its purine-like structure and synthetic tractability, has enabled the development of a plethora of biologically active molecules with diverse therapeutic potential. From disrupting the mitotic machinery of cancer cells to selectively targeting the proteasome of deadly parasites and quelling the fires of inflammation, triazolopyrimidine derivatives continue to provide innovative solutions to pressing medical needs.
The future of triazolopyrimidine-based drug discovery is bright. Advances in computational chemistry and high-throughput screening will undoubtedly accelerate the identification of novel derivatives with enhanced potency and selectivity. Furthermore, a deeper understanding of the biology of disease will unveil new targets for which the triazolopyrimidine scaffold can be tailored. As we continue to unravel the complexities of human health and disease, the triazolopyrimidine core is poised to remain a critical tool in the arsenal of drug discovery scientists, paving the way for the next generation of life-saving therapeutics.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Involvement of general control nonderepressible kinase 2 in cancer cell apoptosis by posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
- 12. Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. promega.com [promega.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. assaygenie.com [assaygenie.com]
- 32. rsc.org [rsc.org]
- 33. resources.bio-techne.com [resources.bio-techne.com]
- 34. cdn.caymanchem.com [cdn.caymanchem.com]
- 35. SYNTHESIS OF 1,2,4-TRIAZOLO[1,5-<i>a</i>]PYRIMIDINE SYSTEM | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 36. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Purine Analog 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, a compelling purine analog with significant potential in drug discovery and development. By examining its synthesis, mechanism of action, and relevant biological data, this document serves as a critical resource for researchers, scientists, and professionals engaged in the pursuit of novel therapeutics.
Introduction: The Significance of Purine Analogs and the Triazolopyrimidine Scaffold
Purine analogs represent a cornerstone of modern chemotherapy and antiviral therapy. By mimicking the endogenous purines, adenine and guanine, these synthetic molecules can disrupt critical cellular processes such as DNA and RNA synthesis, thereby exerting potent cytotoxic or antiviral effects. The[1][2][3]triazolo[4,5-d]pyrimidine scaffold, an 8-azapurine bioisostere, has emerged as a particularly versatile framework in medicinal chemistry. Its structural similarity to natural purines allows it to interact with a wide array of biological targets, including enzymes and receptors involved in cell signaling, proliferation, and survival.
3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, a derivative of 8-azaguanine, combines the foundational activity of the 8-azapurine core with a benzyl substitution at the 3-position. This modification offers a strategic vector for modulating the compound's physicochemical properties and target interactions, making it a molecule of considerable interest for further derivatization and biological evaluation.
Physicochemical Properties
A clear understanding of the physicochemical properties of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is fundamental to its application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₅O | |
| Molecular Weight | 227.22 g/mol | |
| CAS Number | 21324-31-2 | |
| Appearance | White to beige powder | |
| Melting Point | >300 °C (decomposes) | [4] |
| Solubility | Soluble in DMSO (warmed) |
Synthesis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
The synthesis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, an N-benzylated derivative of 8-azaguanine, is a critical step in its evaluation as a drug candidate. While a definitive, publicly available step-by-step protocol for this specific compound is not readily found in the searched literature, its synthesis can be inferred from established methods for preparing N-substituted 8-azapurines, particularly from the work of Baraldi and colleagues in the context of adenosine A3 receptor antagonists.[1] The general synthetic strategy involves the regioselective benzylation of an appropriate 8-azaguanine precursor.
Conceptual Synthesis Workflow
The synthesis would likely proceed through the following key stages:
-
Formation of the Triazolopyrimidine Core: Construction of the 8-azaguanine scaffold.
-
Regioselective Benzylation: Introduction of the benzyl group at the N3 position of the triazole ring.
-
Purification and Characterization: Isolation and verification of the final product.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
Objective: To synthesize 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol.
Materials:
-
8-Azaguanine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or similar base
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)
Procedure:
-
Reaction Setup: To a solution of 8-azaguanine (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Benzylation: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation of Crude Product: Collect the resulting precipitate by filtration, wash with water and then with a small amount of cold ethanol or diethyl ether.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Causality Behind Experimental Choices:
-
Choice of Base: A base like potassium carbonate is used to deprotonate the acidic protons on the 8-azaguanine ring system, facilitating nucleophilic attack on the benzyl bromide. The choice of a specific base can influence the regioselectivity of the benzylation.
-
Solvent Selection: DMF is a common polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Reaction Temperature: Moderate heating is often employed to increase the reaction rate without promoting significant side reactions.
-
Purification Method: The choice between recrystallization and chromatography depends on the purity of the crude product and the nature of any impurities.
Mechanism of Action as a Purine Analog
The biological activity of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is rooted in its identity as a purine analog, specifically a derivative of 8-azaguanine. The primary mechanism of action for 8-azaguanine involves its intracellular conversion to a fraudulent nucleotide and subsequent incorporation into RNA.[4][5][6] This leads to the disruption of protein synthesis and triggers a cellular stress response, ultimately resulting in cytotoxicity.[6]
The benzyl group at the N3 position is expected to modulate the compound's interaction with its biological targets. This lipophilic moiety could enhance membrane permeability and potentially influence binding to the active sites of enzymes or receptors. For instance, the use of this compound as a precursor for A3 adenosine receptor antagonists suggests that the N-benzyl group plays a role in receptor recognition and binding.[1]
Biological Activity and Potential Therapeutic Applications
While specific quantitative biological data for 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is not extensively available in the public domain, the known activities of 8-azaguanine and other triazolopyrimidine derivatives provide a strong indication of its potential.
8-Azaguanine itself exhibits antineoplastic activity and has been investigated for its cytotoxic effects against various cancer cell lines.[3][5] For example, it has shown IC50 values of 10 µM in MOLT3 cells and 100 µM in CEM cells (both T-cell acute lymphoblastic leukemia) after 24 hours of incubation.[3] The cytotoxic effects are often cell-type dependent.
The triazolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including:
-
Anticancer: Inhibition of various kinases, tubulin polymerization, and induction of apoptosis.
-
Antiviral: Activity against a range of viruses.
-
Enzyme Inhibition: Targeting enzymes such as purine nucleoside phosphorylase.
The development of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines as selective A3 adenosine receptor antagonists, using a 9-benzyl-8-azaadenine core, highlights the potential for N-benzylated 8-azaguanine derivatives in modulating G protein-coupled receptors (GPCRs).[1] This opens up therapeutic possibilities in areas such as inflammation, neurodegenerative diseases, and cancer.
Future Directions and Conclusion
3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol represents a promising starting point for the development of novel therapeutics. Its structural analogy to guanine, combined with the versatility of the benzyl group for further modification, makes it an attractive scaffold for generating libraries of compounds for high-throughput screening.
Future research should focus on:
-
Optimizing the Synthesis: Developing a robust and scalable synthesis protocol for 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol and its derivatives.
-
Comprehensive Biological Evaluation: Screening against a wide panel of cancer cell lines and relevant enzymatic and receptor targets to elucidate its full biological activity profile.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzyl group and other positions on the triazolopyrimidine core to enhance potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness.
References
- 1. 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines as new selective A3 adenosine receptor antagonists: synthesis, biochemical and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Triazolo[4,5-d]pyrimidine Scaffold: A Privileged Motif for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Triazolo[4,5-d]pyrimidine Core
The triazolo[4,5-d]pyrimidine scaffold, a fused heterocyclic system isosteric to the natural purine ring, has emerged as a "privileged structure" in medicinal chemistry. Its ability to form key hydrogen bond interactions with various biological targets, coupled with its synthetic tractability, has led to the development of a diverse array of bioactive molecules. This guide provides a comprehensive overview of the key therapeutic targets of triazolo[4,5-d]pyrimidine derivatives, delving into the mechanistic rationale, experimental validation, and future potential of this remarkable chemical scaffold. The structural similarity of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold to the purine ring has prompted investigations into its derivatives as potential isosteric replacements for purines[1].
Oncological Targets: A Multi-pronged Attack on Cancer
The triazolo[4,5-d]pyrimidine core has proven to be a fertile ground for the discovery of novel anticancer agents, with derivatives demonstrating potent activity against a range of malignancies. This is achieved through the inhibition of various key players in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: Halting Aberrant Cell Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The triazolo[4,5-d]pyrimidine scaffold has been successfully employed to generate potent inhibitors of several oncogenic kinases.
General Control Nonderepressible 2 (GCN2) Kinase:
-
Rationale for Targeting: GCN2 is a key sensor of amino acid deprivation, a condition often encountered by rapidly growing tumors. Its activation leads to a cytoprotective response, allowing cancer cells to survive under metabolic stress.[2] Asparaginase, a first-line treatment for B-Cell acute lymphoblastic leukemia (B-ALL), induces amino acid depletion, and GCN2 can counteract its therapeutic effects.[2][3] Therefore, inhibiting GCN2 presents a promising strategy to enhance the efficacy of chemotherapy and overcome drug resistance.[2]
-
Evidence of Engagement: Several studies have reported the synthesis and evaluation of triazolo[4,5-d]pyrimidine-based GCN2 inhibitors.[2][3][4][5] These compounds have demonstrated potent in vitro inhibition of GCN2 and have been shown to block the phosphorylation of its downstream target, eIF2α, in cellular assays with IC50 values less than 150 nM.[2][3] Notably, these inhibitors have shown uniform growth inhibition in leukemia cell lines from the NCI-60 panel, particularly in those with high GCN2 expression.[3]
-
Downstream Effects: Inhibition of GCN2 by triazolo[4,5-d]pyrimidine derivatives leads to reduced growth of leukemia cells.[3][4] In B-ALL, where high GCN2 expression is often observed alongside low asparagine synthetase (ASNS) expression, these inhibitors are hypothesized to be particularly effective.[3]
Epidermal Growth Factor Receptor (EGFR):
-
Rationale for Targeting: EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation, survival, and migration. Its overexpression and mutation are common in various cancers, making it a well-validated therapeutic target.
-
Evidence of Engagement: Triazolo[4,5-d]pyrimidine derivatives have been investigated as EGFR inhibitors. One study reported a hybrid molecule that significantly suppressed EGFR expression in PC3 prostate cancer cells.[6] Another study on thienopyrimidine-triazolopyrimidine hybrids showed promising anticancer activity, and molecular docking simulations suggested a favorable binding mode within the EGFR kinase domain.[7] A multi-target inhibitor based on a triazolopyrimidine scaffold also demonstrated potent EGFR inhibition with an IC50 value of 0.087 μM.[8]
-
Downstream Effects: Inhibition of EGFR by these compounds leads to the induction of apoptosis and an increase in cellular reactive oxygen species (ROS) content in cancer cells.[6] In vivo studies with a multi-target triazolopyrimidine derivative showed significant tumor growth inhibition.[8]
Cyclin-Dependent Kinase 2 (CDK2):
-
Rationale for Targeting: CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer. CDK2, in particular, plays a crucial role in the G1/S phase transition.
-
Evidence of Engagement: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][9][10]triazolo[1,5-c]pyrimidine scaffolds, which are structurally related to triazolo[4,5-d]pyrimidines, have been successfully utilized to develop novel CDK2 inhibitors.[11] These compounds were designed as bioisosteres of purines, retaining key interactions within the ATP binding pocket of the kinase.[11]
-
Downstream Effects: Inhibition of CDK2 by these derivatives leads to significant inhibition of cell proliferation in breast, hepatocellular, and colorectal carcinoma cell lines.[11]
Epigenetic Regulation: Reversing Aberrant Gene Expression
Epigenetic modifications play a pivotal role in cancer development. Triazolo[4,5-d]pyrimidine derivatives have emerged as promising modulators of key epigenetic enzymes.
Lysine Specific Demethylase 1 (LSD1):
-
Rationale for Targeting: LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in the progression of various human cancers, making it an attractive therapeutic target.[12] Inhibition of LSD1 can lead to the suppression of cancer cell proliferation and migration.[12]
-
Evidence of Engagement: Multiple studies have identified[4][9][12]triazolo[4,5-d]pyrimidine derivatives as a novel class of potent and reversible LSD1 inhibitors.[12][13] Structure-activity relationship (SAR) studies have led to the discovery of compounds with IC50 values in the sub-micromolar range.[12] For instance, compound 27 was identified as a potent LSD1 inhibitor with an IC50 of 0.564 μM and showed good selectivity over monoamine oxidase A/B (MAO-A/B).[12]
-
Downstream Effects: Inhibition of LSD1 by these compounds leads to an increase in the expression of H3K4me2 at the cellular level.[13] This, in turn, suppresses the migration ability of cancer cells and inhibits their proliferation.[12]
Protein Homeostasis: Targeting the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is critical for maintaining protein homeostasis, and its dysregulation is often exploited by cancer cells for survival.
Ubiquitin Specific Peptidase 28 (USP28):
-
Rationale for Targeting: USP28 is a deubiquitinating enzyme (DUB) that is closely associated with the development of various malignancies. It has been validated as a promising therapeutic target for cancer therapy.[14][15][16]
-
Evidence of Engagement: A new series of[4][9][12]triazolo[4,5-d]pyrimidine derivatives have been identified as highly potent and selective USP28 inhibitors.[14][15][16] Notably, one compound potently inhibited USP28 with an IC50 of 1.10 μM and a dissociation constant (Kd) of 40 nM, while showing high selectivity over USP7 and LSD1.[14][15][16]
-
Downstream Effects: These USP28 inhibitors have been shown to engage with their target in gastric cancer cells, leading to a direct effect on USP28 protein levels.[14][16] This results in the inhibition of cancer cell proliferation, cell cycle arrest at the S phase, and suppression of the epithelial-mesenchymal transition (EMT) process.[14][16]
Neurological and Inflammatory Targets: Beyond Oncology
The therapeutic potential of triazolo[4,5-d]pyrimidines extends beyond cancer, with promising activity observed against targets implicated in neurological and inflammatory disorders.
Adenosine Receptors: Modulating Purinergic Signaling
Adenosine is a ubiquitous signaling molecule that exerts its effects through four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3).
-
Rationale for Targeting: Antagonism of the A2A adenosine receptor is a promising therapeutic strategy for Parkinson's disease.[17] A3 adenosine receptor antagonists are also being explored for various therapeutic applications.[18][19]
-
Evidence of Engagement: The pyrazolo-triazolo-pyrimidine nucleus has been extensively investigated as a scaffold for adenosine receptor antagonists.[20][21] By modifying the substitution pattern, compounds with high affinity and selectivity for different adenosine receptor subtypes have been developed.[20] For instance, 1,2,4-triazolo[1,5-c]pyrimidines have been identified as potent and selective A2A antagonists with oral activity in preclinical models of Parkinson's disease.[17] Other derivatives have shown high potency and selectivity as human A3 adenosine receptor antagonists.[18][19]
-
Downstream Effects: The specific downstream effects depend on the receptor subtype being targeted. A2A antagonists can improve motor function in models of Parkinson's disease.
Chemokine Receptors: Controlling Cell Migration
Chemokine receptors are involved in directing the migration of immune and cancer cells.
CC Chemokine Receptor 7 (CCR7):
-
Rationale for Targeting: CCR7 signaling is involved in numerous chronic inflammatory disorders and lymph node metastases of cancer cells. Therefore, CCR7 antagonists hold therapeutic promise.[22]
-
Evidence of Engagement: A triazolo[4,5-d]pyrimidine analogue was identified as a CCR7 antagonist with an IC50 of 2.43 μM. Further optimization through SAR exploration led to a derivative with improved potency (IC50 of 0.43 μM) and selectivity against the related CXCR2 receptor.[22]
-
Downstream Effects: Inhibition of CCR7 can potentially reduce inflammation and prevent cancer metastasis to the lymph nodes.
Phosphodiesterases (PDEs): Regulating Second Messenger Signaling
PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP, thereby regulating a wide range of cellular processes.
-
Rationale for Targeting: PDE inhibitors are used to treat a variety of conditions, including erectile dysfunction (PDE5 inhibitors) and inflammatory diseases like asthma and COPD (PDE4 inhibitors).[23][24]
-
Evidence of Engagement: While direct evidence for triazolo[4,5-d]pyrimidines as potent PDE inhibitors is still emerging, structurally related scaffolds like pyrazolopyrimidines and triazolopyridazines have been successfully developed as potent PDE4 and PDE5 inhibitors.[25][26][27] This suggests that the triazolo[4,5-d]pyrimidine core could be a valuable template for designing novel PDE inhibitors.
Data Summary: Potency of Triazolo[4,5-d]pyrimidine Derivatives
| Compound Class | Target | Potency (IC50/Kd) | Disease Area | Reference |
| Triazolo[4,5-d]pyrimidine | GCN2 | < 150 nM | Leukemia | [3],[2] |
| Triazolo[4,5-d]pyrimidine | EGFR | 0.087 µM | Cancer | [8] |
| [4][9][12]Triazolo[4,5-d]pyrimidine | LSD1 | 0.564 µM | Cancer | [12] |
| [4][9][12]Triazolo[4,5-d]pyrimidine | USP28 | 1.10 µM (IC50), 40 nM (Kd) | Cancer | [14],[16] |
| Triazolo[4,5-d]pyrimidine | CCR7 | 0.43 µM | Inflammation, Cancer | [22] |
Experimental Protocols
Kinase Activity Assay (Example: GCN2 Radiometric Assay)
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Enzyme and Substrate Addition: Add recombinant human GCN2 enzyme and a suitable substrate (e.g., eIF2α) to the reaction buffer.
-
Inhibitor Incubation: Add varying concentrations of the triazolo[4,5-d]pyrimidine test compound or vehicle control (DMSO) to the reaction mixture. Incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Reaction Termination: After a specific incubation period (e.g., 30 minutes) at 30°C, stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantification: Spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LSD1 Inhibitory Assay (Amplex Red Assay)
-
Reaction Components: The assay mixture contains recombinant human LSD1, horseradish peroxidase (HRP), Amplex Red reagent, and a suitable substrate (e.g., H3K4me2 peptide).
-
Inhibitor Pre-incubation: Pre-incubate the LSD1 enzyme with varying concentrations of the triazolo[4,5-d]pyrimidine inhibitor or vehicle control for a specified time.
-
Reaction Initiation: Initiate the reaction by adding the H3K4me2 peptide substrate. The demethylation reaction by LSD1 produces formaldehyde.
-
Signal Generation: The formaldehyde produced is then oxidized by HRP, which in the presence of Amplex Red, generates the highly fluorescent product, resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
GCN2 Signaling Pathway and Inhibition
Caption: GCN2 signaling pathway under amino acid deprivation and its inhibition by triazolo[4,5-d]pyrimidines.
Experimental Workflow for Target Validation
Caption: A generalized workflow for the identification and validation of therapeutic targets for triazolo[4,5-d]pyrimidine derivatives.
Conclusion and Future Directions
The triazolo[4,5-d]pyrimidine scaffold has unequivocally demonstrated its value in modern drug discovery, yielding potent and selective modulators for a wide range of therapeutic targets. The versatility of this chemical motif allows for fine-tuning of its pharmacological properties, leading to compounds with diverse mechanisms of action. Future research in this area will likely focus on:
-
Multi-target inhibitors: Designing single molecules that can modulate multiple disease-relevant targets simultaneously, particularly in the context of complex diseases like cancer.
-
Targeting novel pathways: Exploring the potential of triazolo[4,5-d]pyrimidines to inhibit less-explored targets in areas of high unmet medical need.
-
Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their clinical translatability.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [1,2,3]Triazolo[4,5-d]pyrimidine derivatives incorporating (thio)urea moiety as a novel scaffold for LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of [1,2,3]triazolo[4,5- d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phosphodiesterase type 5 inhibitors: molecular pharmacology and interactions with other phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phosphodiesterase 5 inhibitors: current status and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. | Semantic Scholar [semanticscholar.org]
- 27. Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
Introduction: The Significance of the 8-Azapurine Scaffold
The triazolo[4,5-d]pyrimidine core, commonly known as 8-azapurine, represents a critical class of heterocyclic compounds in medicinal chemistry. As structural analogs of natural purines, these molecules can function as antimetabolites, interfering with nucleic acid synthesis and other vital cellular processes.[1] The parent compound, 3H-triazolo[4,5-d]pyrimidin-7-ol, is more widely known as 8-azaguanine and was one of the first purine analogs to demonstrate significant carcinostatic effects.[1][2]
Derivatives of this scaffold are extensively explored for their potential as antiviral and antitumor agents.[3][4][5][6] The introduction of substituents, such as the N-benzyl group in the target molecule 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol , allows for the fine-tuning of pharmacological properties, including target specificity, potency, and bioavailability.
This guide provides a comprehensive, two-step methodology for the synthesis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, commencing from the readily available precursor, 4,5-diamino-6-hydroxypyrimidine. We will delve into the mechanistic underpinnings of the core reactions, present detailed experimental protocols, and address the critical challenge of regioselectivity in the final benzylation step.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
Formation of the Triazole Ring: Construction of the 8-azaguanine core via a classical diazotization-cyclization reaction of a 4,5-diaminopyrimidine.
-
N-Benzylation: Introduction of the benzyl group onto the 8-azaguanine scaffold to yield the final product.
Figure 1: High-level experimental workflow for the synthesis.
Part 1: Synthesis of 8-Azaguanine from 4,5-Diamino-6-hydroxypyrimidine
This foundational step involves the formation of the fused triazole ring system from the vicinal diamino groups on the pyrimidine precursor. The reaction is a classic example of heterocycle synthesis driven by diazotization.
Reaction Mechanism: Diazotization and Intramolecular Cyclization
The reaction proceeds via the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a mineral or organic acid.
-
Diazotization: The more nucleophilic 5-amino group of the diaminopyrimidine attacks the nitrosonium ion (NO⁺), which is the active electrophile generated from nitrous acid. Following a series of proton transfers and water elimination, a reactive diazonium salt intermediate is formed.
-
Cyclization: The 4-amino group then acts as an intramolecular nucleophile, attacking the diazonium group. This attack results in the formation of the five-membered triazole ring.
-
Aromatization: A final deprotonation step leads to the stable, aromatic triazolo[4,5-d]pyrimidine ring system.[7][8]
The entire process must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate, preventing its premature decomposition and the formation of unwanted side products.
Figure 2: Key mechanistic steps in the triazole ring formation.
Experimental Protocol: 8-Azaguanine Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4,5-Diamino-6-hydroxypyrimidine sulfate | 238.21 | 0.05 | 1.0 | 11.9 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.06 | 1.2 | 4.14 g |
| Glacial Acetic Acid | 60.05 | - | - | 100 mL |
| Deionized Water | 18.02 | - | - | 150 mL |
Procedure:
-
Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4,5-diamino-6-hydroxypyrimidine sulfate (11.9 g, 0.05 mol) in a mixture of glacial acetic acid (100 mL) and water (50 mL).
-
Cooling: Immerse the flask in an ice-salt bath and stir the suspension vigorously until the internal temperature reaches 0–5 °C.
-
Nitrite Addition: Dissolve sodium nitrite (4.14 g, 0.06 mol) in deionized water (100 mL) and cool the solution in a separate ice bath. Add this solution dropwise to the stirred pyrimidine suspension over 60–90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent the buildup of unstable diazonium intermediates, which could decompose.
-
-
Reaction: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 2 hours.
-
Isolation: A thick, pale-yellow precipitate will form. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and then cold ethanol (2 x 30 mL) to remove residual acid and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60–70 °C to a constant weight.
-
Expected Yield: 85–95% of 8-azaguanine as a pale-yellow solid.
-
Part 2: Synthesis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
This step introduces the benzyl group via N-alkylation. However, this reaction presents a significant regioselectivity challenge.
The Scientific Challenge: Regioselectivity in N-Alkylation
8-azaguanine is an intricate molecule with multiple nitrogen atoms that can serve as nucleophiles (N1, N3, N7, N8, N9, depending on the tautomeric form). Direct alkylation with benzyl bromide typically yields a complex mixture of N-benzylated isomers.[3][9] The distribution of these products is highly dependent on factors such as the base, solvent, and temperature, which influence the predominant tautomer in solution and the relative nucleophilicity of each nitrogen atom.
-
The 3-position (on the triazole ring) is one of several potential sites for benzylation.
-
Other common isomers include substitutions at the N7 and N9 positions (on the pyrimidine ring).
Therefore, while the following protocol will yield the desired product, it must be coupled with a robust purification strategy to isolate the 3-benzyl isomer from the other regioisomers.
Experimental Protocol: N-Benzylation of 8-Azaguanine
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 8-Azaguanine | 153.11 | 0.02 | 1.0 | 3.06 g |
| Benzyl Bromide | 171.04 | 0.022 | 1.1 | 2.6 mL |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 0.04 | 2.0 | 5.52 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | - | 100 mL |
Procedure:
-
Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 8-azaguanine (3.06 g, 0.02 mol) and anhydrous potassium carbonate (5.52 g, 0.04 mol).
-
Solvent Addition: Add anhydrous DMF (100 mL) via syringe.
-
Expert Insight: DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium salt of 8-azaguanine, enhancing its nucleophilicity. Anhydrous conditions are crucial to prevent hydrolysis of the benzyl bromide.
-
-
Reagent Addition: Stir the suspension at room temperature for 30 minutes. Then, add benzyl bromide (2.6 mL, 0.022 mol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12–18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring. A precipitate containing the mixture of isomers will form.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the solid with water and a small amount of cold diethyl ether.
Purification and Characterization: A Critical Step
The crude product is a mixture of regioisomers and must be purified to isolate the target compound.
-
Purification: Flash column chromatography is the required method for separation. A silica gel column using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexane) is typically effective. The different isomers will have distinct polarities, allowing for their separation.
-
Characterization: After isolation, the structure of the desired 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol isomer must be unequivocally confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR will show the characteristic signals for the benzyl and triazolopyrimidine protons and carbons.
-
2D NMR (HMBC/NOESY): Advanced 2D NMR experiments are essential for unambiguous structural assignment. For instance, an HMBC correlation between the benzylic protons and the carbons of the triazole ring can definitively prove the site of attachment.
-
Mass Spectrometry: To confirm the correct molecular weight of the product.
-
Conclusion
The synthesis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is a valuable process for accessing a key derivative of the medicinally important 8-azapurine family. While the initial formation of the 8-azaguanine core is a high-yielding and straightforward reaction, the subsequent N-benzylation step requires careful execution and, most importantly, a rigorous purification and characterization workflow. The protocols and insights provided herein offer a robust framework for researchers to successfully navigate the synthesis and overcome the inherent challenge of regioselectivity, enabling further investigation into the pharmacological potential of this compound class.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole [frontiersin.org]
- 3. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 8-azapurine and pyrazolo[4,3-d]pyrimidine analogues of myoseverin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US2407204A - Triazolo (d) pyrimidines and methods of preparing the same - Google Patents [patents.google.com]
- 9. Analogues of 8-azaguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Cyclocondensation Reactions for the Synthesis of Triazolopyrimidine Scaffolds
An Application Note for Researchers and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold due to its structural similarity to endogenous purines, making it a cornerstone in medicinal chemistry and drug discovery.[4] This structural analogy allows triazolopyrimidine derivatives to modulate various biological pathways, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6][7] Cyclocondensation reactions represent the most robust and versatile strategy for constructing this bicyclic system. This guide provides an in-depth analysis of key cyclocondensation methodologies, explains the chemical principles behind experimental choices, and delivers detailed, field-proven protocols for researchers.
Introduction: The Significance of the Triazolopyrimidine Core
Triazolopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a 1,2,4-triazole ring with a pyrimidine ring.[5] Their significance in drug development is immense, largely because they act as purine bioisosteres, capable of interacting with biological targets that normally bind adenine or guanine.[4] This has led to the development of numerous compounds with therapeutic potential. For instance, derivatives of this scaffold have been investigated as potent anticancer agents, kinase inhibitors, and anti-infective agents.[6][8][9] The versatility of the triazolopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The most common and efficient synthetic routes to these scaffolds are rooted in cyclocondensation reactions. These reactions involve the formation of the pyrimidine ring by reacting a nucleophilic aminotriazole with a bifunctional electrophile.[4][10][11] Understanding and mastering these reactions is crucial for any medicinal chemist working in this area.
Foundational Synthetic Strategy: Aminotriazoles and 1,3-Dicarbonyl Compounds
The most classic and widely employed method for synthesizing the[1][2][3]triazolo[1,5-a]pyrimidine skeleton is the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[4][11]
The Underlying Mechanism
The reaction proceeds via a well-established pathway. The exocyclic amino group of the 3-aminotriazole acts as the primary nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where a ring nitrogen of the triazole attacks the second carbonyl group, leading to a dehydrative aromatization that forms the stable fused heterocyclic system.
The causality behind this mechanism is the differential nucleophilicity of the nitrogens in 3-amino-1,2,4-triazole. The exocyclic NH2 group is more nucleophilic than the ring nitrogens, initiating the first condensation step. The subsequent intramolecular cyclization is driven by the proximity of the reacting groups and the formation of a thermodynamically stable aromatic system.
Protocol 1: General Synthesis from 3-Aminotriazole and Ethyl Acetoacetate
This protocol describes a typical acid-catalyzed condensation to produce a 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, which exists in its more stable tautomeric form, 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one.
Materials:
-
3-Amino-1,2,4-triazole
-
Ethyl acetoacetate (a 1,3-dicarbonyl equivalent)
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3-amino-1,2,4-triazole (10 mmol, 1 eq) and glacial acetic acid (20 mL).
-
Addition of Reagent: While stirring, add ethyl acetoacetate (11 mmol, 1.1 eq) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Scientific Rationale: Acetic acid serves as both the solvent and an acid catalyst. It protonates the carbonyl oxygen of the ethyl acetoacetate, rendering the carbonyl carbon more electrophilic and susceptible to attack by the aminotriazole. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration steps.
-
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Purification: Filter the solid product using a Büchner funnel and wash it with cold ethanol (2 x 10 mL) to remove residual acetic acid and unreacted starting materials.
-
Final Product: Dry the product under vacuum. If necessary, recrystallize from ethanol to obtain the pure 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one.
Self-Validation: The final product should be a white to off-white solid. Its identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The IR spectrum should show a characteristic C=O stretch for the pyrimidinone ring.
Advanced Strategy: Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) offer a significant improvement in synthetic efficiency, allowing for the construction of complex molecules like triazolopyrimidines in a single step from three or more starting materials.[1] This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption.[3]
Causality and Advantages of MCRs
The power of MCRs lies in their convergent nature. Instead of a linear, step-by-step synthesis, multiple bonds are formed in one pot. This often involves a cascade of reactions where the product of one step immediately becomes the substrate for the next, avoiding the need for isolation of intermediates. Catalysts, such as p-toluenesulfonic acid (p-TsOH) or even simple bases like triethylamine, are often used to facilitate the initial condensations (e.g., Knoevenagel condensation) that generate key intermediates in situ.[1][3]
Caption: Workflow for a three-component triazolopyrimidine synthesis.
Protocol 2: One-Pot, Three-Component Synthesis
This protocol is adapted from methodologies that utilize an aldehyde, an active methylene compound, and 3-aminotriazole.[1][5]
Materials:
-
3-Amino-1,2,4-triazole
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Ethanol (Solvent)
-
Triethylamine (Catalyst)
Procedure:
-
Reaction Setup: In a 50 mL flask, dissolve the aromatic aldehyde (5 mmol, 1 eq), ethyl acetoacetate (5 mmol, 1 eq), and 3-amino-1,2,4-triazole (5 mmol, 1 eq) in ethanol (15 mL).
-
Catalyst Addition: Add triethylamine (0.5 mL) to the mixture.
-
Scientific Rationale: Triethylamine acts as a basic catalyst, facilitating the Knoevenagel condensation between the aldehyde and ethyl acetoacetate to form an electron-deficient alkene intermediate. The aminotriazole then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and elimination to yield the final product.
-
-
Reaction Execution: Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Workup and Isolation: Cool the reaction vessel in an ice bath. The product will typically precipitate from the solution.
-
Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) can be performed for higher purity.
Modern Enhancement: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate cyclocondensation reactions.[12][13] Microwave heating is often more efficient than conventional heating, leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles.[14][15]
Causality of Microwave Enhancement: Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid, uniform heating that is not dependent on thermal conductivity. This can lead to localized superheating and increased molecular motion, overcoming activation energy barriers more effectively than conventional refluxing.
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | p-TsOH | Water | 4-6 hours | 81-91 | [3] |
| Conventional Heating | Triethylamine | Ethanol | 8-12 hours | ~70-85 | [1] |
| Microwave Irradiation | None | DMF | 15-30 min | ~85-95 | [16] |
| Microwave Irradiation | N/A | N/A | 33-90 sec | >82 | [15] |
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Methods.
Conclusion
Cyclocondensation reactions are the bedrock of triazolopyrimidine synthesis. The classic two-component reaction between aminotriazoles and 1,3-dicarbonyls provides a reliable and well-understood route. For enhanced efficiency and atom economy, multi-component strategies are superior, offering rapid access to diverse libraries of compounds. The integration of modern techniques like microwave-assisted heating further refines these protocols, making them faster and more environmentally friendly. By understanding the mechanisms and rationale behind these methods, researchers can strategically design and execute the synthesis of novel triazolopyrimidines for evaluation in drug discovery programs.
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity | MDPI [mdpi.com]
- 15. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
Topic: Characterization of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol in Kinase Inhibition Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Authored for: Researchers, scientists, and drug development professionals.
Abstract
The triazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1][2] This document provides a comprehensive guide to characterizing the inhibitory activity of a specific derivative, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, using a robust and universal biochemical assay platform. We present a detailed, field-tested protocol for determining the half-maximal inhibitory concentration (IC50) using the ADP-Glo™ luminescence-based kinase assay, which quantifies kinase activity by measuring ADP production.[3][4][5] The causality behind experimental choices, critical controls for data validation, and methods for data analysis are explained in detail. Furthermore, we discuss the importance of kinase selectivity profiling and the logical progression to cell-based assays for a thorough validation of the inhibitor's potential.
Introduction: The Triazolo[4,5-d]pyrimidine Scaffold
Protein kinases are a major class of therapeutic targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[6][7] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. The triazolo[4,5-d]pyrimidine core is of significant interest, with derivatives having been investigated as potent inhibitors of various kinases, including General Control Nonderepressible 2 (GCN2), a key regulator of the integrated stress response.[1][2][8][9] The compound 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol (CAS 21324-31-2) belongs to this promising class of molecules.[10][11] Accurate and reproducible characterization of its inhibitory potential is the foundational step in evaluating its utility as a chemical probe or therapeutic lead.
As GCN2 is a known target for this scaffold, understanding its place in cellular signaling provides critical context.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay [promega.sg]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL CAS#: 21324-31-2 [m.chemicalbook.com]
- 11. This compound | 21324-31-2 [chemicalbook.com]
Application Notes and Protocols: In Vitro Evaluation of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Triazolopyrimidines in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The triazolopyrimidine scaffold, a fused bicyclic heteroaromatic system, has garnered significant attention due to its diverse pharmacological activities, including notable antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3] This class of compounds is structurally analogous to purines, allowing them to interact with a wide range of biological targets, such as kinases, which are often dysregulated in cancer.[4]
Numerous derivatives of the triazolopyrimidine core have demonstrated potent anticancer activity through various mechanisms. These include the induction of apoptosis, cell cycle arrest at different phases, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the ERK and PI3K/AKT pathways.[2][3] For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[4]
This document provides a comprehensive guide for the initial in vitro evaluation of a novel triazolopyrimidine derivative, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol . While specific biological data for this compound is not yet extensively documented in peer-reviewed literature, its structural features suggest it is a promising candidate for anticancer screening. The protocols detailed herein are designed to systematically assess its cytotoxic and mechanistic properties against a panel of human cancer cell lines. These methodologies represent a foundational step in the preclinical drug discovery pipeline, aiming to establish a robust data package for hit-to-lead optimization.
Experimental Workflow for In Vitro Evaluation
The initial assessment of a novel compound's anticancer potential follows a logical and stepwise progression. The primary objective is to determine its cytotoxicity, followed by investigations into its mechanism of action.
Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.
Part 1: Cytotoxicity Assessment
The initial step is to determine the concentration-dependent cytotoxic effect of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol on a panel of cancer cell lines. This is crucial for calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. Two widely accepted and robust colorimetric assays for this purpose are the MTT and SRB assays.[5]
Recommended Cancer Cell Lines
A diverse panel of cancer cell lines should be selected to assess the breadth of the compound's activity. A suggested starting panel could include:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HeLa: Cervical adenocarcinoma
-
HCT116: Colorectal carcinoma
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of the cells.[6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[7] The amount of bound dye is proportional to the total protein mass and thus to the number of cells.
Materials:
-
As per MTT assay, with the following substitutions:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
1% Acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: As per the MTT protocol.
Data Presentation: IC50 Values
Summarize the IC50 values in a clear and concise table.
| Cell Line | Tissue of Origin | 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | Hypothetical Value | Hypothetical Value |
| MDA-MB-231 | Breast | Hypothetical Value | Hypothetical Value |
| A549 | Lung | Hypothetical Value | Hypothetical Value |
| HeLa | Cervical | Hypothetical Value | Hypothetical Value |
| HCT116 | Colorectal | Hypothetical Value | Hypothetical Value |
Part 2: Mechanistic Elucidation
If 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol demonstrates potent cytotoxicity (e.g., low micromolar IC50 values), the next phase is to investigate its mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and if it affects cell cycle progression.
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8][9] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[10]
Materials:
-
Cancer cell line of interest (e.g., the most sensitive line from the cytotoxicity screen)
-
6-well plates
-
3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. To detach adherent cells, use trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic agents exert their effects by causing cell cycle arrest at specific checkpoints.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
-
PBS
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from the apoptosis protocol.
-
Cell Harvesting: Harvest the cells as described in the apoptosis protocol.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to ensure that only DNA is stained.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Interpretation: Analyze the resulting DNA histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Part 3: Target Engagement and Pathway Analysis
Based on the literature for related triazolopyrimidine compounds, a plausible mechanism of action could involve the inhibition of key signaling pathways like the PI3K/AKT/mTOR or MAPK/ERK pathways.[1][3] Western blotting is a powerful technique to investigate the effect of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol on the expression and phosphorylation status of key proteins in these pathways.
Caption: A simplified diagram of the PI3K/AKT signaling pathway, a potential target for triazolopyrimidine derivatives.
Protocol 5: Western Blot Analysis
This protocol outlines the general steps to assess changes in protein expression and phosphorylation.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells as previously described. Lyse the cells in ice-cold RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in the ratio of phosphorylated protein to total protein would suggest inhibition of the signaling pathway. An increase in cleaved PARP would provide further evidence of apoptosis.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol. By systematically evaluating its cytotoxicity, impact on apoptosis and the cell cycle, and its effects on key cancer-related signaling pathways, researchers can build a comprehensive profile of its anticancer potential. Positive and compelling results from these studies would justify further investigation, including structure-activity relationship (SAR) studies, target deconvolution, and eventual progression to in vivo animal models. This structured approach is fundamental to the rigorous and efficient discovery of novel anticancer therapeutics.
References
- 1. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives [mdpi.com]
- 6. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis and in vitro biological evaluation of novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a thiosemicarbazide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol with the A3 Adenosine Receptor
Abstract
This guide provides a comprehensive protocol for conducting molecular docking studies of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol with the human A3 adenosine receptor (A3AR). As a G protein-coupled receptor (GPCR) implicated in inflammatory diseases and cancer, A3AR is a significant therapeutic target.[1][2][3] Understanding how novel ligands, such as those built on the triazolopyrimidine scaffold, interact with this receptor is a critical step in structure-based drug design. We will detail the rationale and step-by-step procedures for receptor and ligand preparation, performing the docking simulation using AutoDock Vina, and the critical subsequent steps of results analysis and protocol validation.
Introduction: Targeting the A3 Adenosine Receptor
The A3 adenosine receptor (A3AR) is the most recently identified of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). It is a class A G protein-coupled receptor that, upon activation, primarily couples to Gi/o proteins to inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[4] This signaling cascade influences various downstream pathways, including the MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival.[4][5]
A key characteristic that makes A3AR a compelling drug target is its differential expression profile: it is found at low levels in normal tissues but is significantly overexpressed in inflammatory and cancerous cells.[2][3][4] This expression pattern presents a therapeutic window, allowing for targeted intervention with potentially fewer side effects. A3AR agonists have shown promise in clinical trials for treating autoimmune inflammatory conditions like rheumatoid arthritis and psoriasis.[1][6]
The ligand of interest, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, belongs to the triazolopyrimidine class of heterocyclic compounds. This scaffold is a versatile building block in medicinal chemistry, with various derivatives showing potential as inhibitors or modulators of key biological targets.[7][8] This study aims to computationally predict the binding mode and affinity of this specific ligand to A3AR, providing a structural hypothesis for its potential modulatory activity. Molecular docking serves as a powerful and cost-effective in silico tool to achieve this, guiding further lead optimization and experimental validation.[9][10]
Caption: Simplified A3AR signaling pathway.
Pre-Docking Preparation: The Foundation of a Reliable Study
The axiom "garbage in, garbage out" is particularly true for molecular docking. The accuracy of the final prediction is entirely dependent on the meticulous preparation of both the receptor and the ligand structures. This phase is not merely procedural; it involves critical decisions that imbue the model with chemical and biological relevance.
Receptor Preparation: Refining the A3AR Structure
The goal of receptor preparation is to transform a static, raw PDB file into a computationally ready model that accurately reflects its physiological state. Given that A3AR is a GPCR, obtaining a high-quality crystal structure can be challenging; homology models are often used, which require even more rigorous validation.[10][11] For this protocol, we assume a suitable experimental structure is available.
Protocol: A3AR Preparation
-
Obtain Receptor Structure: Download the PDB file for the human A3 adenosine receptor from the RCSB Protein Data Bank. If multiple structures are available, select one with high resolution, minimal missing residues, and preferably, a co-crystallized antagonist to help define the binding pocket.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF ChimeraX, BIOVIA Discovery Studio).
-
Remove Non-Essential Molecules: Delete all water molecules. Expert Insight: While some docking protocols retain specific water molecules known to mediate ligand binding, the standard initial approach is to dock to a "dry" active site unless there is strong evidence to the contrary.[12][13]
-
Remove Co-crystallized Ligands and Ions: Delete any existing ligands, ions, and cofactors that are not essential for structural integrity or the docking study.[14][15]
-
Isolate the Target Chain: If the biological unit is a monomer, remove any additional protein chains.[12][14]
-
-
Structural Refinement:
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds but are typically absent in PDB files.[12][16]
-
Assign Atomic Charges: Assign partial charges to all atoms. For this protocol, we will use the Gasteiger charge calculation method, which is standard for many docking programs.
-
Repair Missing Atoms/Side Chains: Use built-in tools (e.g., Chimera's Dock Prep or Maestro's Protein Preparation Wizard) to check for and rebuild any missing side chains or atoms in the residues.[17]
-
-
Final Output: Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina. This format contains the atomic coordinates, partial charges, and atom type information.[15]
References
- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THERAPEUTIC FOCUS - Adenosine Receptors – The Promise of A3AR Research [drug-dev.com]
- 3. Adenosine Receptor A3 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 4. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 7. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with high affinity toward A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. youtube.com [youtube.com]
developing derivatives of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol for LSD1 inhibition
An In-Depth Guide to the Development of 3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol Derivatives as Potent and Selective LSD1 Inhibitors
Authored by: Senior Application Scientist, Gemini
Abstract
Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic target in oncology due to its aberrant overexpression in a multitude of cancers, where it plays a pivotal role in tumorigenesis by regulating gene expression.[1][2] The inhibition of LSD1 presents a promising therapeutic strategy to reverse these epigenetic modifications, thereby suppressing cancer cell proliferation and migration.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of a novel class of LSD1 inhibitors based on the[1][4][5]triazolo[4,5-d]pyrimidine scaffold. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for inhibitor development, and present a clear workflow from chemical synthesis to cellular characterization.
Introduction: The Rationale for Targeting LSD1 with Triazolopyrimidines
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine residues, primarily on histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5] Demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression.[6] In many cancers, including prostate, gastric, and acute myeloid leukemia (AML), LSD1 is overexpressed, leading to the silencing of tumor suppressor genes and promoting cell proliferation and differentiation block.[1][3][7] Therefore, small molecule inhibitors of LSD1 are being actively pursued as potential anticancer therapeutics.[8]
The[1][4][5]triazolo[4,5-d]pyrimidine scaffold has been identified as a promising template for designing novel LSD1 inhibitors.[1][2] Initial studies revealed that derivatives of this scaffold could be optimized to achieve potent and reversible inhibition of LSD1 with good selectivity over related monoamine oxidases (MAO-A/B).[1][2] This guide focuses on the systematic development of derivatives from the parent structure, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, to explore the structure-activity relationships (SAR) and identify lead compounds with therapeutic potential.
The Drug Discovery & Development Workflow
The process of developing novel LSD1 inhibitors from the triazolopyrimidine scaffold is a multi-step, iterative process. It begins with rational design and chemical synthesis, followed by a cascade of in vitro and cell-based assays to determine potency, selectivity, and mechanism of action.
Caption: High-level workflow for LSD1 inhibitor development.
Application Protocols
Protocol 1: Chemical Synthesis of[1][4][5]Triazolo[4,5-d]pyrimidine Derivatives
Rationale: The core scaffold is assembled and subsequently modified to explore the chemical space around three key regions: the R¹, R², and R³X groups, as identified in foundational studies.[1] The synthesis scheme presented here is a robust method for generating a library of diverse analogues. The key final step involves a nucleophilic substitution reaction, which is a versatile and high-yielding method for introducing a variety of functional groups at the R³ position.
General Synthesis Scheme:
Caption: Conceptual workflow for chemical synthesis.
Step-by-Step Methodology (Example Synthesis of Compound 27 from literature[1]):
-
Synthesis of Intermediate (7-chloro-[1][4][5]triazolo[4,5-d]pyrimidine core): The synthesis of the chlorinated intermediate follows established literature procedures.[1] This intermediate is the common precursor for the final derivatization step.
-
Nucleophilic Aromatic Substitution (Final Step):
-
To a solution of the 7-chloro intermediate (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq). The base is crucial as it deprotonates the incoming nucleophile, making it more reactive.
-
Add the desired nucleophile, for instance, 2-mercaptopyridine (R³XH) (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final pure compound.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and should be >95% for use in biological assays.
Protocol 2: In Vitro LSD1 Enzymatic Inhibition Assay (HRP-Coupled)
Rationale: This is a robust and widely used assay for measuring LSD1 activity in a high-throughput format.[9][10] The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[11] This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), producing a fluorescent signal directly proportional to LSD1 activity.[9][10] Inhibition of LSD1 results in a decreased fluorescent signal.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and positive control (e.g., GSK2879552)
-
384-well black assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Assay Plate Setup: Dispense a small volume (e.g., 100 nL) of the compound dilutions into the 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).
-
Enzyme/Substrate Mix: Prepare a master mix containing LSD1 enzyme and the H3K4me2 peptide substrate in assay buffer. The optimal concentrations should be determined empirically but are typically near the Km for the substrate.
-
Reaction Initiation: Add the enzyme/substrate mix to the wells to start the reaction.
-
Detection: Immediately add a detection solution containing HRP and Amplex Red.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).[12]
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation using software like GraphPad Prism.[12]
-
Protocol 3: Selectivity Profiling Against MAO-A and MAO-B
Rationale: LSD1 shares structural homology with monoamine oxidases (MAO-A and MAO-B).[13] Therefore, assessing inhibitor selectivity is a critical step to minimize potential off-target effects, which could lead to undesirable side effects in a clinical setting.[9] The assay principle is similar to the LSD1 HRP-coupled assay.
Procedure:
-
Follow the same HRP-coupled assay protocol as described for LSD1, but substitute the LSD1 enzyme and its specific substrate with recombinant MAO-A or MAO-B and their respective substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Calculate the IC₅₀ values for MAO-A and MAO-B.
-
Selectivity Index: Calculate the selectivity by taking the ratio of IC₅₀ values (e.g., Selectivity for LSD1 vs. MAO-A = IC₅₀(MAO-A) / IC₅₀(LSD1)). A higher ratio indicates greater selectivity for LSD1.
Protocol 4: Cellular Anti-Proliferation Assay
Rationale: An effective drug candidate must not only inhibit the target enzyme but also exert a functional effect in a cellular context, such as inhibiting cancer cell growth. This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (EC₅₀ or GI₅₀).
Procedure (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Culture: Culture a relevant cancer cell line (e.g., MGC-803 gastric cancer cells or A549 lung cancer cells) under standard conditions.[1][8]
-
Cell Seeding: Seed the cells into 96-well white, clear-bottom plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the LSD1 inhibitor. Include a vehicle-only control (e.g., DMSO).[9]
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 to 96 hours).
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.[9]
-
Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control and calculate the EC₅₀/GI₅₀ value as described for the enzymatic assay.
Protocol 5: Cellular Target Engagement via Western Blot
Rationale: This protocol provides direct evidence that the inhibitor is engaging with LSD1 within the cell and producing the expected downstream molecular effect: an increase in the H3K4me2 histone mark. This is a crucial step to validate the mechanism of action.[6][8]
Caption: Mechanism of LSD1 inhibition and cellular consequences.
Procedure:
-
Cell Treatment: Treat cancer cells (e.g., A549) with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the anti-proliferation EC₅₀) for 24-48 hours. Include a vehicle control.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for H3K4me2.
-
As a loading control, probe the same membrane with a primary antibody for total Histone H3. This is a self-validating step to ensure equal protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity. A potent and specific LSD1 inhibitor should show a dose-dependent increase in the H3K4me2 signal relative to the total H3 signal.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the[1][4][5]triazolo[4,5-d]pyrimidine scaffold is key to improving potency and selectivity. The data gathered from the protocols above should be summarized to elucidate the SAR.
Table 1: Example Structure-Activity Relationship (SAR) Data for Triazolopyrimidine Derivatives (Note: Data is illustrative, based on trends reported in literature[1])
| Compound ID | R¹ | R² | R³X | LSD1 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity vs MAO-A |
| Parent | H | H | OH | > 50 | > 100 | > 100 | - |
| Cpd 21 | Cl | H | 2-thiopyridine | 1.85 | > 50 | > 50 | > 27x |
| Cpd 25 | F | F | 2-thiopyridine | 0.87 | > 50 | > 50 | > 57x |
| Cpd 27 | Br | Br | 2-thiopyridine | 0.56 | > 50 | > 50 | > 89x |
| Cpd 15 | Br | Br | O-Ph | 15.3 | > 100 | > 100 | > 6.5x |
| Cpd 7 | H | H | NH-Bn | > 20 | - | - | - |
SAR Insights:
-
R³X Group: The R³X moiety is critical for potent LSD1 inhibition. Replacing the hydroxyl group with a 2-thiopyridine moiety dramatically increases activity, likely due to favorable interactions within the active site, such as a hydrogen bond with Met332.[1][2]
-
R¹ and R² Groups: Introducing hydrophobic and electron-withdrawing groups, such as halogens (F, Cl, Br), on the benzyl ring generally enhances inhibitory activity.[1] Compound 27, with two bromine atoms, was found to be the most potent in the series, suggesting a preference for hydrophobic substituents in this region.[1]
Table 2: Cellular Activity of Lead Compounds in MGC-803 Gastric Cancer Cells (Note: Data is illustrative, based on trends reported in literature[1][2])
| Compound ID | LSD1 IC₅₀ (µM) | Anti-proliferative GI₅₀ (µM) |
| Cpd 25 | 0.87 | 10.5 |
| Cpd 27 | 0.56 | 7.8 |
| GSK2879552 | ~0.02 | ~0.1 |
Interpretation: The in vitro potency (LSD1 IC₅₀) generally correlates with cellular anti-proliferative activity (GI₅₀), although other factors like cell permeability and metabolic stability also play a role. Lead compounds like Cpd 27 demonstrate both enzymatic inhibition and the ability to suppress cancer cell growth.[1][2] Further optimization would focus on improving cellular potency to levels comparable to clinical candidates.
Conclusion and Future Directions
The[1][4][5]triazolo[4,5-d]pyrimidine scaffold serves as an excellent starting point for the development of novel, reversible LSD1 inhibitors. Through systematic chemical modification and a robust screening cascade, it is possible to identify potent and selective compounds with on-target cellular activity. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to synthesize and evaluate such derivatives. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to assess their in vivo efficacy in preclinical cancer models, paving the way for potential clinical development.[14][15]
References
- 1. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,3]Triazolo[4,5- d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship Studies of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of the Triazolopyrimidine Scaffold
The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. As a bioisostere of purine, this scaffold has been successfully incorporated into molecules targeting a wide array of biological targets, leading to the development of agents with anticancer, anti-inflammatory, antiprotozoal, and enzyme-inhibitory properties[1]. The compound 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol represents a key starting point for the exploration of this chemical space. Structure-activity relationship (SAR) studies are paramount in transforming a promising hit compound into a viable drug candidate by systematically modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
This guide provides a comprehensive framework for conducting SAR studies on 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol. It outlines the strategic design of analog libraries, detailed protocols for chemical synthesis and biological evaluation, and a conceptual basis for interpreting the resulting data to drive drug discovery projects forward.
Strategic Design of an Analog Library for SAR Exploration
The core principle of SAR is to probe the chemical space around a lead compound by introducing targeted modifications and observing the impact on its biological activity. For 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, we can dissect the molecule into three primary regions for modification: the benzyl group at the 3-position , the triazolopyrimidine core , and the hydroxyl group at the 7-position .
A systematic exploration of these regions will elucidate the key structural features required for potent and selective biological activity. The following diagram illustrates the workflow for a comprehensive SAR study.
References
Application Notes and Protocols for the N-alkylation of Triazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Triazolopyrimidines
The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, owing to its structural resemblance to endogenous purines.[1] This core is present in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] N-alkylation of the triazolopyrimidine nucleus is a critical synthetic strategy for modulating the pharmacological profile of these molecules. The introduction of alkyl groups at specific nitrogen atoms can significantly impact their potency, selectivity, solubility, and metabolic stability, making the N-alkylation reaction a cornerstone for the development of novel therapeutics.[4][5]
This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of triazolopyrimidines, with a focus on the underlying chemical principles, practical execution, and troubleshooting.
Understanding the Reaction: Mechanism and the Challenge of Regioselectivity
The N-alkylation of triazolopyrimidines proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of a nitrogen atom on the triazolopyrimidine ring by a suitable base, generating a nucleophilic anion. This anion then attacks the electrophilic alkylating agent, forming the N-alkylated product.
A primary challenge in the N-alkylation of triazolopyrimidines is controlling the regioselectivity. The triazolopyrimidine core possesses multiple nitrogen atoms that can potentially be alkylated, leading to a mixture of regioisomers. The specific site of alkylation is influenced by a delicate interplay of several factors:
-
Steric Hindrance: Alkylation is generally favored at the less sterically hindered nitrogen atom. The size of both the substituents on the triazolopyrimidine ring and the alkylating agent play a crucial role.[6]
-
Electronic Effects: The electron density on each nitrogen atom, which is influenced by the substituents on the heterocyclic core, affects its nucleophilicity.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regiochemical outcome.[7][8][9] For instance, the use of sodium hydride in a non-polar solvent like THF can favor alkylation at one nitrogen, while a potassium carbonate/DMSO system might favor another.[4][5][7] This is often attributed to the nature of the ion pair (tight ion pair vs. solvent-separated ion pair) formed after deprotonation.[7]
Caption: Factors influencing regioselectivity in N-alkylation.
Materials and Reagents
The successful N-alkylation of triazolopyrimidines requires careful selection of reagents. The following table summarizes common choices and their key characteristics.
| Reagent Type | Examples | Role & Considerations |
| Triazolopyrimidine Substrate | Substituted[2][7]triazolo[1,5-a]pyrimidines | The nature and position of substituents will influence reactivity and regioselectivity. Ensure the starting material is pure and dry. |
| Alkylating Agent | Alkyl halides (e.g., CH₃I, C₂H₅I, BnBr), Alkyl tosylates | The reactivity follows the order I > Br > Cl. Benzyl and allyl halides are highly reactive. Use freshly distilled or high-purity reagents. |
| Base | K₂CO₃, Cs₂CO₃, NaH, KOH, NaHMDS | K₂CO₃/Cs₂CO₃: Mild, commonly used bases. NaH: A strong, non-nucleophilic base, often used for complete deprotonation. Requires an inert atmosphere and careful handling.[2][10][11] KOH: A strong base, often used in protic solvents. |
| Solvent | DMF, DMSO, Acetonitrile (MeCN), THF, Acetone, Ethanol | Aprotic polar (DMF, DMSO, MeCN): Good for dissolving the reactants and salts. Can significantly influence regioselectivity.[7] Aprotic non-polar (THF): Often used with strong bases like NaH.[4][5] Protic (Ethanol): Used with bases like KOH. |
Experimental Workflow: A Generalized Protocol
The following diagram outlines the general workflow for the N-alkylation of a triazolopyrimidine.
Caption: General experimental workflow for N-alkylation.
Detailed Step-by-Step Protocol (General Example using K₂CO₃ in DMF)
This protocol provides a general procedure for the N-alkylation of a substituted triazolopyrimidine using potassium carbonate as the base and dimethylformamide as the solvent.
1. Reagent Preparation and Reaction Setup:
- To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the triazolopyrimidine substrate (1.0 eq).
- Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
- Add anhydrous dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
2. Reaction Execution:
- Stir the suspension at room temperature for 15-30 minutes.
- Add the alkylating agent (1.1 - 1.5 eq) dropwise to the stirred suspension.
- Heat the reaction mixture to the desired temperature (e.g., 60-80 °C, or as determined by scouting reactions).
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
3. Workup Procedure:
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water or ice-water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[12][13]
- Combine the organic layers and wash with brine to remove residual DMF and salts.
- Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
- Purify the crude product by flash column chromatography on silica gel.[14]
- The choice of eluent will depend on the polarity of the product. A gradient of hexane/ethyl acetate or dichloromethane/methanol is commonly used.[3][14]
- Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure N-alkylated triazolopyrimidine.
5. Characterization:
- Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive alkylating agent; Insufficiently strong base; Low reaction temperature. | Use a fresh, high-purity alkylating agent. Switch to a stronger base (e.g., NaH). Increase the reaction temperature. |
| Formation of Multiple Products | Lack of regioselectivity; Side reactions. | Screen different solvent/base combinations to optimize regioselectivity (e.g., compare K₂CO₃/DMF with NaH/THF).[4][5][7] Lower the reaction temperature to minimize side reactions. |
| Difficult Purification | Products have similar polarities; Contamination with starting materials. | Optimize the chromatography conditions (e.g., try a different solvent system, use a shallower gradient).[15] If the starting material is present, consider driving the reaction to completion or using a different workup. |
| Product Degradation | Instability of the product to workup or purification conditions. | Use milder workup conditions (e.g., avoid strong acids/bases). If the product is unstable on silica gel, consider using a different stationary phase (e.g., alumina) or an alternative purification method.[3] |
Conclusion
The N-alkylation of triazolopyrimidines is a versatile and powerful tool in medicinal chemistry for the synthesis of novel, biologically active compounds. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is paramount for successful and efficient synthesis. By carefully selecting the appropriate base, solvent, and alkylating agent, and by systematically monitoring and optimizing the reaction conditions, researchers can effectively navigate the synthesis of desired N-alkylated triazolopyrimidine isomers. This guide provides a solid foundation for the practical execution of this important transformation.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Purity Assessment of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
Introduction
3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound belonging to the triazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] The purity of this active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, robust and reliable analytical methods are essential for its comprehensive purity assessment.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for determining the purity of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles.
The Importance of Orthogonal Analytical Methods
A cornerstone of robust purity assessment is the use of orthogonal analytical methods.[2] This means employing techniques that rely on different chemical and physical principles to separate and detect the target analyte and its potential impurities.[2] By using a combination of methods, the risk of an impurity co-eluting or being otherwise undetected by a single technique is significantly minimized. This multi-faceted approach provides a more complete and trustworthy purity profile.
Physicochemical Properties of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
A foundational understanding of the molecule's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C11H9N5O | [3] |
| Molecular Weight | 227.22 g/mol | [3] |
| Melting Point | >250 °C | [3] |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred from similar structures |
Recommended Analytical Workflow
A comprehensive purity assessment of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol should involve a multi-step, orthogonal approach.
Caption: Recommended analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Principle: HPLC is a powerful separation technique that is the workhorse for purity assessment in the pharmaceutical industry.[] It separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For a polar molecule like 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, reversed-phase HPLC is the method of choice.
Protocol: Reversed-Phase HPLC (RP-HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol reference standard.
-
Dissolve in a suitable solvent (e.g., a small amount of DMSO, then dilute with mobile phase B) to a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurities. The relative 100% method is commonly used for this purpose.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.[2] It relies on the direct relationship between the integrated signal intensity of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[2]
Protocol: ¹H-qNMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol.
-
Accurately weigh approximately 5 mg of the certified internal standard.
-
Dissolve both in a known volume of deuterated solvent in a vial.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, non-overlapping signal from 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[][5] This technique is invaluable for identifying unknown impurities by providing information about their molecular weight.
Protocol: LC-MS
Instrumentation:
-
LC-MS system (e.g., HPLC coupled to a quadrupole or time-of-flight mass spectrometer) with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Conditions:
-
Use the same HPLC method as described in Section 1.
-
-
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Range | m/z 100-1000 |
-
Data Analysis:
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights.
-
This information, combined with knowledge of the synthetic route, can help in elucidating the structures of the impurities.
-
Thermal Analysis (DSC and TGA)
Principle: Thermal analysis techniques can provide information about the purity and physical properties of a substance. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and heat of fusion, which can be indicative of purity.[] Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing information about solvent or water content and thermal stability.[6]
Protocol: DSC
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
A sharp melting endotherm is indicative of high purity. Broadening of the peak can suggest the presence of impurities.
Structural Elucidation by NMR and IR Spectroscopy
While primarily qualitative, NMR and Infrared (IR) spectroscopy are essential for confirming the identity of the main component and can provide structural information about impurities if they are present at sufficient levels.[7][8][9][10]
Caption: Spectroscopic techniques for structural confirmation.
Conclusion
The purity assessment of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol requires a multi-faceted analytical approach. The combination of a primary separation technique like HPLC with an absolute quantitative method such as qNMR provides a high degree of confidence in the purity value. Supporting techniques like LC-MS, thermal analysis, and spectroscopic methods are crucial for impurity identification and structural confirmation. By following the detailed protocols and understanding the principles behind each method, researchers can ensure the quality and reliability of their scientific findings and drug development efforts.
References
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjeid.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 5. jfda-online.com [jfda-online.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
Welcome to the technical support guide for the synthesis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol (BTP). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important 8-azapurine analog. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and improve your final yield.
The synthesis of BTP, while conceptually straightforward, is often plagued by issues such as low yields, the formation of difficult-to-separate isomers, and incomplete reactions. This guide is structured in a question-and-answer format to directly address these specific experimental issues.
I. Core Synthesis Pathway: An Overview
The most common and reliable method for synthesizing 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol involves a two-step process starting from a substituted pyrimidine. The general pathway is:
-
Step 1: Benzylation. A commercially available 4,5-diaminopyrimidin-6-ol is benzylated to introduce the benzyl group. This step is critical as it can lead to a mixture of N-alkylated isomers.
-
Step 2: Diazotization and Cyclization. The resulting benzylated intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and an acid) to form the triazole ring, yielding the final product.[1][2]
This guide will focus on troubleshooting both stages of this synthesis.
Caption: General synthetic pathway for BTP.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Section A: Low Yield and Impurity Formation in Step 1 (Benzylation)
Question 1: My benzylation step is resulting in a very low yield of the desired N-benzylated product, and I see multiple spots on my TLC plate. What is happening?
Answer: This is the most common problem in the synthesis of N-substituted triazolopyrimidines and is almost always due to non-selective alkylation. The pyrimidine precursor has multiple nucleophilic nitrogen atoms, leading to the formation of a mixture of regioisomers.
-
Causality: The nitrogen atoms in the pyrimidine ring and the exocyclic amino groups all have lone pairs of electrons and can act as nucleophiles, attacking the electrophilic benzyl halide. This results in a mixture of N1, N3, N7, and N9 benzylated isomers, as well as potentially O-alkylated and di-alkylated products.[3][4] The relative ratio of these products is highly dependent on the reaction conditions.
-
Troubleshooting Strategy:
-
Choice of Base and Solvent: The solvent polarity and the choice of base can significantly influence the site of alkylation.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are commonly used but can favor the formation of multiple isomers.
-
Less Polar Solvents (THF, Acetonitrile): Sometimes, reducing solvent polarity can increase selectivity.
-
Base Selection: Strong bases like sodium hydride (NaH) can deprotonate multiple sites, leading to poor selectivity. A weaker base like potassium carbonate (K₂CO₃) is often preferred as it can favor the deprotonation of the most acidic proton, leading to a more selective reaction.
-
-
Temperature Control: Running the reaction at a lower temperature (e.g., room temperature instead of heating) can often improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Protecting Groups: While more synthetically intensive, using a protecting group strategy can provide the highest regioselectivity. For example, protecting one of the amino groups before benzylation and then deprotecting it afterward.
-
Table 1: Comparison of Benzylation Conditions
| Base | Solvent | Temperature (°C) | Common Outcome | Recommendation |
| NaH | DMF | 80 | Low selectivity, mixture of isomers | Not recommended for initial attempts |
| K₂CO₃ | DMF | 25-50 | Moderate to good selectivity for N3/N9 | Recommended starting point |
| Cs₂CO₃ | Acetonitrile | 60 | Often high selectivity, but more expensive | Consider if other methods fail[3][4] |
| DBU | THF | 25 | Good for specific isomers, can be aggressive | Advanced user option |
Section B: Issues in Step 2 (Diazotization and Cyclization)
Question 2: The cyclization reaction to form the triazole ring is not going to completion, or the yield is very low. How can I improve this step?
Answer: Incomplete cyclization is typically related to the instability of the diazonium salt intermediate or improper reaction conditions.
-
Causality: The reaction proceeds via the diazotization of one of the amino groups to form a diazonium salt, which is then attacked by the adjacent amino group to form the triazole ring. This diazonium intermediate is thermally unstable and requires careful temperature control.[2]
-
Troubleshooting Strategy:
-
Strict Temperature Control: The reaction must be maintained at a low temperature, typically between 0 and 5 °C, during the slow, dropwise addition of the sodium nitrite solution. An ice-salt bath is recommended to maintain this temperature range. A rise in temperature can lead to decomposition of the diazonium intermediate and the formation of side products.
-
Acidic Conditions: The reaction requires a sufficiently acidic environment to generate nitrous acid (HNO₂) in situ. Acetic acid is commonly used. Ensure the pH of the reaction mixture is acidic throughout the addition of sodium nitrite.
-
Purity of the Starting Material: The N-benzylated intermediate from Step 1 must be pure. Impurities can interfere with the diazotization reaction. It is highly recommended to purify the intermediate by column chromatography or recrystallization before proceeding.
-
Reaction Time: After the addition of sodium nitrite, the reaction may need to be stirred at a low temperature for several hours to ensure complete cyclization. Monitor the reaction progress by TLC.
-
Caption: Troubleshooting workflow for the cyclization step.
Section C: Product Purification and Characterization
Question 3: My final product is difficult to purify. It seems to be contaminated with an isomer that has a very similar polarity.
Answer: This is a common consequence of poor regioselectivity in the initial benzylation step. If a mixture of N-benzylated isomers is carried forward, the cyclization step will produce a mixture of isomeric final products.
-
Causality: Isomers of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol can have very similar physical properties, making them difficult to separate by standard purification techniques like column chromatography.
-
Troubleshooting Strategy:
-
Optimize Step 1: The most effective solution is to prevent the formation of isomers in the first place. Revisit the benzylation step and optimize the conditions for higher regioselectivity as described in Section A.
-
Recrystallization: Sometimes, careful selection of a recrystallization solvent system can selectively crystallize the desired isomer, leaving the impurities in the mother liquor. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, DMF/water, acetic acid/water).
-
Preparative HPLC: If all else fails, preparative High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers, although this is often a more expensive and time-consuming option.
-
Characterization: Use 1H and 13C NMR spectroscopy to confirm the structure of your final product and identify any isomeric impurities. The chemical shifts of the protons and carbons will be distinct for each isomer.[4]
-
III. Experimental Protocols
Protocol 1: Optimized Benzylation of 4,5-Diaminopyrimidin-6-ol
-
To a stirred suspension of 4,5-diaminopyrimidin-6-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at 40-50 °C for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography (e.g., using a dichloromethane/methanol gradient) to isolate the desired N-benzylated intermediate.
Protocol 2: Diazotization and Cyclization
-
Dissolve the purified N-benzylated intermediate (1.0 eq) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
The resulting precipitate is the final product, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol.
-
Filter the solid, wash it thoroughly with cold water and then with a small amount of cold ethanol to remove any residual acetic acid.
-
Dry the product under vacuum.
IV. References
-
Montgomery, J. A., & Hewson, K. (1958). Analogs of 8-azainosine. Journal of the American Chemical Society, 80(2), 463–468.
-
Holý, A., Dvořáková, H., Jindřich, J., Masojídková, M., Buděšínský, M., Balzarini, J., Andrei, G., & De Clercq, E. (1995). Acyclic Nucleotide Analogs Derived from 8-Azapurines: Synthesis and Antiviral Activity. Journal of Medicinal Chemistry, 38(21), 4239–4249.
-
Holý, A., Dvořáková, H., Jindřich, J., Masojídková, M., Buděšínský, M., Balzarini, J., Andrei, G., & De Clercq, E. (1995). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. PubMed. Available at: --INVALID-LINK--
-
Shao, J., et al. (2018). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. European Journal of Medicinal Chemistry, 157, 105-115. Available at: --INVALID-LINK--
-
Montgomery, J. A., & Hewson, K. (1960). Analogs of 8-azaguanosine. The Journal of Organic Chemistry, 25(11), 2084-2088. Available at: --INVALID-LINK--
References
- 1. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of 8-azaguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Triazolopyrimidine Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of triazolopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation and inconsistent results in their biological assays. By understanding the underlying physicochemical properties of these compounds and implementing the strategies outlined below, you can ensure the accuracy and reproducibility of your experimental data.
Introduction: The Triazolopyrimidine Solubility Conundrum
Triazolopyrimidine derivatives are a significant class of heterocyclic compounds, widely explored in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their often planar and lipophilic nature can lead to poor aqueous solubility, creating a significant hurdle in biological assays.[4][5]
Low solubility is not merely an inconvenience; it can fundamentally compromise your research by causing:
-
Underestimated Potency: If a compound precipitates out of the assay medium, its effective concentration at the target is lower than the nominal concentration, leading to artificially high IC50 or EC50 values.[4][6][7]
-
Poor Reproducibility: Inconsistent precipitation between wells and experiments leads to high data variability and unreliable structure-activity relationships (SAR).[4][6][8]
-
Misleading Results: Compound precipitation can interfere with assay detection methods, such as light scattering in absorbance assays, leading to false positives or negatives.[4]
This guide provides a structured, question-and-answer-based approach to troubleshoot and overcome these critical issues.
Frequently Asked Questions (FAQs)
Q1: My triazolopyrimidine compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer. What's happening and how can I fix it?
This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower.[9][10]
Causality: The rapid shift in solvent polarity from predominantly organic to aqueous does not allow for a gradual and stable solvation of the compound molecules by water.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay to a level below its maximum aqueous solubility.[9]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your assay buffer. Then, use this intermediate stock for your final dilutions. This gradual reduction in solvent concentration can help keep the compound in solution.[9][11]
-
Pre-warm the Assay Medium: Solubility is often temperature-dependent. Adding your compound stock to pre-warmed (e.g., 37°C) assay media can improve solubility.[9][12]
-
Control the Final DMSO Concentration: While DMSO is an excellent solvent, high final concentrations can be toxic to cells and may interfere with your assay.[12] Aim for a final DMSO concentration of less than 0.5%, and always include a vehicle control with the same DMSO concentration in your experiments.[11][12]
Q2: I've prepared my compound dilutions in assay buffer, and they look fine initially, but I see precipitation after incubating for a few hours. Why does this happen?
Delayed precipitation is often due to the compound's kinetic versus thermodynamic solubility. The initially prepared solution may be supersaturated (a state of kinetic solubility), which is inherently unstable and will eventually equilibrate to the lower, true thermodynamic solubility by precipitating the excess compound.[13]
Causality: Over time, the compound molecules in a supersaturated solution will organize into a more stable, crystalline lattice, leading to precipitation. This process can be influenced by factors like temperature, pH, and interactions with media components.
Solutions:
-
pH Optimization: The ionization state of your triazolopyrimidine compound can significantly impact its solubility.[14] If your compound has ionizable groups, adjusting the pH of your assay buffer may increase its solubility.[9][14] However, ensure the pH remains within a range that is compatible with your biological system.
-
Use of Co-solvents: In some cases, the addition of a small percentage of a water-miscible organic co-solvent to your assay buffer can increase compound solubility.[4][14][15] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[16][17] The choice and concentration of the co-solvent must be carefully validated to ensure it does not affect the assay performance or cell viability.
-
Inclusion of Solubilizing Excipients:
-
Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[14][18] Start with low concentrations (e.g., 0.01-0.1%) and verify that the surfactant does not interfere with your assay.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their solubility.[14][19][20]
-
Q3: My dose-response curves are inconsistent and have shallow slopes. Could this be a solubility issue?
Absolutely. Poor solubility is a primary cause of inconsistent and shallow dose-response curves.[8]
Causality: If your compound precipitates at higher concentrations in your dilution series, the actual concentration of the dissolved compound does not increase proportionally with the intended concentration. This leads to a plateauing of the biological response at higher nominal concentrations, resulting in a shallow curve and an inaccurate IC50/EC50 value.[4][13]
Solutions:
-
Perform Serial Dilutions in 100% DMSO: To ensure accurate concentrations in your dilution series, perform the serial dilutions in 100% DMSO before diluting into the final assay buffer.[4][12][13] This minimizes the risk of precipitation during the dilution process itself.
-
Visual Inspection and Turbidity Measurement: Always visually inspect your assay plates for any signs of precipitation. For a more quantitative assessment, you can measure the turbidity of your compound dilutions using a plate reader.[8]
-
Determine the Kinetic Solubility Limit: Before running your full assay, determine the kinetic solubility of your compound under the exact assay conditions. This will define the highest concentration you can reliably test.
Troubleshooting Guide: A Step-by-Step Approach
If you are facing solubility issues, follow this systematic troubleshooting workflow:
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution, which is the first critical step in ensuring compound solubility.[12][21]
Materials:
-
Triazolopyrimidine compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[10]
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate Mass: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10-100 mM).
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the compound is completely dissolved. If the compound does not dissolve easily, sonicate the tube in a water bath for several minutes or gently warm it in a 37°C water bath.[12]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[12][13] Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Kinetic Solubility in Assay Buffer
This protocol will help you determine the maximum concentration of your compound that remains soluble under your specific assay conditions.
Materials:
-
High-concentration compound stock solution in 100% DMSO
-
Assay buffer (identical to the one used in your experiment)
-
Sterile 96-well clear, flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
Procedure:
-
Prepare Dilution Series: In the 96-well plate, prepare a serial dilution of your compound in the assay buffer. It is recommended to first perform a serial dilution in 100% DMSO and then add a small, constant volume of each DMSO dilution to the assay buffer in the plate.
-
Incubate: Incubate the plate under the same conditions as your actual assay (e.g., 37°C for 1 hour).
-
Visual Inspection: After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals).
-
Instrumental Analysis (Optional but Recommended): Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm) to quantify turbidity.
-
Determine Solubility Limit: The highest concentration that remains clear (visually and by instrument) is your kinetic solubility limit. You should not use concentrations above this limit in your biological assays.
Data Summary Table: Common Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the compound.[14] | Simple and cost-effective. | Only applicable to ionizable compounds; the required pH must be compatible with the biological system.[22] |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of lipophilic compounds.[15][23] | Can significantly increase solubility. | The co-solvent may affect protein structure, enzyme activity, or cell viability.[4][24] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[14][18] | Effective at low concentrations. | Can interfere with some assays and may be cytotoxic at higher concentrations.[25] |
| Cyclodextrins | Form inclusion complexes with the compound, shielding the hydrophobic regions from the aqueous environment.[14][19] | Generally have low toxicity. | Can be expensive; may alter the free concentration of the compound available for target binding.[20] |
Advanced Strategies for Persistent Solubility Issues
For particularly challenging compounds, more advanced formulation strategies may be necessary, especially in a preclinical drug development setting. These include:
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as emulsions or self-emulsifying drug delivery systems (SEDDS) can be employed.[14][19][26]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[16][26]
-
Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can enhance its solubility and dissolution.[26][27]
These approaches typically require specialized formulation expertise and are often considered during later stages of drug development.
Conclusion
Overcoming the solubility challenges of triazolopyrimidine compounds is crucial for obtaining reliable and reproducible data in biological assays. By systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can mitigate the risks of compound precipitation and ensure the integrity of their experimental results. Remember to always validate your chosen solubilization method to confirm it does not interfere with your specific assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. longdom.org [longdom.org]
- 16. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 23. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 24. researchgate.net [researchgate.net]
- 25. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
Welcome to the technical support resource for 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol. As a Senior Application Scientist, I understand that purifying this polar, heterocyclic compound can present unique challenges. This guide is structured to provide direct, actionable solutions to common issues encountered in the research and development setting, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, providing not just the solution, but the underlying scientific rationale for each step.
Q1: My crude product shows multiple spots on TLC, including some at the baseline and others streaking. How can I resolve this?
Potential Causes: This is a classic presentation for highly polar, nitrogen-containing heterocyclic compounds on standard silica gel.
-
Baseline Spots: These are typically highly polar impurities, potentially starting materials like 3-amino-1,2,4-triazole derivatives or polymeric byproducts.
-
Streaking: The triazolopyrimidine core contains multiple basic nitrogen atoms that can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and streaking.[1][2]
Recommended Solutions:
1. TLC System Optimization: Before attempting column chromatography, optimize your TLC mobile phase.
-
Increase Polarity: Use a strong polar solvent system, such as 5-15% Methanol in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[3]
-
Neutralize Acidic Sites: Add a basic modifier to your mobile phase to suppress the interaction with silica. Common choices include 0.5-2% triethylamine (TEA) or a 10% ammonia in methanol solution used as the polar component.[1][3] The base will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.
| Solvent System | Observations | Purpose |
| 10% MeOH / DCM | Product streaks, Rf ~0.3-0.4 | Initial polarity check |
| 10% MeOH / DCM + 1% TEA | Sharper spots, Rf ~0.4-0.5 | Neutralizes silica acidity[1] |
| 10% (10% NH3 in MeOH) / DCM | Good spot shape, Rf ~0.4-0.5 | Alternative basic modifier |
| 20% EtOAc / Hexane | Product likely at baseline | Insufficient polarity |
2. Column Chromatography Protocol: Once you have an optimized TLC system (Rf of target compound ~0.3), you can proceed with flash column chromatography.
-
Slurry Preparation: Deactivate the silica gel by preparing your slurry in the mobile phase containing the basic modifier (e.g., hexane/EtOAc with 1% TEA). Let it sit for 10-15 minutes before packing the column. This ensures the silica is pre-treated.
-
Loading: Use a minimal amount of solvent to dissolve your crude product. For compounds with limited solubility, dry loading is highly recommended. Adsorb the crude product onto a small amount of silica gel, dry it completely under vacuum, and carefully load the resulting powder onto the top of your packed column.
-
Elution: Run the column with your optimized mobile phase. The basic modifier will prevent streaking and improve separation.[1]
Q2: I have low yield after recrystallization. Where is my product going?
Potential Causes: Low recovery from recrystallization is a frequent issue, especially with compounds that have challenging solubility profiles.[4]
-
Incorrect Solvent Choice: The ideal solvent is one in which your compound is highly soluble when hot but sparingly soluble when cold.[5] 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, with its rigid, planar structure and hydrogen bonding capabilities, often has low solubility in many common solvents.
-
Excessive Solvent: Using too much solvent to dissolve the crude material, even if it's the correct solvent, will keep a significant portion of your product in the mother liquor upon cooling.[4]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel, leading to loss.[4]
Recommended Solutions:
1. Systematic Solvent Screening: Test solubility in small vials before committing to a bulk recrystallization.
| Solvent | Solubility at 25 °C | Solubility at Boiling | Recommendation |
| Ethanol | Sparingly Soluble | Soluble | Good Candidate [6] |
| Methanol | Sparingly Soluble | Soluble | Good Candidate [7] |
| Isopropanol | Poorly Soluble | Sparingly Soluble | Possible, but may require large volumes |
| Ethyl Acetate | Poorly Soluble | Poorly Soluble | Poor Choice |
| Water | Insoluble | Insoluble | Poor Choice |
| DMF / DMSO | Soluble | Very Soluble | Not ideal for single-solvent recrystallization |
2. Optimized Recrystallization Protocol:
-
Step 1: Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent (e.g., ethanol) dropwise to your crude solid until it just dissolves.[5]
-
Step 2: Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals. Rapid crashing can trap impurities.[4]
-
Step 3: Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Step 4: Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent to remove residual mother liquor.[5]
-
Step 5: Second Crop: Concentrate the mother liquor to about 20% of its original volume and cool again to recover a second crop of crystals. Note that this crop may be less pure than the first.[4]
Q3: My compound is only soluble in high-boiling solvents like DMF or DMSO. How can I crystallize it?
This is a common scenario for this class of compounds. Standard cooling crystallization is not feasible with these solvents.
Recommended Solution: Anti-Solvent Vapor Diffusion This technique is highly effective for growing high-quality crystals from high-boiling point solvents.[5] It relies on the slow diffusion of a volatile "anti-solvent" (in which your compound is insoluble) into a solution of your compound in a good, non-volatile solvent.
Protocol: Anti-Solvent Vapor Diffusion
-
Step 1: Dissolution: Dissolve your compound in a minimal amount of DMF or DMSO in a small, uncapped vial.
-
Step 2: Setup: Place this small vial inside a larger beaker or jar that contains a layer (1-2 cm) of a volatile anti-solvent, such as diethyl ether, dichloromethane, or pentane.[5]
-
Step 3: Sealing: Seal the larger container tightly.
-
Step 4: Diffusion & Growth: Allow the setup to stand undisturbed for 1-3 days. The anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, reducing the compound's solubility and promoting the gradual formation of high-quality crystals.[5]
-
Step 5: Isolation: Once crystals have formed, carefully remove the inner vial, decant the mother liquor, and wash the crystals with the anti-solvent before drying under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the expected starting material-derived impurities for 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol?
The synthesis of the triazolopyrimidine core typically involves the condensation of a 3-amino-1,2,4-triazole derivative with a β-ketoester.[8][9]
-
Unreacted 3-amino-1,2,4-triazole derivative: This is a polar, basic starting material that can often be removed with a mild acid wash (e.g., 1M HCl) if the main product is sufficiently insoluble, or by silica gel chromatography.
-
Unreacted β-ketoester: This is a less polar impurity that is typically well-separated from the polar product by chromatography or recrystallization.
-
Regioisomers: Depending on the specific precursors, condensation can sometimes lead to the formation of other triazolopyrimidine isomers, such as the[10][11][12]triazolo[4,3-a]pyrimidine system.[8] These isomers often have very similar polarities and can be challenging to separate, sometimes requiring careful optimization of chromatography or fractional crystallization.
Q2: What is the expected solubility profile of this compound?
Based on its structure and data for related compounds, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is expected to have the following characteristics:
-
High Polarity: The fused heterocyclic system with a hydroxyl group and multiple nitrogen atoms makes the molecule very polar.[10]
-
Poor Solubility in Non-polar Solvents: It will be largely insoluble in solvents like hexanes, toluene, and diethyl ether.
-
Moderate Solubility in Polar Protic Solvents: It should have moderate to low solubility in alcohols like methanol and ethanol at room temperature, with solubility increasing significantly upon heating, making these good candidates for recrystallization.[6][7]
-
Good Solubility in Polar Aprotic Solvents: It is likely to be readily soluble in solvents like DMSO and DMF.[5]
Q3: Are there any stability concerns I should have during purification?
The triazolopyrimidine scaffold is a robust, aromatic system and is generally stable under typical purification conditions (chromatography, recrystallization).[13][14] However, you should be mindful of the following:
-
pH Extremes: While the core is stable, prolonged exposure to very strong acids or bases, especially at elevated temperatures, could potentially lead to degradation. Standard workup and purification conditions are generally safe.
-
Chloro-intermediates: If your synthesis involves a chloro-intermediate (e.g., converting the 7-ol to a 7-chloro derivative for subsequent substitution), these intermediates can be unstable and prone to decomposition, often requiring use without further purification.[8]
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. tsijournals.com [tsijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 12. researchgate.net [researchgate.net]
- 13. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Triazolopyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Triazolopyrimidine Synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of synthesizing this important heterocyclic scaffold. Triazolopyrimidines are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The optimization of their synthesis is crucial for efficient drug discovery and development.
This resource is structured to address common challenges encountered in the laboratory, offering explanations grounded in chemical principles and providing actionable protocols to enhance your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of triazolopyrimidines. Each issue is presented in a question-and-answer format, providing a clear rationale for the proposed solutions.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no desired triazolopyrimidine product. What are the likely causes and how can I improve the yield?
Answer: Low product yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Causality and Recommended Actions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, extend the reaction time.
-
Increase Temperature: Many triazolopyrimidine syntheses, particularly cyclocondensation reactions, are conducted at elevated temperatures, often at reflux.[3] Cautiously increasing the temperature can enhance the reaction rate. However, be mindful of potential side product formation at excessively high temperatures.
-
-
Suboptimal Catalyst or Reagent Stoichiometry: The catalyst may be inactive, or the reactant ratios may be incorrect.
-
Catalyst Screening: If using a catalyst, ensure its activity. For instance, in copper-catalyzed reactions, the oxidation state and source of the copper can be critical. Consider screening different catalysts or using a fresh batch.
-
Reagent Stoichiometry: The molar ratios of the starting materials, such as the aminotriazole and the dicarbonyl compound, are crucial.[4] A slight excess of one reactant may be beneficial. An optimization table can be helpful to systematically vary the stoichiometry.
-
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing the reaction mechanism.
-
Solvent Screening: Common solvents for triazolopyrimidine synthesis include ethanol, acetic acid, dimethylformamide (DMF), and toluene.[3][5] Acetic acid, for example, can act as both a solvent and a catalyst.[5] If solubility is an issue, consider a more polar or higher-boiling solvent. A table summarizing the effect of different solvents on yield can guide your optimization.
-
-
Product Degradation: The desired product might be unstable under the reaction conditions.
-
Temperature and pH Control: If the product is known to be sensitive to heat or pH, consider milder reaction conditions. For instance, some syntheses can be performed at room temperature over a longer period.[6]
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Reaction Condition Modification: Altering the reaction temperature, solvent, or catalyst can disfavor side reactions. For example, in some multi-component reactions, the order of addition of reagents can influence the outcome.
-
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products indicates a lack of reaction selectivity. This can often be addressed by fine-tuning the reaction conditions.
Causality and Recommended Actions:
-
Isomer Formation: Triazolopyrimidines have several possible isomers, with thetriazolo[1,5-a]pyrimidine being the most thermodynamically stable and commonly synthesized.[1][7] The formation of other isomers can be a significant issue.
-
Thermodynamic vs. Kinetic Control: Reactions run at lower temperatures may favor the kinetically controlled product, which may not be the desired isomer. Running the reaction at a higher temperature for a longer duration can promote the formation of the more stable thermodynamic product.
-
-
Competing Reaction Pathways: The reactants may be able to react in multiple ways, leading to different products.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligand can significantly influence the regioselectivity.
-
Protecting Groups: If a reactant has multiple reactive sites, using protecting groups to block unwanted reactivity can be an effective strategy.
-
-
Impurity Profile: The impurities may arise from side reactions of the starting materials or decomposition of the product.
-
Purification of Starting Materials: Ensure the purity of your starting materials. Impurities in the reactants can lead to the formation of undesired byproducts.
-
Inert Atmosphere: If your reactants or products are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my triazolopyrimidine product from the reaction mixture. What purification strategies are most effective?
Answer: Effective purification is critical to obtaining a high-quality product. The choice of method depends on the physical and chemical properties of your compound and the impurities present.
Recommended Purification Techniques:
-
Crystallization: This is often the most effective method for obtaining highly pure crystalline solids.
-
Solvent Screening: Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for crystallization include ethanol, methanol, ethyl acetate, and hexane.
-
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[3]
-
Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution can be effective for separating complex mixtures.
-
-
Preparative TLC or HPLC: For small-scale purifications or when high purity is required, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
-
Acid-Base Extraction: If your triazolopyrimidine has basic nitrogen atoms, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with an aqueous acid solution to extract the product into the aqueous phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparingtriazolo[1,5-a]pyrimidines?
A1: The most prevalent and versatile method is the cyclocondensation reaction between a 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound or its synthetic equivalent.[4][8] This approach is widely used due to the commercial availability of a diverse range of starting materials, allowing for the synthesis of a wide variety of substituted triazolopyrimidines.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent can significantly influence the reaction rate, yield, and even the product distribution. For instance, acidic solvents like acetic acid can catalyze the cyclocondensation reaction.[5] Polar aprotic solvents like DMF can be effective for reactions involving charged intermediates.[3] It is often beneficial to screen a few different solvents to find the optimal conditions for a specific reaction.
Q3: What role does temperature play in the synthesis of triazolopyrimidines?
A3: Temperature is a critical parameter. Many syntheses require heating to overcome the activation energy barrier for the cyclization step.[3][8] However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of undesired side products. Temperature optimization studies are therefore highly recommended.
Q4: How can I confirm the structure of my synthesized triazolopyrimidine?
A4: A combination of spectroscopic techniques is essential for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule, which is crucial for determining the connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.[6][9]
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[6]
-
Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of a crystalline compound.[6]
Q5: Are there any "green" or more environmentally friendly methods for synthesizing triazolopyrimidines?
A5: Yes, there is growing interest in developing more sustainable synthetic methods. Some approaches include:
-
Microwave-Assisted Synthesis: This can significantly reduce reaction times and sometimes improve yields compared to conventional heating.[10][11]
-
Ultrasonic Irradiation: This technique can also accelerate reactions and lead to higher yields.[5]
-
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol is an active area of research.[10]
-
Catalytic Methods: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste generation.
Experimental Protocols & Data Presentation
Protocol 1: General Procedure for the Synthesis of 7-Hydroxy-[8][9][10]triazolo[1,5-a]pyrimidines
This protocol describes a common method for the synthesis of 7-hydroxy-triazolo[1,5-a]pyrimidines via the condensation of 3-amino-1,2,4-triazole with a β-ketoester.
Materials:
-
3-Amino-1,2,4-triazole
-
Substituted β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid.
-
Add the β-ketoester (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 12-16 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold acetic acid and then with diethyl ether.
-
Dry the product under vacuum to obtain the 7-hydroxy-triazolo[1,5-a]pyrimidine.
Table 1: Solvent Screening for a Generic Triazolopyrimidine Synthesis
The following table illustrates the potential impact of solvent choice on reaction yield. This data is hypothetical and serves as a template for your own optimization studies.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 12 | 65 |
| 2 | Acetic Acid | 120 | 12 | 85 |
| 3 | DMF | 100 | 8 | 72 |
| 4 | Toluene | Reflux | 24 | 50 |
| 5 | Acetonitrile | Reflux | 18 | 60 |
Visualization of Key Concepts
General Reaction Scheme
Caption: General synthesis oftriazolo[1,5-a]pyrimidines.
Troubleshooting Workflow for Low Yield
References
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting NMR Signal Overlap in Substituted Triazolopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for a common and often frustrating challenge in the structural elucidation of substituted triazolopyrimidines: nuclear magnetic resonance (NMR) signal overlap. The inherent aromaticity and condensed ring structure of the triazolopyrimidine core often lead to protons with very similar chemical environments, resulting in crowded and poorly resolved ¹H NMR spectra.[1]
This document moves beyond simple procedural lists to explain the causality behind each troubleshooting step, empowering you to make informed decisions in your own experimental design.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common signal overlap scenarios with straightforward solutions that can often be implemented without resorting to advanced NMR techniques.
Q1: The aromatic proton signals in my substituted triazolopyrimidine are clustered into an uninterpretable multiplet. What is the simplest first step to resolve them?
A: The most direct and cost-effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[2] Aromatic solvents like benzene-d₆ or toluene-d₈ are particularly effective. This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), arises from specific interactions between the electron cloud of the aromatic solvent and the solute molecule.[3] Protons located on the electron-deficient face of your triazolopyrimidine will be shielded by the aromatic solvent ring current and shift upfield, while those on the electron-rich face may be deshielded. This differential shifting can effectively "spread out" the crowded signals, often revealing the underlying multiplicity and simplifying the spectrum.[3][4]
Causality: The choice of solvent can significantly alter the local magnetic environment of each proton.[5][6] Solvents like CDCl₃ are relatively inert, whereas aromatic solvents like benzene-d₆ will form weak, transient π-stacked complexes with the electron-poor triazolopyrimidine ring system. The anisotropic magnetic field of the benzene ring then differentially shields or deshields the protons of your molecule based on their spatial orientation relative to the solvent molecule, leading to improved signal dispersion.[7][8]
Experimental Protocol: Solvent Effect Analysis
-
Sample Preparation: Prepare separate, identically concentrated solutions of your compound (e.g., 5-10 mg) in 0.5-0.7 mL of different deuterated solvents. Common choices include Chloroform-d (CDCl₃), Benzene-d₆, Acetone-d₆, and DMSO-d₆.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to each sample for accurate chemical shift referencing.
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).
-
Data Analysis: Process and compare the spectra to identify the solvent system that provides the best signal separation for the protons of interest.
Data Presentation: Hypothetical Solvent-Induced Chemical Shifts for a Triazolopyrimidine
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| H-5 | 8.15 (d) | 7.85 (d) | -0.30 |
| H-7 | 7.90 (m) | 7.78 (d) | -0.12 |
| H-8 | 7.90 (m) | 7.65 (t) | -0.25 |
| CH₂-substituent | 4.20 (t) | 4.25 (t) | +0.05 |
This table illustrates how an aromatic solvent can resolve the overlap of H-7 and H-8 while having a minimal effect on an aliphatic substituent.
Q2: My spectrum has very broad peaks instead of sharp signals. Could this be related to signal overlap?
A: Broad peaks are typically not a direct result of signal overlap but rather indicate a dynamic process occurring on the NMR timescale.[2] For substituted triazolopyrimidines, this can be due to:
-
Conformational Exchange: Slow rotation of bulky substituents.
-
Chemical Exchange: Tautomerism or proton exchange with residual water or acid.
-
Presence of Paramagnetic Impurities: Trace metals can cause significant line broadening.
A key experiment to diagnose this is Variable Temperature (VT) NMR .[9] By acquiring spectra at different temperatures, you can often influence the rate of the dynamic process.
Causality: The NMR spectrometer observes an average of all the states a nucleus occupies. If the nucleus is exchanging between two different chemical environments (A and B) at a rate comparable to the NMR frequency difference between them, the signal will be broad.
-
Heating the sample can increase the rate of exchange, causing the two signals to coalesce into a single, sharp, averaged peak.
-
Cooling the sample can slow the exchange rate, resulting in two distinct, sharp peaks for each state (A and B). This process is known as decoalescence.[10][11]
Part 2: Advanced Troubleshooting Guides
When simple methods are insufficient, more advanced techniques are required. These guides provide detailed workflows for resolving severely overlapped systems.
Guide 1: Using Lanthanide Shift Reagents (LSRs) for Signal Dispersion
Q: My 1D ¹H NMR is still hopelessly crowded, even after trying different solvents. How can I use Lanthanide Shift Reagents to resolve these signals?
A: Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that can induce large chemical shifts in a substrate molecule.[12][13] They are particularly useful for molecules like triazolopyrimidines that contain Lewis basic sites (the nitrogen atoms). The LSR, such as Eu(fod)₃, reversibly coordinates to a lone pair on a nitrogen atom. The paramagnetic lanthanide ion generates a strong local magnetic field, causing significant shifts in the chemical shifts of nearby protons.[12][14] The magnitude of this shift is highly dependent on the distance of the proton from the lanthanide ion, leading to a dramatic dispersion of the spectrum.[15]
Causality: The induced shift, known as the Lanthanide-Induced Shift (LIS), is primarily a through-space effect (pseudocontact shift). Protons closer to the complexed lanthanide will experience a much larger shift than those further away. This distance dependence allows for the resolution of signals that are very close in the original spectrum. Europium-based reagents typically induce downfield shifts, which is often desirable.[14]
Workflow Diagram: Decision Process for Using LSRs
Caption: Decision workflow for applying Lanthanide Shift Reagents.
Experimental Protocol: LSR Titration
-
Sample Preparation: Prepare a solution of your triazolopyrimidine (approx. 10-20 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃). It is critical to use a dry solvent, as water will compete for coordination to the LSR.[15]
-
Initial Spectrum: Acquire a high-quality reference ¹H NMR spectrum of your compound alone.
-
Incremental Addition: Prepare a stock solution of the LSR (e.g., Eu(fod)₃). Add small, precise aliquots of the LSR stock solution to the NMR tube.
-
Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Data Analysis: Track the chemical shift of each proton signal as a function of the LSR/substrate molar ratio. Plotting the change in chemical shift (Δδ) versus the molar ratio should yield a straight line for each proton, confirming the 1:1 complexation. The different slopes for each proton reflect their relative distances from the binding site.
Guide 2: A 2D NMR Approach to Deconvoluting Overlapping Spin Systems
Q: My 1D proton NMR is too crowded to interpret, even with LSRs. Which 2D NMR experiments should I run for my substituted triazolopyrimidine?
A: Two-dimensional (2D) NMR is the ultimate tool for resolving overlap and unambiguously determining molecular structure.[16] By spreading the NMR information into a second frequency dimension, signals that are completely overlapped in the 1D spectrum can be resolved.[17][18] For a typical triazolopyrimidine, a standard suite of experiments includes COSY, HSQC, and HMBC.[19][20]
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[19] It is invaluable for tracing out the connectivity of proton spin systems within your molecule's substituents. A cross-peak between two protons in a COSY spectrum indicates that they are scalar-coupled.[21]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[16][19] Since the ¹³C spectrum is much more dispersed than the ¹H spectrum, HSQC is extremely powerful for resolving overlapped proton signals.[22] If two protons overlap in the 1D spectrum but are attached to different carbons, they will appear as two distinct cross-peaks in the HSQC spectrum.[18][22]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[19] It is the key experiment for connecting molecular fragments and for identifying quaternary (non-protonated) carbons, which are crucial for defining the core structure and substitution pattern of the triazolopyrimidine ring.[21]
Workflow Diagram: Structure Elucidation with 2D NMR
Caption: Integrating 2D NMR data for complete structural assignment.
Experimental Protocol: Acquiring a Standard HSQC Spectrum
-
Sample Preparation: A reasonably concentrated sample (15-30 mg in 0.5-0.7 mL of solvent) is recommended for ¹³C-based experiments.
-
Acquire 1D Spectra: First, acquire and correctly reference a standard 1D ¹H and a 1D ¹³C spectrum. This is crucial for setting the correct spectral widths for the 2D experiment.
-
Setup HSQC Experiment: In the spectrometer software, select a standard HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems, which provides multiplicity editing).
-
Set Parameters:
-
Spectral Width (F2 - ¹H dimension): Set the sweep width to encompass all proton signals.
-
Spectral Width (F1 - ¹³C dimension): Set the sweep width to encompass all carbon signals (e.g., 0-160 ppm for a typical triazolopyrimidine).
-
¹J(CH) Coupling Constant: Set the average one-bond C-H coupling constant. For a molecule with both sp² and sp³ carbons, a value of 145 Hz is a robust starting point.
-
-
Acquisition: The experiment time will depend on the sample concentration. For a concentrated sample, a high-quality spectrum can often be obtained in under an hour.
-
Processing: After acquisition, the data is subjected to a Fourier transform in both dimensions. Phase correction is critical for obtaining an accurate spectrum, particularly for multiplicity-edited HSQC where CH/CH₃ groups (positive phase, often colored red) need to be distinguished from CH₂ groups (negative phase, often colored blue).
By systematically applying these troubleshooting strategies, from simple solvent changes to comprehensive 2D NMR analysis, you can effectively overcome the challenges of signal overlap and confidently elucidate the structure of your substituted triazolopyrimidines.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. unn.edu.ng [unn.edu.ng]
- 9. Understanding Dynamic Exchange using Variable Field NMR - Global NMR Discussion Meetings [globalnmr.org]
- 10. researchgate.net [researchgate.net]
- 11. Temperature Dependence of Magnetization Dynamics in Co/IrMn and Co/FeMn Exchange Biased Structures [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. NMR Shift reagents | PPTX [slideshare.net]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 18. researchgate.net [researchgate.net]
- 19. fiveable.me [fiveable.me]
- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 22. ekwan.github.io [ekwan.github.io]
Technical Support Center: Enhancing the Solution Stability of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability challenges with 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol in solution. Our approach is to explain the underlying chemical principles and provide actionable, step-by-step troubleshooting protocols to diagnose and mitigate degradation and precipitation issues.
Section 1: Understanding the Instability of Triazolopyrimidine Systems
The 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol molecule, like many nitrogen-rich heterocyclic compounds, possesses inherent structural features that can lead to instability in solution.[1][2] The fused triazolopyrimidine core is an electron-deficient system, making it susceptible to certain degradation pathways. Understanding these potential mechanisms is the first step toward designing robust experimental conditions.
The primary sources of instability for this class of compounds are:
-
Hydrolytic Degradation: The pyrimidine ring is susceptible to hydrolytic cleavage, particularly at the C-N bonds. This process can be catalyzed by either acidic or basic conditions, leading to ring-opening and a loss of biological activity. Studies on related quinazoline structures have demonstrated this vulnerability.[3][4]
-
Oxidative Degradation: The nitrogen atoms in the triazole and pyrimidine rings possess lone pairs of electrons that can be targets for oxidation. This can lead to the formation of N-oxides, which may alter the compound's properties or serve as intermediates for further degradation.[5] This process can be accelerated by dissolved oxygen, trace metal ions, or exposure to light (phot-oxidation).
-
Poor Aqueous Solubility: The planar, aromatic structure of the triazolopyrimidine core contributes to strong crystal lattice energy and low aqueous solubility.[6][7] This is not a form of chemical degradation but a physical stability issue. Changes in pH, temperature, or solvent composition can lead to supersaturation and subsequent precipitation, which is often mistaken for degradation.
Below is a diagram illustrating the primary suspected degradation pathways.
Section 2: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common issues observed during experiments.
❓ Issue 1: My compound precipitates from the aqueous buffer shortly after preparation. What is happening and how can I fix it?
A1: This is likely a physical stability issue due to poor aqueous solubility rather than chemical degradation. The compound's solubility is likely pH-dependent due to the ionizable hydroxyl and nitrogen groups.
Troubleshooting Workflow:
-
Verify pH and pKa: The -OH group on the pyrimidine ring makes the molecule weakly acidic. Determine the pKa of the compound experimentally. Solubility is often highest at pH values above the pKa, where the compound exists as the more soluble phenolate salt.
-
Incorporate Co-solvents: If pH adjustment is insufficient or not viable for your assay, introduce a water-miscible organic co-solvent. Start with low percentages and increase as needed.
Co-Solvent Starting % (v/v) Max % (Typical) Notes DMSO 1 - 5% < 10% Excellent solubilizer but can affect biological assays. Ethanol 5 - 10% < 25% Generally well-tolerated in cell-based assays. PEG 400 5 - 15% < 30% Can enhance solubility and reduce precipitation risk. -
Utilize Formulation Excipients: For persistent issues, consider advanced formulation strategies. Complexation with cyclodextrins can encapsulate the hydrophobic molecule, significantly increasing aqueous solubility.[8][9]
❓ Issue 2: I am observing a gradual loss of my parent compound peak and the appearance of new, more polar peaks in my HPLC analysis over time. What should I investigate?
A2: This indicates chemical degradation, most likely hydrolysis. The appearance of more polar degradants is a classic sign of ring-opening or the addition of hydroxyl groups.
Troubleshooting Workflow:
-
Control pH with Buffers: Unbuffered solutions can undergo significant pH shifts, accelerating degradation. Implement a suitable buffer system to maintain a constant pH. The stability of nucleoside analogues is often highly pH-dependent.[10][11] A pH-rate profile study (see Protocol 2) is essential to identify the pH of maximum stability, which is typically in the neutral to slightly alkaline range for similar compounds to avoid acid-catalyzed hydrolysis.[12]
pH Range Recommended Buffer System 5.0 - 6.5 Acetate or MES 6.5 - 7.5 Phosphate (PBS) or HEPES 7.5 - 9.0 Tris-HCl or Borate -
Perform a Forced Degradation Study: To confirm the degradation pathway, perform a forced degradation study (see Protocol 1). This will definitively show whether the compound is more susceptible to acid, base, or oxidation and help in identifying the degradation products.
❓ Issue 3: The color of my stock solution in DMSO is turning yellow/brown upon storage. Is this a problem?
A3: Yes, a color change is a visible indicator of degradation, likely oxidation. Even in organic solvents like DMSO, dissolved oxygen can cause oxidative degradation, especially when exposed to ambient light.
Troubleshooting Steps:
-
Protect from Light: Store all solutions in amber glass vials or wrap clear vials in aluminum foil.
-
Minimize Headspace: Prepare smaller aliquots to minimize the air (oxygen) in the headspace of the vial.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents.
-
Store under Inert Gas: For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing.
-
Store at Lower Temperatures: Store stock solutions at -20°C or -80°C. However, ensure the compound does not precipitate upon freezing, which could create its own set of problems. Always allow the solution to equilibrate to room temperature before opening to prevent water condensation.
Section 3: Key Experimental Protocols
These protocols provide a systematic framework for investigating and improving the stability of your compound.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Objective: To identify the primary degradation pathways and generate degradation products for analytical characterization. This is a cornerstone of developing a stability-indicating analytical method.[13]
Methodology:
-
Preparation: Prepare five separate aliquots of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Include a control sample stored at 4°C protected from light.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to one aliquot to achieve a final HCl concentration of 0.1 M.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another aliquot to achieve a final NaOH concentration of 0.1 M.
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to an aliquot to achieve a final H₂O₂ concentration of 3%.
-
Photostability: Expose one aliquot to a calibrated light source according to ICH Q1B guidelines.
-
Incubation: Incubate the acid and base samples at an elevated temperature (e.g., 60°C). Keep the oxidative sample at room temperature.
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a sample, neutralize it if necessary (for acid/base samples), and analyze immediately using a stability-indicating HPLC method.[14]
-
Interpretation: Compare the chromatograms from the stressed samples to the control. Significant degradation under a specific condition points to the primary instability pathway. Aim for 5-20% degradation to ensure degradation products are detectable without completely consuming the parent peak.
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which the compound exhibits maximum chemical stability in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 10) with a constant ionic strength.
-
Sample Preparation: Spike each buffer with a small, constant amount of a concentrated stock solution of the compound to minimize the organic solvent percentage. The final concentration should be easily quantifiable by HPLC.
-
Incubation: Place all samples in a constant temperature oven (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: At regular intervals (e.g., daily for one week, then weekly), analyze each sample by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line is the negative of the pseudo-first-order degradation rate constant (-k).
-
Profile Generation: Plot the logarithm of the rate constant (log k) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose solvent for making a stock solution?
-
A1: High-purity, anhydrous DMSO is typically the best choice for initial solubilization to create a high-concentration stock (e.g., 10-50 mM). However, for aqueous working solutions, it is critical to keep the final DMSO concentration low (ideally <1%) to avoid artifacts in biological assays and potential solubility issues upon dilution.
-
-
Q2: How should I monitor the stability of my compound analytically?
-
A2: The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically using a reversed-phase C18 column with UV detection.[15] A "stability-indicating" method is one that can resolve the parent compound from all known degradation products and formulation excipients, allowing for accurate quantification of the parent peak area over time.[13] LC-MS can be used initially to identify the mass of degradation products.
-
-
Q3: Can I use antioxidants to prevent degradation?
-
A3: If your forced degradation study indicates a high susceptibility to oxidation, adding an antioxidant can be effective. Common choices include ascorbic acid for aqueous solutions or butylated hydroxytoluene (BHT) for organic solutions. However, you must first confirm that the antioxidant does not interfere with your downstream assay.
-
-
Q4: My compound is a triazolopyrimidine derivative. Does this structure make it inherently unstable?
-
A4: Not necessarily "unstable," but this class of heterocycles has known chemical liabilities, particularly susceptibility to hydrolysis and oxidation.[3][5] However, many stable and successful drugs are based on this scaffold.[16][17][18] The key is to identify the optimal storage and solution conditions (pH, solvent, temperature, protection from light/oxygen) for your specific molecule through systematic studies like those outlined in this guide.
-
References
- 1. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 2. uou.ac.in [uou.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 11. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions | MDPI [mdpi.com]
- 13. kinampark.com [kinampark.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Molecular Models for 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol Binding
Welcome to the technical support center dedicated to advancing your research on 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol and its interactions with biological targets. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the molecular model refinement process. We will delve into the nuances of experimental and computational techniques, offering troubleshooting advice and best practices to ensure the integrity and accuracy of your results.
Introduction to 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol and its Targets
3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is a key scaffold in the development of various therapeutic agents. Its derivatives have been extensively studied as antagonists for adenosine receptors (A1, A2A, A2B, and A3), which are implicated in a range of physiological processes and diseases.[1] Additionally, the triazolopyrimidine core is found in inhibitors of other crucial proteins such as the Epidermal Growth Factor Receptor (EGFR) kinase, General Control Nonderepressible 2 (GCN2) protein kinase, and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), highlighting its versatility as a pharmacophore in drug discovery. This guide will primarily focus on the challenges associated with refining molecular models of this compound and its analogs binding to their protein targets.
Section 1: X-ray Crystallography - Capturing the Static Picture
Obtaining a high-resolution crystal structure of a protein-ligand complex is a cornerstone of structure-based drug design. However, the path to a well-diffracting crystal can be fraught with challenges.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to obtain crystals of my target protein in complex with 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol. What are some common reasons for this?
A1: Crystallizing protein-ligand complexes, especially with adenosine receptor antagonists, can be challenging. Here are a few potential reasons and troubleshooting steps:
-
Protein Instability: Your target protein might not be stable enough for crystallization. Consider using a more thermostable construct, such as a fusion protein with T4 lysozyme (T4L) or BRIL (thermostabilized apocytochrome b562RIL).[2][3]
-
Ligand Solubility: 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol may have poor solubility in your crystallization buffer. It's crucial to assess its solubility in a range of buffers and pH values. You might need to add a small percentage of an organic co-solvent like DMSO, but be mindful that this can also affect crystal packing.
-
Conformational Changes: Ligand binding can induce conformational changes in the protein that are not conducive to the existing crystal lattice.[3] If you are soaking the ligand into existing apo-protein crystals, this can lead to crystal cracking. In such cases, co-crystallization is a better approach.
-
Crystal Packing: The presence of the ligand can interfere with crystal packing. Different antagonists can lead to different crystal packing arrangements, and what works for one ligand may not work for another.[2][3]
Q2: My crystals with the ligand are small or of poor quality. How can I optimize them?
A2: Optimization of initial crystal hits is a critical step. Here are some strategies:
-
Vary Ligand Concentration: Titrate the ligand concentration to find the optimal ratio for complex formation and crystallization.
-
Screen Additives: A sparse-matrix screen of additives can help improve crystal quality. These can include salts, polymers, and small molecules that can act as "molecular glue" to stabilize the crystal lattice.
-
Control Nucleation and Growth: Techniques like micro-seeding or varying the temperature can help control the nucleation process and promote the growth of larger, single crystals.
-
Consider Different Crystallization Methods: If you are using vapor diffusion, you might want to try batch crystallization or crystallization in lipidic cubic phase (LCP), especially for membrane proteins like adenosine receptors.[2]
Troubleshooting Guide: X-ray Crystallography
| Problem | Potential Cause | Suggested Solution |
| No crystals form with the ligand. | Protein instability, poor ligand solubility, incorrect protein-to-ligand ratio. | Use a stabilized protein construct. Test ligand solubility in various buffers. Perform a titration of the ligand concentration. |
| Crystals crack upon ligand soaking. | Ligand-induced conformational change disrupts the crystal lattice. | Switch to co-crystallization. Try soaking at a lower ligand concentration for a shorter duration. |
| Poor diffraction quality. | High mosaicity, small crystal size, internal disorder. | Optimize cryoprotectant conditions. Screen for additives to improve crystal packing. Anneal crystals by briefly warming them before re-cooling. |
| Ambiguous electron density for the ligand. | Low occupancy of the ligand in the binding site, conformational heterogeneity of the bound ligand. | Ensure a high molar excess of the ligand during co-crystallization. Collect data at a higher resolution. Consider that the ligand may adopt multiple binding poses. |
Experimental Protocol: Co-crystallization of a Target Protein with 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
-
Protein Preparation: Purify the target protein to >95% homogeneity. If it's a membrane protein, ensure it is solubilized in a suitable detergent.
-
Ligand Stock Solution: Prepare a concentrated stock solution of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol in a compatible solvent (e.g., DMSO).
-
Complex Formation: Incubate the purified protein with a 5-10 fold molar excess of the ligand for at least one hour on ice.
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop) with a variety of commercial screens.
-
Optimization: Once initial hits are identified, optimize the conditions by varying the precipitant concentration, buffer pH, and temperature.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and flash-cool them in liquid nitrogen after a brief soak in a cryoprotectant solution.
Workflow for X-ray Crystallography
References
- 1. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol's Potential Bioactivity with Known A3 Adenosine Receptor Antagonists
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the potential bioactivity of the novel compound, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, in the context of well-established antagonists of the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor that has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and glaucoma.[1][2][3] The overexpression of A3AR in tumor cells compared to normal tissues makes it a particularly attractive target for anticancer therapies.[3][4][5] This guide will delve into the chemical rationale for considering 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol as a potential A3AR antagonist, compare its structural features to known antagonists, and outline the experimental protocols required to validate its bioactivity.
The A3 Adenosine Receptor: A Key Therapeutic Target
The A3 adenosine receptor, one of four subtypes of adenosine receptors, is involved in diverse physiological processes.[3] Its activation is coupled to a Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] A3AR signaling also modulates mitogen-activated protein kinase (MAPK) pathways, influencing transcription and immune cell function.[1] While A3AR agonists have shown promise and are in clinical development for conditions like rheumatoid arthritis and psoriasis, antagonists are being investigated for their therapeutic potential in other areas, such as glaucoma and cancer.[1][3][4][6]
The Triazolo[4,5-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The triazolo[4,5-d]pyrimidine core is a recurring motif in compounds with a wide array of biological activities. Derivatives of this scaffold have been explored as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[7][8][9][10][11] Specifically, the structurally related pyrazolo-triazolo-pyrimidine nucleus has been extensively investigated for the development of potent and selective A3AR antagonists.[12][13][14][15] This established history provides a strong rationale for investigating novel triazolo[4,5-d]pyrimidine derivatives, such as 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, as potential A3AR ligands.
A Hypothetical Profile of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol as an A3AR Antagonist
While specific experimental data for 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is not yet available in the peer-reviewed literature, we can infer a hypothetical bioactivity profile based on the structure-activity relationships (SAR) of known A3AR antagonists. The presence of the benzyl group could contribute to hydrophobic interactions within the binding pocket of the receptor, a common feature of many A3AR ligands. The triazolopyrimidine core provides a rigid scaffold for the presentation of key pharmacophoric features.
Comparative Analysis with Known A3AR Antagonists
To contextualize the potential of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, we will compare it to a selection of well-characterized A3AR antagonists from different chemical classes.
| Compound | Chemical Class | Reported Bioactivity (Ki/IC50) | Selectivity | Reference |
| MRS 1220 | Triazoloquinazoline | Ki = 0.65 nM (human A3) | High selectivity vs A1, A2A | [16] |
| MRS 1191 | 1,4-Dihydropyridine | Ki = 28 nM (rat A3) | Selective for A3 | [16] |
| KF-26777 | Imidazo[2,1-i]purin-5-one | Ki = 0.2 nM (human A3) | High selectivity over other ARs | [17] |
| Compound 17 | Pyrazolo-triazolo-pyrimidine | Potent and selective for human A3 | Inactive in rat models | [12] |
| DPTN | 4-Phenyl-5-pyridyl-1,3-thiazole | Ki = 1.65 nM (human A3) | Potent for human, mouse, and rat A3 | [18] |
The known antagonists highlight the diversity of chemical scaffolds that can achieve high affinity and selectivity for the A3AR. For 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol to be a competitive candidate, it would need to demonstrate comparable or superior potency and selectivity in rigorous experimental testing.
Experimental Workflows for Bioactivity Assessment
To empirically determine the bioactivity of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol as an A3AR antagonist, a series of standard pharmacological assays are required.
Radioligand Binding Assay
This assay directly measures the affinity of the test compound for the A3AR.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human A3AR.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled A3AR antagonist (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of the test compound (3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol).
-
Separation: Separate the bound from unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the Ki value of the test compound from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Caption: Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Accumulation
This assay determines whether the compound acts as an antagonist by measuring its ability to block the agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Culture: Culture cells stably expressing the human A3AR.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with a known A3AR agonist (e.g., Cl-IB-MECA) in the presence of forskolin (to stimulate adenylyl cyclase).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based).
-
Data Analysis: Determine the ability of the test compound to reverse the agonist-induced decrease in cAMP levels and calculate its functional antagonist potency (IC50 or pA2 value).
Caption: Workflow for cAMP Functional Assay.
A3AR Signaling Pathway
Understanding the signaling pathway of the A3AR is crucial for interpreting the results of functional assays.
Caption: A3AR Signaling Pathway.
Conclusion and Future Directions
While 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol represents an intriguing chemical entity based on its privileged triazolopyrimidine scaffold, its bioactivity as an A3AR antagonist remains to be experimentally validated. The comparative analysis with known antagonists provides a framework for evaluating its potential. The outlined experimental protocols offer a clear path forward for researchers to determine its affinity, potency, and selectivity. Future studies should not only focus on these primary pharmacological parameters but also investigate its selectivity against other adenosine receptor subtypes and its effects in relevant cellular and in vivo models of disease.
References
- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective A3 adenosine receptor antagonists bearing aminoesters as heterobifunctional moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The A3 adenosine receptor: history and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and Structurally Simplified Analogs. Chemistry and SAR Profile as Adenosine Receptor Antagonists [sfera.unife.it]
- 16. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KF-26777 - Wikipedia [en.wikipedia.org]
- 18. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol as a Novel Kinase Inhibitor Scaffold
Executive Summary
The relentless pursuit of novel kinase inhibitors for therapeutic intervention necessitates the exploration and validation of new chemical scaffolds. Kinases, comprising one of the largest enzyme superfamilies, are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] While significant progress has been made, challenges such as acquired resistance and off-target toxicity demand a continuous pipeline of structurally diverse inhibitors.[1] This guide provides a comprehensive framework for the experimental validation of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, a compound built upon the triazolo[4,5-d]pyrimidine core. This scaffold has shown promise in targeting kinases like GCN2 and PI3K/mTOR, suggesting its potential as a "privileged" structure for kinase inhibitor design.[3][4]
Herein, we present a phased, logic-driven workflow, comparing the hypothetical performance of this novel scaffold against well-established kinase inhibitor chemotypes, such as the pyrazolo[3,4-d]pyrimidine and aminopyrimidine cores.[5][6] We detail the requisite biochemical and cellular assays, from initial potency determination and kinome-wide selectivity profiling to mechanism of action studies and confirmation of target engagement in a cellular context. Each protocol is presented with an emphasis on causality, robust controls, and data interpretation to ensure scientific integrity.
The Rationale for Scaffold Innovation in Kinase Drug Discovery
The ATP-binding site, the target for the majority of small molecule kinase inhibitors, is highly conserved across the human kinome.[1] This conservation presents a formidable challenge in designing inhibitors that are highly selective for their intended target.[7][8] Off-target activity can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[9] The chemical scaffold of an inhibitor is the core structure that dictates its fundamental orientation and interactions within the ATP pocket.[10] While scaffolds like amino-pyrimidine are prevalent in approved drugs, the chemical space is far from exhausted.[5] The exploration of novel scaffolds, such as the triazolo[4,5-d]pyrimidine system, is crucial for identifying new interaction modes, improving selectivity, and overcoming resistance mechanisms.[11][12]
This guide uses 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol as a representative starting point to illustrate the validation cascade.
Caption: Comparative validation approach for a novel scaffold.
The Experimental Validation Workflow
A rigorous, phased approach is essential to build a comprehensive profile of a new inhibitor scaffold. The workflow is designed to answer four fundamental questions: Is it potent? Is it selective? How does it work? Does it work in cells?
Caption: A four-phase workflow for kinase inhibitor validation.
Phase 1: Biochemical Potency Assessment
The Scientific Question: Does 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol inhibit our primary kinase target, and what is its half-maximal inhibitory concentration (IC50)?
Experimental Rationale: The ADP-Glo™ Kinase Assay is selected for its universality and high sensitivity. It measures kinase activity by quantifying the amount of ADP produced, making it compatible with virtually any kinase-substrate pair and tolerant to high ATP concentrations.[13] This is critical for accurately determining inhibitor potency.[13]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The specific kinase and substrate concentrations should be optimized to ensure the reaction is in the linear range.
-
Prepare serial dilutions of the test compound (e.g., 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol), a known potent inhibitor (positive control), and a non-selective inhibitor (e.g., Staurosporine) in DMSO. Then, dilute into the reaction buffer. A vehicle control (DMSO only) is essential.
-
Prepare a 2X ATP solution. The concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to ensure the resulting IC50 value reflects the inhibitor's intrinsic affinity.[7]
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.
-
Add 2.5 µL of the serially diluted compound or control solutions.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the kinase's optimal temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data (Hypothetical)
| Compound/Scaffold | Target Kinase | IC50 (nM) | Notes |
| Test Compound | Kinase X | 85 | Potent inhibition observed. |
| Staurosporine (Control) | Kinase X | 5 | Expected potent, non-selective inhibition. |
| Known Selective Inhibitor | Kinase X | 15 | Validates assay sensitivity and provides a benchmark. |
| Vehicle (DMSO) | Kinase X | >50,000 | No inhibition, confirms no solvent effect. |
Phase 2: Kinome-Wide Selectivity Profiling
The Scientific Question: Is the inhibitory activity of the scaffold specific to our target kinase, or does it promiscuously inhibit other kinases?
Experimental Rationale: Achieving inhibitor selectivity is a paramount challenge and a critical determinant of a drug's safety profile.[7] Screening the compound against a broad panel of kinases provides a comprehensive overview of its selectivity.[15] This "kinome scan" is essential to identify potential off-targets early in the discovery process.[8] We will use a radiometric filter binding assay, a gold standard for its direct measurement of substrate phosphorylation.
Experimental Protocol: Radiometric Kinase Panel Screen (e.g., Reaction Biology KinomeScan™)
-
Compound Submission: Provide the test compound at a stock concentration (e.g., 10 mM in DMSO).
-
Assay Execution (Service Provider): The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified human kinases.[15]
-
Methodology: The assay measures the transfer of radiolabeled phosphate (from [γ-³³P]ATP) to a specific peptide or protein substrate for each kinase. The reaction mixture is then spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted ATP is washed away, and the radioactivity on the filter is quantified.
-
Data Analysis: The results are reported as "% Inhibition" at the tested concentration relative to a vehicle control. A lower percentage indicates higher residual kinase activity and thus weaker inhibition.
Data Interpretation & Visualization
The results are often visualized on a "kinome tree" to map selectivity across the entire kinase family.
| Compound/Scaffold | Screening Conc. | # Kinases Inhibited >90% | Selectivity Score (S-Score) | Key Off-Targets (>90% Inh.) |
| Test Compound | 1 µM | 3 | 0.01 | Kinase Y, Kinase Z |
| Known Selective Inhibitor | 1 µM | 1 | 0.003 | None |
| Staurosporine (Control) | 1 µM | >200 | 0.85 | Widespread across kinome |
A lower S-Score indicates higher selectivity. The identification of only two off-targets for our test compound is a promising result, suggesting the triazolo[4,5-d]pyrimidine scaffold can be engineered for high selectivity.
Phase 3: Mechanism of Action (MoA) Determination
The Scientific Question: How does the compound inhibit the kinase? Does it compete with ATP, the substrate, or bind to an allosteric site?
Experimental Rationale: Understanding the MoA is crucial for rational drug design and for interpreting cellular data.[16] For ATP-competitive inhibitors, their apparent potency (IC50) will increase as the concentration of ATP in the assay increases.[7] By measuring the IC50 at various ATP concentrations, we can determine the mode of inhibition.
Experimental Protocol: ATP Competition Assay
-
Assay Setup: Use the same ADP-Glo™ assay format as in Phase 1.
-
Varying ATP: Create multiple sets of assay plates. In each set, use a different, fixed concentration of ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).
-
IC50 Determination: For each ATP concentration, perform a full dose-response curve for the test compound to determine its IC50 value.
-
Data Analysis: Plot the determined IC50 values as a function of the ATP concentration. A linear increase in IC50 with increasing ATP concentration is characteristic of an ATP-competitive inhibitor. This data can be further analyzed using a Cheng-Prusoff plot to determine the inhibitor's dissociation constant (Ki).
Comparative Data (Hypothetical)
| ATP Concentration | Test Compound IC50 (nM) | Known ATP-Competitive Inhibitor IC50 (nM) |
| 10 µM (Km) | 85 | 15 |
| 50 µM | 430 | 78 |
| 200 µM | 1750 | 315 |
Phase 4: Cellular Target Engagement and Activity
The Scientific Question: Can the compound enter cells, bind to its target kinase, and inhibit its signaling pathway?
Experimental Rationale: Positive results in biochemical assays do not guarantee efficacy in a cellular environment.[17] A cellular phosphorylation assay, such as a Western blot, provides direct evidence of target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase.[17] A decrease in substrate phosphorylation upon treatment with the inhibitor confirms that it is active in a physiological context.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Culture a relevant cell line known to have an active signaling pathway involving the target kinase. Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 2 hours). Include vehicle (DMSO) and positive controls.
-
Cell Lysis: Harvest the cells and prepare protein lysates using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-STAT3) or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading across all lanes.
Interpretation of Results: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control signal, validates that the 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol scaffold is cell-permeable and effectively inhibits the target kinase's activity within the cell.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the initial validation of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol as a scaffold for kinase inhibitors. The hypothetical data presented suggests that this scaffold is:
-
Potent: Exhibiting a low nanomolar IC50 in biochemical assays.
-
Selective: Demonstrating a favorable selectivity profile with a limited number of off-targets.
-
ATP-Competitive: Acting via a well-understood mechanism of action.
-
Cell-Active: Capable of engaging and inhibiting its target in a cellular context.
These findings strongly support the triazolo[4,5-d]pyrimidine core as a viable and promising scaffold for further development. The next logical steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, characterization of pharmacokinetic properties, and eventual testing in preclinical disease models.[16] This structured validation approach provides the critical data needed to justify the commitment of resources to a new chemical series in a drug discovery program.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3H-[1,2,3]triazolo[4,5-D]pyrimidine compounds, their use as MTOR kinase and PI3 kinase inhibitors, and their syntheses - Eureka | Patsnap [eureka.patsnap.com]
- 5. Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations | Semantic Scholar [semanticscholar.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.ca]
- 14. bioassaysys.com [bioassaysys.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol Analogs as GCN2 Kinase Inhibitors
The intricate interplay between a molecule's structure and its biological activity is a cornerstone of modern drug discovery. This guide provides a detailed analysis of the structure-activity relationship (SAR) of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol analogs, a class of compounds that has demonstrated significant potential as inhibitors of the General Control Nonderepressible 2 (GCN2) protein kinase. GCN2 is a crucial regulator of cellular stress responses, and its inhibition presents a promising therapeutic strategy in oncology, particularly for hematological malignancies.[1][2][3]
This document delves into the key structural modifications of the triazolo[4,5-d]pyrimidine scaffold and their impact on inhibitory potency and selectivity. The insights presented herein are derived from robust experimental data and are intended to guide researchers and drug development professionals in the rational design of next-generation GCN2 inhibitors.
The GCN2 Kinase: A Key Player in Cellular Stress Response
Under conditions of amino acid starvation, the GCN2 kinase is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event triggers a cascade that ultimately helps cells adapt to the stressful environment. In certain cancers, such as B-cell acute lymphoblastic leukemia (B-ALL), tumor cells can become reliant on this pathway for survival, making GCN2 an attractive therapeutic target.[1][2][3] The development of potent and selective GCN2 inhibitors is therefore a key area of research.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro inhibitory activity of a series of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol analogs against GCN2 and other related kinases. The data highlights the impact of substitutions on the benzyl moiety and at the 7-position of the triazolopyrimidine core.
| Compound ID | R (Substitution on Benzyl Ring) | X (Substitution at position 7) | GCN2 IC50 (nM) | PERK IC50 (nM) | HRI IC50 (nM) | PKR IC50 (nM) | IRE1 IC50 (nM) |
| 1 | H | Morpholine | 21.3 | >1000 | 468 | 41.6 | >1000 |
| 2 | 2-F | Morpholine | 18.6 | >1000 | 412 | 34.5 | >1000 |
| 3 | 3-F | Morpholine | 20.1 | >1000 | 523 | 39.8 | >1000 |
| 4 | 4-F | Morpholine | 22.5 | >1000 | 611 | 45.1 | >1000 |
| 5 | 2-Cl | Morpholine | 19.4 | >1000 | 450 | 36.7 | >1000 |
| 6 | 3-Cl | Morpholine | 21.8 | >1000 | 589 | 42.3 | >1000 |
| 7 | 4-Cl | Morpholine | 23.1 | >1000 | 654 | 48.9 | >1000 |
| 8 | 2-Me | Morpholine | 25.6 | >1000 | 712 | 55.4 | >1000 |
| 9 | 3-Me | Morpholine | 28.9 | >1000 | 834 | 61.2 | >1000 |
Data synthesized from Lough, L., et al. (2018).[1]
Structure-Activity Relationship Insights
The data reveals several key trends:
-
Core Scaffold: The 3-benzyl-7-morpholino-3H-[1][2][3]triazolo[4,5-d]pyrimidine scaffold is a potent and selective inhibitor of GCN2.[1]
-
Substitutions on the Benzyl Ring:
-
Small, electron-withdrawing groups, such as fluorine and chlorine, at the ortho, meta, or para positions of the benzyl ring are well-tolerated and result in potent GCN2 inhibition (Compounds 2-7 ).[1]
-
The position of the halogen substituent does not significantly impact the inhibitory activity against GCN2.[1]
-
Small, electron-donating groups, such as a methyl group, are also tolerated but may lead to a slight decrease in potency (Compounds 8 and 9 ).[1]
-
-
Substitution at the 7-Position: The presence of a morpholine group at the 7-position of the triazolopyrimidine core is crucial for the observed high potency and selectivity.[1]
-
Selectivity Profile: The analogs demonstrate excellent selectivity for GCN2 over other eIF2α kinases like PERK and IRE1. However, some cross-inhibition is observed with PKR, suggesting that this series may act as dual GCN2/PKR inhibitors.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the foundational study by Lough et al. (2018).
General Synthesis of 3-Benzyl-7-morpholino-3H-[1][2][3]triazolo[4,5-d]pyrimidine Analogs
This protocol outlines the general synthetic route for the preparation of the target compounds.
Caption: General synthetic scheme for 3-benzyl-7-morpholino-3H-[1][2][3]triazolo[4,5-d]pyrimidine analogs.
Step-by-Step Methodology:
-
Step 1: Amination: To a solution of 4,6-dichloro-5-nitropyrimidine in ethanol, add the desired substituted benzylamine and N,N-diisopropylethylamine (DIEA). Stir the reaction mixture at room temperature until completion.
-
Step 2: Reduction: The product from Step 1 is dissolved in ethyl acetate and subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to reduce the nitro group to an amine.
-
Step 3: Triazole Formation: The resulting diamine is treated with sodium nitrite in acetic acid to facilitate the formation of the triazole ring.
-
Step 4: Nucleophilic Aromatic Substitution: The chlorinated triazolopyrimidine intermediate is then reacted with morpholine in the presence of DIEA in n-butanol at an elevated temperature to yield the final product.
-
Purification: The final compound is purified using standard techniques such as column chromatography.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes the radiometric filter-binding assay used to determine the IC50 values of the synthesized compounds against GCN2 and other kinases.[4][5][6][7]
Caption: Workflow for the radiometric kinase inhibition assay.
Step-by-Step Methodology:
-
Assay Preparation: Prepare a reaction mixture containing the kinase enzyme, the appropriate substrate (e.g., eIF2α for GCN2), and varying concentrations of the test compound in an assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of [γ-33P]ATP.
-
Incubation: Incubate the reaction plate at 30°C for a specified period to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Spot the reaction mixtures onto a phosphocellulose filtermat. The phosphorylated substrate will bind to the filtermat, while the unreacted [γ-33P]ATP will not.
-
Washing: Thoroughly wash the filtermat to remove any unbound radioactivity.
-
Drying: Dry the filtermat completely.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in kinase activity (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
GCN2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the GCN2 signaling pathway and the point at which the 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol analogs exert their inhibitory effect.
Caption: The GCN2 signaling pathway and the inhibitory action of the triazolopyrimidine analogs.
Conclusion and Future Directions
The 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol scaffold represents a promising starting point for the development of potent and selective GCN2 inhibitors. The SAR studies summarized in this guide indicate that modifications to the benzyl ring are well-tolerated, allowing for the fine-tuning of physicochemical properties without compromising inhibitory activity. The morpholine group at the 7-position appears to be critical for potent GCN2 inhibition.
Future research in this area should focus on:
-
Improving Selectivity: While the current analogs show good selectivity over PERK and IRE1, further modifications could be explored to enhance selectivity against PKR.
-
In Vivo Efficacy: Promising candidates should be evaluated in relevant animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Exploring Alternative Substitutions: While the morpholine at the 7-position is effective, exploring other heterocyclic substituents could lead to the discovery of analogs with improved properties.
By leveraging the insights from these structure-activity relationships, the scientific community can continue to advance the development of novel GCN2 inhibitors with the potential to become effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
comparative analysis of triazolopyrimidine isomers in biological systems
A Comparative Guide to Triazolopyrimidine Isomers in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of therapeutics in oncology, infectious diseases, and neurology.[3] However, the therapeutic potential of a triazolopyrimidine-based agent is not solely defined by its substituents; the fundamental arrangement of nitrogen atoms within the fused ring system—its isomerism—plays a pivotal role in dictating biological activity, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of key triazolopyrimidine isomers, offering insights into how subtle changes in core structure translate into significant differences in biological function. We will explore the structure-activity relationships (SAR) that govern their target engagement, present experimental data to support these observations, and provide detailed protocols for their differentiation and analysis.
The Isomeric Landscape of Triazolopyrimidines
The triazolopyrimidine system can exist in eight possible isomeric forms, with the most stable and widely studied being the[4][5][6]triazolo[1,5-a]pyrimidine scaffold.[1] The arrangement of the triazole ring fused to the pyrimidine ring dictates the position of nitrogen atoms, which in turn influences the molecule's hydrogen bonding capacity, electrostatic potential, and overall three-dimensional shape. These features are critical for molecular recognition by protein targets such as kinases, receptors, and enzymes.
Two of the most frequently encountered and biologically relevant isomers in drug discovery are:
-
[4][5][6]Triazolo[1,5-a]pyrimidine: Often utilized as a purine bioisostere, this scaffold is a common core in kinase inhibitors and other ATP-competitive agents.[3][7]
-
[4][5][6]Triazolo[4,3-a]pyrimidine: This isomer, while less common, presents a different vector for substituent placement and has distinct electronic properties, leading to unique biological profiles.
The subtle shift of a single nitrogen atom between these scaffolds can dramatically alter the molecule's ability to form key hydrogen bonds within a protein's active site, leading to profound differences in potency and selectivity.
Comparative Biological Activity: Kinase Inhibition Profile
To illustrate the impact of isomerism, let's consider a hypothetical, yet representative, comparison of two isomeric kinase inhibitors based on published structure-activity relationship (SAR) studies.[5][6][8] Kinases are a major target class for triazolopyrimidine derivatives, particularly in oncology.
| Feature | Isomer A:[4][5][6]Triazolo[1,5-a]pyrimidine Derivative | Isomer B:[4][5][6]Triazolo[4,3-a]pyrimidine Derivative | Causality & Rationale |
| Primary Target | Cyclin-Dependent Kinase 2 (CDK2) | Epidermal Growth Factor Receptor (EGFR) | The nitrogen arrangement in Isomer A allows for a critical hydrogen bond with the hinge region of CDK2, mimicking the adenine interaction of ATP. The geometry of Isomer B's core better fits the active site of EGFR, enabling different key interactions. |
| Potency (IC50) | 120 nM[5][8] | 2.19 µM[6] | The superior geometric and electronic complementarity of Isomer A with the CDK2 active site results in a stronger binding affinity and higher potency. |
| Selectivity | High selectivity against GSK-3β (>160-fold)[5][8] | Moderate selectivity against other kinases like VEGFR2 and TrkA.[6] | The specific hydrogen bond donor-acceptor pattern of Isomer A is less favorable for the active sites of other kinases, leading to high selectivity. Isomer B's core is more promiscuous, allowing for interactions with a broader range of related kinases. |
| Mechanism | ATP-competitive Inhibition | ATP-competitive Inhibition | Both isomers function by occupying the ATP binding pocket of their respective target kinases, preventing phosphorylation of downstream substrates. |
| Therapeutic Area | Oncology (Cell Cycle Arrest) | Oncology (Signal Transduction Blockade) | Inhibition of CDK2 by Isomer A leads to cell cycle arrest, a key anti-cancer mechanism.[6] Inhibition of EGFR by Isomer B blocks signaling pathways crucial for tumor cell proliferation and survival.[4][9] |
This comparative data highlights a critical principle: isomeric scaffolds are not interchangeable. The choice of the core ring system is a fundamental decision in drug design that profoundly influences the entire biological profile of the molecule.
Visualizing Differential Signaling Pathways
The distinct target profiles of Isomer A and Isomer B result in the inhibition of different cellular signaling pathways. This can be visualized to better understand their downstream consequences.
Caption: Differential inhibition of cellular pathways by triazolopyrimidine isomers.
Experimental Protocols for Isomer Analysis
The unambiguous differentiation and quantification of triazolopyrimidine isomers are critical for both drug discovery and quality control. Due to their identical mass, mass spectrometry alone cannot distinguish between them without prior separation.
Protocol 1: Isomer Separation by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reverse-phase HPLC method for separating constitutional isomers. The key principle is the differential partitioning of isomers between the stationary and mobile phases based on subtle differences in polarity.[10]
Objective: To achieve baseline separation of two triazolopyrimidine constitutional isomers.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Isomer mixture sample (1 mg/mL in DMSO)
Methodology:
-
System Preparation: Equilibrate the C18 column with a mobile phase composition of 95% A and 5% B at a flow rate of 1.0 mL/min. Ensure the system pressure is stable.
-
Sample Injection: Inject 10 µL of the isomer mixture sample onto the column.
-
Gradient Elution: Run a linear gradient to separate the isomers:
-
0-2 min: Hold at 5% B
-
2-20 min: Ramp from 5% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Detection: Monitor the column eluent at a suitable wavelength (e.g., 254 nm) using the UV detector.
-
Data Analysis: The two isomers should elute at different retention times. The peak area can be used for relative quantification.
Causality: Even small differences in the position of a nitrogen atom can alter the molecule's overall dipole moment and polarity. The slightly more polar isomer will have a stronger affinity for the aqueous mobile phase and elute earlier, while the less polar isomer will interact more strongly with the C18 stationary phase and have a longer retention time. For chiral isomers (enantiomers), a chiral stationary phase (CSP) is required.[11][12]
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol outlines a method to determine the inhibitory potency (IC50) of an isomer against a specific kinase.
Objective: To quantify the concentration-dependent inhibition of CDK2 by Isomer A.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Kinase substrate peptide (e.g., a peptide derived from Histone H1)
-
ATP (Adenosine Triphosphate)
-
Isomer A stock solution (10 mM in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader (Luminometer)
Methodology:
-
Compound Preparation: Perform a serial dilution of the Isomer A stock solution in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add in order:
-
Kinase buffer
-
Diluted Isomer A or DMSO (for control wells)
-
CDK2/Cyclin E enzyme solution
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add a mixture of the substrate peptide and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detect Activity: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Normalize the data to the positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: This assay is self-validating through the use of positive and negative controls. The signal-to-background ratio should be high, and the Z'-factor (a measure of assay quality) should be ≥ 0.5 for a robust assay.
Workflow for Isomer Characterization
The process of identifying, separating, and characterizing the biological activity of triazolopyrimidine isomers follows a logical workflow.
Caption: A typical workflow for the separation and biological evaluation of isomers.
Conclusion
The isomeric form of a triazolopyrimidine is a critical determinant of its biological function. As demonstrated, subtle shifts in nitrogen atom placement can redirect a molecule's activity from one protein target to another, drastically altering its therapeutic potential. This guide underscores the necessity for careful consideration of the core scaffold in the early stages of drug design and provides a framework for the robust analytical and biological characterization of these important heterocyclic compounds. A multi-faceted approach combining high-resolution separation techniques with precise biological assays is essential to unlock the full potential of triazolopyrimidine isomers in the development of novel therapeutics.
References
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asdlib.org [asdlib.org]
- 11. mdpi.com [mdpi.com]
- 12. sfera.unife.it [sfera.unife.it]
assessing the selectivity of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol against different kinase families
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a central goal for researchers.[1][2] This guide provides an in-depth, technically-focused comparison of methodologies to assess the selectivity of a promising kinase inhibitor candidate, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol. The triazolopyrimidine scaffold has been identified in several potent kinase inhibitors, suggesting its potential as a privileged structure for engaging the ATP-binding site of these enzymes.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the "how" of experimental protocols but also the critical "why" that underpins these choices, ensuring a robust and self-validating approach to characterizing kinase inhibitor selectivity.
The Imperative of Kinase Selectivity
The ATP-binding sites of many kinases share a high degree of structural homology, which presents a significant challenge in developing selective inhibitors.[5] Off-target inhibition can lead to unforeseen side effects or toxicity, compromising the therapeutic window of a drug candidate. Conversely, a well-characterized selectivity profile can unveil opportunities for polypharmacology, where engaging multiple, disease-relevant targets can lead to enhanced efficacy.[6][7] Therefore, a rigorous assessment of a compound's activity across the kinome is not merely a characterization step but a cornerstone of its preclinical development.
An Overview of the Assessment Strategy
To comprehensively evaluate the selectivity of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, we will employ a two-tiered approach:
-
Broad Kinome Profiling (in vitro) : An initial, high-throughput screen to assess the compound's binding affinity against a large, representative panel of human kinases. This provides a global view of its selectivity and identifies primary targets and potential off-targets.
-
Cellular Target Engagement : Follow-up assays in a cellular context to confirm that the compound engages its identified targets within a more physiologically relevant environment. This step is crucial for validating the in vitro findings.
PART 1: In Vitro Kinome-Wide Selectivity Profiling
The most efficient method for an initial broad selectivity assessment is a competitive binding assay.[6][8] Commercial platforms like KINOMEscan® offer extensive panels of kinases for such profiling.[9][10] The principle of this assay is the displacement of a known, immobilized ligand from the kinase's active site by the test compound. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the test compound's binding affinity.[8]
Experimental Protocol: Competitive Displacement Binding Assay (KINOMEscan®)
This protocol outlines the high-level steps involved in a KINOMEscan® experiment.
-
Compound Preparation : 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol is solubilized in DMSO to a high concentration stock (e.g., 10 mM). For an initial screen, a single concentration (e.g., 1 µM) is typically used to identify initial "hits".[2]
-
Assay Components : The core components are:
-
Competition Assay : The DNA-tagged kinase, immobilized ligand, and our test compound are incubated together to allow for binding to reach equilibrium. The test compound will compete with the immobilized ligand for binding to the kinase's ATP pocket.
-
Quantification : After incubation, unbound components are washed away. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[8]
-
Data Analysis : The results are typically expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound.
% Control = (Signal with Compound / Signal with DMSO) * 100
A common threshold for a "hit" is a % Control value below 10% or 35%, indicating significant displacement of the immobilized ligand.
Visualizing the KINOMEscan® Workflow
Caption: Workflow for KINOMEscan® competitive binding assay.
Interpreting the Data: Selectivity Profile
The primary output is a list of kinases and the corresponding % Control values. To better visualize selectivity, this data can be presented in a "tree spot" diagram or a table organized by kinase family. For promising hits (e.g., % Control < 10%), follow-up dose-response experiments are conducted to determine the dissociation constant (Kd), which provides a quantitative measure of binding affinity.[2]
Table 1: Hypothetical KINOMEscan® Primary Screen Results for 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol (at 1 µM)
| Kinase Family | Kinase Target | % Control | Interpretation |
| CMGC | CDK2 | 2.5 | Potent Binder |
| CDK9 | 8.1 | Potent Binder | |
| GSK3B | 45.2 | Moderate Binder | |
| DYRK1A | 15.7 | Moderate Binder | |
| TK | EGFR | 5.5 | Potent Binder |
| ABL1 | 68.9 | Weak/No Binding | |
| SRC | 75.1 | Weak/No Binding | |
| AGC | ROCK1 | 88.4 | Weak/No Binding |
| AKT1 | 92.0 | Weak/No Binding | |
| STE | MAP3K1 | 34.6 | Moderate Binder |
| MEK1 | 81.3 | Weak/No Binding |
From this hypothetical data, 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol appears to be a potent binder to CDK2, CDK9, and EGFR. To confirm these as primary targets and to quantify their affinity, a Kd determination is the next logical step.
Table 2: Hypothetical Dose-Response (Kd) Data
| Kinase Target | Kd (nM) |
| CDK2 | 25 |
| EGFR | 48 |
| CDK9 | 85 |
| DYRK1A | 450 |
| MAP3K1 | 1,200 |
This quantitative data confirms a high affinity for CDK2 and EGFR, with moderate affinity for CDK9, and significantly weaker binding to other kinases. The selectivity can be visualized by plotting these values.
PART 2: Cellular Target Engagement Assessment
While in vitro assays are powerful for broad screening, they do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[5][6] The Cellular Thermal Shift Assay (CETSA®) is a robust biophysical method to verify that a compound binds to its target protein within intact cells.[11][12]
The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[13] When a protein is bound to a ligand (our inhibitor), it is thermodynamically stabilized, causing its melting temperature (Tm) to increase. This stabilization can be detected by heating cells to various temperatures and then quantifying the amount of the target protein that remains soluble.[12][13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment : Select a cell line that expresses the target kinases of interest (e.g., a cancer cell line with known EGFR and CDK2 expression). Treat the intact cells with varying concentrations of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol or a vehicle control (DMSO) for a defined period.
-
Heat Challenge : Aliquots of the treated cells are heated to a range of temperatures for a short duration (e.g., 3 minutes).[13] Unbound proteins will denature and aggregate at their characteristic melting temperatures.
-
Cell Lysis and Fractionation : The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.[12]
-
Protein Quantification : The amount of the specific target protein (e.g., EGFR, CDK2) remaining in the soluble fraction is quantified, typically by Western Blot or mass spectrometry.[14]
-
Data Analysis :
-
Melt Curve : Plotting the amount of soluble protein against temperature generates a "melt curve". A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[15]
-
Isothermal Dose-Response : By heating all samples at a single, optimized temperature, a dose-response curve can be generated to quantify the compound's potency in a cellular context (EC50).[15]
-
Visualizing the CETSA® Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Contextualizing Inhibition: Signaling Pathways
Understanding where the target kinase fits into cellular signaling is crucial for interpreting the functional consequences of its inhibition. For example, EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling, including the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation.
Visualizing the EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for assessing the kinase selectivity of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol. By combining broad in vitro profiling with confirmatory cell-based target engagement assays, researchers can build a comprehensive understanding of the compound's mechanism of action. This self-validating system, moving from broad screening to focused cellular validation, provides the necessary confidence to advance a compound through the drug discovery pipeline. The hypothetical data presented illustrates a compound with potent activity against CDK2 and EGFR, making it a compelling candidate for cancers where these kinases are dysregulated. The described methodologies provide the framework to experimentally confirm such a profile, ensuring that decisions are based on robust, scientifically sound data.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Triazolopyrimidine Compounds
The journey of a therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous path defined by progressively complex stages of evaluation. For the promising class of heterocyclic compounds known as triazolopyrimidines, which have shown considerable potential in oncology and anti-parasitic applications, understanding the transition from a controlled in vitro environment to a complex in vivo system is paramount.[1][2] This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for triazolopyrimidine compounds, offering field-proven insights into experimental design, data interpretation, and the critical translation of preclinical data.
The Rationale: Why Two Worlds of Testing?
Efficacy testing for any potential drug begins in the highly controlled and simplified world of in vitro ("in glass") experiments.[3] These assays are indispensable for initial screening, mechanism of action studies, and determining direct effects on cellular targets. They are rapid, cost-effective, and allow for the high-throughput screening of many compounds.[4] However, a living organism is far more complex than a monolayer of cells in a petri dish. In vivo ("within the living") studies, typically in animal models, are essential to understand how a compound behaves in a systemic environment, accounting for pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the drug's effect on the body), and overall anti-tumor activity within a complex biological system.[3][5][6] The ultimate goal is to find a correlation, however imperfect, between the two to predict clinical success.[7][8]
Part 1: The Proving Ground - In Vitro Efficacy Assessment
Initial evaluation of triazolopyrimidine derivatives invariably begins with cell-based and biochemical assays to establish their biological activity and identify the most promising candidates for further development.
Key Objective 1: Determining Cytotoxicity and Anti-Proliferative Activity
The first question is fundamental: does the compound kill or inhibit the growth of cancer cells? This is typically answered using cell viability assays.
Featured Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., HCT116 colorectal, MCF-7 breast, HeLa cervical) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the triazolopyrimidine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a standard period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Key Objective 2: Identifying the Molecular Target
Many triazolopyrimidine compounds function as kinase inhibitors.[9][10] Identifying the specific kinase target and quantifying the compound's inhibitory potency is a critical step.
Featured Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)
This type of assay measures the amount of ATP remaining in a solution following a kinase reaction.[11] Lower ATP levels correspond to higher kinase activity, and thus, an effective inhibitor will result in a higher ATP signal.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified target kinase (e.g., EGFR, Aurora B), the kinase-specific substrate, and the triazolopyrimidine compound at various concentrations.[12][13]
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Add a Kinase-Glo® reagent, which stops the kinase reaction and initiates a luciferase-based reaction that produces a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescent signal using a luminometer.
-
Analysis: Plot the signal against the inhibitor concentration. The resulting curve is used to calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the kinase's activity.
Interpreting In Vitro Data: A Case Study
Several studies have synthesized and evaluated novel triazolopyrimidine derivatives for their anticancer properties.[9][14][15] For instance, a study on multi-target directed triazolopyrimidines identified "compound 13c" as a potent agent.[14][16][17]
| Compound | Target Cell Line | IC50 (µM) | Target Enzyme | IC50 (µM) | Reference |
| Compound 13c | MCF-7 (Breast) | 2.42 | EGFR | 0.087 | [14][16] |
| HCT116 (Colon) | 6.10 | HER-2 | 0.078 | [14][16] | |
| HeLa (Cervical) | 10.33 | Aromatase | 0.156 | [14][16] | |
| Compound H12 | MGC-803 (Gastric) | 9.47 | N/A | N/A | [15] |
| HCT-116 (Colon) | 9.58 | N/A | N/A | [15] | |
| MCF-7 (Breast) | 13.1 | N/A | N/A | [15] | |
| Compound 1 | HCC1937 (Breast) | ~7.0 | EGFR | N/A | [9][10] |
| HeLa (Cervical) | ~11.0 | N/A | N/A | [9][10] |
This table summarizes in vitro cytotoxicity and enzyme inhibition data for selected triazolopyrimidine compounds.
These results show that Compound 13c is highly potent against breast cancer cells in vitro and strongly inhibits key cancer-related enzymes like EGFR and HER-2 at nanomolar concentrations.[14][16] This potent in vitro profile makes it a strong candidate for in vivo testing.
Part 2: The Gauntlet - In Vivo Efficacy Assessment
Success in vitro is a prerequisite, but not a guarantee, of success in vivo.[3][6] The transition to animal models is a critical test of a compound's real-world potential.
The Rationale for Animal Models
Animal models, particularly mouse xenograft models, are the workhorses of preclinical oncology research.[5][18][19] In a xenograft model, human cancer cells are implanted into immunodeficient mice, allowing researchers to study the efficacy of a drug against a human tumor in a living system.[20] This approach helps evaluate not only the drug's direct effect on the tumor but also its stability, toxicity, and overall therapeutic window in a complex physiological environment.
Featured Protocol: Human Tumor Xenograft Model
Step-by-Step Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., BALB/c nude or SCID mice) in a sterile environment for at least one week to acclimate.
-
Tumor Cell Implantation: Harvest the desired human cancer cells (e.g., MCF-7) from culture. Resuspend a specific number of cells (e.g., 5 x 10^6) in a suitable medium, often mixed with Matrigel, and inject them subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, positive control like a standard-of-care drug, and one or more doses of the triazolopyrimidine compound).
-
Drug Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days). Monitor the animals' body weight and general health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) percentage. TGI (%) = [1 - (Average Tumor Weight of Treated Group / Average Tumor Weight of Control Group)] x 100.
From Bench to Bedside: Visualizing the Workflow
The progression from initial testing to a potential lead compound follows a structured, yet iterative, path.
Caption: Preclinical drug discovery workflow for triazolopyrimidine compounds.
Translating Data: The In Vitro-In Vivo Correlation
The critical question is whether the promise shown in a petri dish translates to efficacy in a living model. For "compound 13c," the potent in vitro activity against MCF-7 breast cancer cells was followed by in vivo evaluation. Studies reported that treatment with compound 13c led to significant tumor growth inhibition in animal models, comparable to the positive control used in the experiment.[14][16][17]
This successful translation suggests that compound 13c possesses favorable enough pharmacokinetic properties to reach the tumor in sufficient concentrations to exert its anti-proliferative effects. The mechanism observed in vitro—inhibition of key growth signaling pathways and suppression of the S-phase cell population—is likely recapitulated in vivo, leading to the observed reduction in tumor volume.[14][16]
The Mechanism of Action: Targeting the EGFR Pathway
Many triazolopyrimidine derivatives exert their effect by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[9][10] The binding of these compounds to the ATP binding site of the kinase domain prevents downstream signaling cascades that promote cell proliferation and survival.[9][10]
Caption: Inhibition of the EGFR signaling pathway by a triazolopyrimidine compound.
Conclusion: A Tale of Two Models
The evaluation of triazolopyrimidine compounds, like all drug candidates, relies on a methodical progression from in vitro to in vivo models. In vitro assays provide essential, high-throughput data on cytotoxicity and mechanism, allowing for the rapid identification of potent "hits". However, the complexities of a living system—encompassing metabolism, biodistribution, and the tumor microenvironment—can only be assessed through in vivo studies.
The successful correlation of potent in vitro activity with significant in vivo tumor growth inhibition for compounds like 13c validates the preclinical model and underscores the therapeutic potential of this chemical scaffold.[14][16][17] For researchers and drug development professionals, understanding the strengths and limitations of each model system is crucial for making informed decisions, optimizing lead candidates, and ultimately, bridging the gap between a promising molecule and a life-saving therapy.
References
- 1. Triazolopyrimidine — Wikipédia [fr.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 4. blog.td2inc.com [blog.td2inc.com]
- 5. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment | MDPI [mdpi.com]
A Comparative Guide to the Cross-Reactivity of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol
Introduction: The Imperative of Selectivity in Kinase Inhibition
The 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol, hereafter referred to as TP-7, belongs to a class of compounds built upon the triazolo[4,5-d]pyrimidine scaffold. This core structure is a known purine bioisostere, frequently employed in the design of protein kinase inhibitors due to its ability to mimic the adenine base of ATP and engage with the enzyme's hinge region.[1][2] Several compounds based on this scaffold have been investigated as potent and selective inhibitors for targets like General Control Nonderepressible 2 (GCN2) kinase, highlighting the therapeutic potential of this chemical class.[3][4][5]
However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[6] Off-target activity can lead to unforeseen toxicities or confound experimental results, making a thorough assessment of cross-reactivity a critical step in the development of any new kinase inhibitor.[7] This guide provides a comprehensive framework for evaluating the selectivity profile of TP-7, comparing its performance with hypothetical alternative compounds, and offers detailed experimental protocols to ensure data integrity and reproducibility.
Compound Profiles for Comparison
To establish a meaningful comparison, we will evaluate TP-7 against two benchmark compounds:
-
Comparator A (Broad-Spectrum Inhibitor): Staurosporine, a well-characterized natural product known for its potent but non-selective inhibition of a wide range of kinases. It serves as a positive control for pan-kinase activity.
-
Comparator B (Scaffold Variant): A hypothetical pyrazolo[3,4-d]pyrimidine-based inhibitor, known to target the same primary kinase as TP-7 but with a different core structure. This allows for a direct comparison of scaffold-driven selectivity.[2]
Our primary hypothetical target for TP-7 is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in oncology.[2][8] The objective is to determine if TP-7 offers a superior selectivity window compared to its alternatives.
A Multi-Tiered Strategy for Assessing Cross-Reactivity
A robust cross-reactivity study does not rely on a single method. We advocate for a tiered approach that moves from broad, high-throughput screening to specific, cell-based validation. This strategy efficiently identifies potential off-targets and confirms their physiological relevance.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Kinome Profiling
The initial step involves screening TP-7 at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases. This provides a global view of its selectivity.[7] Competition binding assays are ideal for this purpose as they measure the direct interaction between the inhibitor and the kinase, independent of ATP concentration, providing a true measure of binding affinity (Kd).[9][10]
Hypothetical Data Presentation: Kinome Scan at 10 µM
| Kinase Target | TP-7 (% Inhibition) | Comparator A (% Inhibition) | Comparator B (% Inhibition) |
| CDK2 | 98% | 99% | 95% |
| PIM1 | 85% | 97% | 45% |
| GSK3B | 72% | 95% | 30% |
| ERK1 | 35% | 92% | 15% |
| p38a | 12% | 88% | 5% |
| ... (400+ other kinases) | <10% | Variable | <10% |
Interpretation:
-
TP-7 shows high potency against the primary target (CDK2) and two significant off-targets (PIM1, GSK3B).
-
Comparator A (Staurosporine) demonstrates broad activity, as expected.
-
Comparator B (Scaffold Variant) shows higher selectivity for CDK2 with minimal off-target activity in this initial screen.
Tier 2: Quantitative In Vitro Validation
Hits identified in Tier 1 must be validated by determining their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). This quantitative analysis confirms the potency of the interactions and allows for a more precise comparison of selectivity.
Experimental Protocol: Competitive Binding Assay for Kd Determination
This protocol is adapted from established high-throughput methods.[10][11]
-
Reagents: T7 phage-tagged recombinant human kinases (CDK2, PIM1, GSK3B), an immobilized, ATP-site-directed kinase inhibitor probe, test compounds (TP-7, Comparators A & B), and wash/detection buffers.
-
Assay Plate Preparation: Add serial dilutions of test compounds (e.g., 11 points, 3-fold dilutions starting from 30 µM) to a multi-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Binding Reaction: Add the phage-tagged kinase and the immobilized probe to the wells. Incubate to allow the system to reach equilibrium, during which the test compound competes with the immobilized probe for binding to the kinase.
-
Washing: Wash the plates to remove unbound kinase and test compound. The amount of kinase remaining bound to the solid support is inversely proportional to the affinity of the test compound.
-
Quantification: Quantify the amount of phage-tagged kinase remaining in each well using quantitative PCR (qPCR).
-
Data Analysis: Plot the percentage of kinase bound versus the compound concentration and fit the data to a standard dose-response curve to determine the dissociation constant (Kd).
Hypothetical Data Presentation: Kd Values (nM)
| Kinase Target | TP-7 (Kd, nM) | Comparator A (Kd, nM) | Comparator B (Kd, nM) |
| CDK2 | 15 | 2 | 25 |
| PIM1 | 150 | 5 | >10,000 |
| GSK3B | 450 | 8 | >10,000 |
Interpretation:
-
TP-7 is a potent CDK2 inhibitor but shows significant, albeit weaker, binding to PIM1 and GSK3B. Its selectivity for CDK2 over PIM1 is 10-fold.
-
Comparator B is less potent against CDK2 but demonstrates a much cleaner selectivity profile, with over 400-fold selectivity against the tested off-targets.
Tier 3: Confirming Target Engagement in a Cellular Context
Biochemical assays are essential, but they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target (and potential off-targets) within intact cells.[12][13][14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[14]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Target Engagement
This protocol provides a general workflow for CETSA using Western blot for detection.[13][15][16]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT-116) to ~80% confluency. Treat cells with TP-7 (at 10x the biochemical Kd) or DMSO vehicle control for 1 hour.
-
Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant. Quantify the amount of soluble CDK2 and PIM1 protein in each sample using SDS-PAGE and Western blotting with specific antibodies.
-
Data Analysis: Densitometry is used to quantify the band intensity at each temperature relative to the non-heated control. Plot the relative soluble protein fraction against temperature to generate a melt curve. A shift in the curve to the right in the presence of the compound indicates thermal stabilization and target engagement.
Hypothetical Data Presentation: CETSA Thermal Shift (ΔTm)
| Target Protein | TP-7 (ΔTm, °C) | Interpretation |
| CDK2 | + 5.8 °C | Strong cellular target engagement |
| PIM1 | + 1.5 °C | Weak or transient cellular engagement |
| GAPDH (Control) | No shift | No off-target binding to control protein |
Interpretation:
-
TP-7 demonstrates robust engagement with its primary target, CDK2, in a cellular environment.
-
The much smaller shift for PIM1 suggests that despite its biochemical affinity, TP-7 may not engage this off-target as effectively in a complex cellular milieu, possibly due to factors like cellular localization, protein-protein interactions, or high intracellular ATP concentrations. This highlights the importance of cellular validation.
Conclusion and Recommendations
This comparative guide outlines a rigorous, multi-tiered approach to characterizing the cross-reactivity of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol (TP-7).
-
Initial profiling using a broad kinase panel is a cost-effective method to identify potential off-targets.[7]
-
Quantitative biochemical assays are necessary to confirm the potency of these interactions and establish a selectivity ratio.[9]
-
Cellular target engagement assays like CETSA are indispensable for confirming that the compound interacts with its intended target in a physiologically relevant setting.[14]
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Molecular Blueprint: A Comparative Guide to Confirming the Mechanism of Action of 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol Derivatives
For Immediate Distribution to the Scientific Community
In the landscape of modern drug discovery, the 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1] Derivatives of this heterocyclic core have shown promise as potent anticancer, antiviral, and anti-inflammatory agents, underscoring the critical need for a systematic approach to elucidate their precise mechanisms of action.[1] This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously confirm the molecular targets and cellular pathways modulated by this promising class of compounds.
The triazolopyrimidine core is a known bioisostere of purines, suggesting its potential to interact with a variety of ATP-binding proteins, most notably protein kinases.[2] Indeed, various triazolopyrimidine derivatives have been identified as inhibitors of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2][3][4] Furthermore, recent studies have expanded their therapeutic potential to include the inhibition of other enzyme classes, such as Lysine-Specific Demethylase 1 (LSD1), and antagonism of receptors like the P2X3 receptor.[5][6]
This guide will navigate the user through a multi-tiered experimental strategy, from initial broad-based screening to definitive target engagement and pathway analysis. By integrating biochemical, biophysical, and cell-based assays, researchers can build a robust, evidence-based understanding of their compound's mechanism of action, a cornerstone for successful preclinical and clinical development.
Tier 1: Foundational Screening for Biological Activity and Cytotoxicity
The initial step in characterizing a novel 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol derivative is to ascertain its fundamental biological effects. This phase focuses on identifying the compound's impact on cell viability and proliferation across a panel of relevant human cancer cell lines.
Cell Viability and Proliferation Assays
Cellular viability and proliferation assays are fundamental tools for assessing the anti-cancer potential of novel therapeutic candidates.[7] These assays quantify the number of healthy, dividing cells and are instrumental in determining the cytotoxic or cytostatic effects of a compound.[7]
A widely used and reliable method is the MTT/MTS assay, a colorimetric assay that measures cellular metabolic activity.[8] This provides an initial indication of whole-cell cytotoxicity and is adaptable for high-throughput screening.[8]
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS Assay | Colorimetric measurement of metabolic activity (reduction of tetrazolium salts).[8] | Inexpensive, widely used, high-throughput compatible.[8] | Indirect measurement of viability, can be affected by metabolic changes. |
| CellTiter-Glo® | Luminescent measurement of ATP levels, indicative of viable cells.[9] | High sensitivity, rapid one-step protocol.[9] | More expensive than colorimetric assays. |
| Trypan Blue Exclusion | Staining of non-viable cells with a membrane-impermeable dye. | Direct measure of cell membrane integrity. | Lower throughput, requires manual counting. |
Tier 2: Target Identification and Direct Engagement
Following the confirmation of cellular activity, the next critical phase is to identify the direct molecular target(s) of the compound. Given the structural similarity of the triazolopyrimidine core to purines, a primary hypothesis is often the inhibition of protein kinases.
Biochemical Kinase Assays
Enzymatic kinase assays are a powerful tool to directly measure the catalytic function of a kinase and its inhibition by a test compound.[10] These assays are crucial for determining inhibitor affinity and characterizing the molecular mechanism of action.[10] A variety of assay formats are available, each with its own set of advantages and limitations.
Table 2: Overview of Kinase Assay Technologies
| Assay Technology | Principle | Key Features |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate. | Gold standard for sensitivity and direct measurement of enzymatic activity. |
| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[11] | High-throughput compatible, non-radioactive.[12] |
| Luminescence-Based Assays | Measures the depletion of ATP using a luciferase-luciferin reaction.[13] | High sensitivity and broad applicability to any ATP-utilizing enzyme.[13] |
Biophysical Assays for Target Binding
To complement enzymatic assays and provide direct evidence of binding, biophysical techniques are indispensable. These methods offer real-time, label-free analysis of molecular interactions.
-
Surface Plasmon Resonance (SPR): SPR is a powerful optical technique for monitoring the binding of an analyte (the triazolopyrimidine derivative) to a ligand (the target protein) immobilized on a sensor surface.[14][15] It provides quantitative information on binding affinity (KD), as well as association (ka) and dissociation (kd) rate constants, offering deep insights into the binding kinetics.[16][17]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a compound to its target protein.[18][19] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[20]
Tier 3: Elucidating the Cellular Mechanism of Action
Once a direct molecular target has been identified and validated, the focus shifts to understanding the downstream cellular consequences of target engagement. This involves a suite of cell-based assays designed to probe specific signaling pathways and cellular phenotypes.
Western Blotting for Pathway Analysis
Western blotting is a fundamental technique to assess changes in protein expression and phosphorylation status within a signaling cascade. For instance, if a 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol derivative is found to inhibit EGFR, western blotting can be used to examine the phosphorylation levels of EGFR itself and key downstream effectors like AKT and ERK.[3][21]
Cell Cycle and Apoptosis Assays
Many anticancer agents exert their effects by inducing cell cycle arrest or apoptosis (programmed cell death).
-
Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (e.g., propidium iodide) allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M). This can reveal if the compound causes a block at a specific checkpoint.[22]
-
Apoptosis Assays: The induction of apoptosis can be confirmed through various methods, including:
-
Annexin V/PI Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains late apoptotic and necrotic cells with compromised membrane integrity.[9]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3/7) provides a direct readout of apoptotic signaling.
-
Experimental Workflow and Protocols
To provide a practical framework, the following section outlines a logical experimental workflow and detailed protocols for key assays.
Workflow for Mechanism of Action Confirmation
Caption: A tiered experimental workflow for confirming the mechanism of action.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based kinase assay, such as ADP-Glo™, which measures ADP production as an indicator of kinase activity.[13]
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and the test compound at various concentrations.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase buffer, substrate, and the triazolopyrimidine derivative. Initiate the reaction by adding the kinase enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined time.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Protocol: Surface Plasmon Resonance (SPR) Analysis
This protocol provides a general outline for an SPR experiment to measure the binding kinetics of a triazolopyrimidine derivative to a target protein.
-
Chip Preparation: Covalently immobilize the purified target protein onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).
-
System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of the 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol derivative over the sensor chip surface.
-
Association and Dissociation: Monitor the change in the SPR signal in real-time to observe the association of the compound with the protein, followed by a dissociation phase where only running buffer flows over the chip.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte from the chip surface, preparing it for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
The systematic and multi-faceted approach outlined in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of novel 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol derivatives. By moving logically from broad phenotypic screening to specific target identification and pathway analysis, researchers can build a compelling and data-rich narrative for their compounds. This rigorous approach is not only fundamental for advancing our understanding of the therapeutic potential of this important chemical scaffold but is also a prerequisite for the successful translation of promising lead compounds into clinically viable drug candidates.
References
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 15. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 16. m.youtube.com [m.youtube.com]
- 17. denovobiolabs.com [denovobiolabs.com]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes for Triazolo[4,5-d]pyrimidines: A Guide for Medicinal Chemists
The triazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. Its prominence is exemplified by its presence in blockbuster drugs such as Ticagrelor, a P2Y12 platelet inhibitor, and its investigation in a wide range of other therapeutic areas including oncology and virology.[1][2][3][4] The efficacy of these molecules is intrinsically linked to the robust and versatile synthetic methodologies available for the construction and elaboration of this bicyclic core.
This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to the triazolo[4,5-d]pyrimidine system. We will move beyond a simple recitation of reaction steps to dissect the underlying mechanistic principles, strategic advantages, and practical limitations of each approach. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific research and development goals.
Key Synthetic Strategies at a Glance
The construction of the triazolo[4,5-d]pyrimidine core predominantly follows two main retrosynthetic disconnections, leading to either linear or convergent synthetic sequences. A third, and increasingly important, strategy involves the late-stage functionalization of a pre-formed core.
-
Route A: The "Classic" Linear Synthesis via Diaminopyrimidines: This is the most traditional and widely documented approach, often referred to as a Traube-like synthesis. It involves the sequential construction of the pyrimidine ring followed by the annulation of the triazole ring.[5][6][7][8]
-
Route B: Convergent Synthesis from Triazole Precursors: This modern approach builds the target molecule by reacting a pre-formed triazole with a suitable three-carbon synthon to form the pyrimidine ring. This strategy can offer significant advantages in terms of efficiency and flexibility.
-
Route C: Post-Core-Formation (Late-Stage) Functionalization: With a triazolopyrimidine core in hand, this strategy focuses on the selective modification of the scaffold, a crucial approach for generating compound libraries for structure-activity relationship (SAR) studies.
Route A: The Linear Synthesis via Diaminopyrimidines
This bottom-up approach is the historical workhorse for the synthesis of this scaffold. The general strategy involves the formation of a 4,5-diaminopyrimidine intermediate, which is then cyclized to form the fused triazole ring.
General Workflow
The key transformation in this route is the diazotization of a 5-amino group on the pyrimidine ring, followed by intramolecular cyclization.
Caption: Workflow for the linear synthesis of triazolo[4,5-d]pyrimidines.
Mechanistic Insight & Experimental Causality
The critical step is the formation of the triazole ring from the 4,5-diaminopyrimidine intermediate. This is typically achieved by treating the diamine with nitrous acid (generated in situ from sodium nitrite and an acid like acetic acid).
-
Diazotization: The 5-amino group, being the more nucleophilic of the two, selectively attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This reaction is performed at low temperatures (typically 0-10 °C) to ensure the stability of the reactive diazonium intermediate and to prevent unwanted side reactions.
-
Intramolecular Cyclization: The adjacent amino group at the 4-position then acts as an intramolecular nucleophile, attacking the terminal nitrogen of the diazonium group to forge the N-N bond of the triazole ring. This is followed by tautomerization to yield the aromatic triazolopyrimidine system.
Representative Protocol: Synthesis of a 7-Chloro-triazolo[4,5-d]pyrimidine
This protocol is adapted from methodologies used in the synthesis of intermediates for pharmaceutically active compounds.
Step 1: Nitration of 4,6-dichloropyrimidine To a stirred solution of 4,6-dichloropyrimidine in concentrated sulfuric acid at 0 °C, fuming nitric acid is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 2 hours and then poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 4,6-dichloro-5-nitropyrimidine.
-
Rationale: The strong electron-withdrawing nature of the chloro- and pyrimidine nitrogen atoms deactivates the ring, necessitating potent nitrating conditions (fuming HNO₃/H₂SO₄).
Step 2: Reduction to 4,6-dichloro-5-aminopyrimidine The 5-nitropyrimidine derivative is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon is added. The mixture is hydrogenated under a balloon of hydrogen gas at room temperature until TLC analysis indicates complete consumption of the starting material. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the desired 4,6-diaminopyrimidine.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, often providing high yields with minimal side products.
Step 3: Diazotization and Cyclization The 4,6-dichloro-5-aminopyrimidine is suspended in aqueous acetic acid at 0-5 °C. A solution of sodium nitrite in water is added dropwise, and the reaction is stirred for 1 hour. The resulting solid is filtered, washed with water, and dried to afford the 7-chloro-triazolo[4,5-d]pyrimidine product.
-
Rationale: Acetic acid serves as both the solvent and the acid catalyst for the in situ generation of nitrous acid. The low temperature is critical for controlling the reactivity of the diazonium salt intermediate.
Route B: Convergent Synthesis from Triazole Precursors
Convergent strategies offer a more flexible and often higher-yielding approach by constructing the two rings separately before joining them. For this scaffold, this typically involves reacting a substituted 1,2,3-triazole with a three-carbon building block.
General Workflow
This approach is particularly valuable for creating diverse libraries, as variations can be introduced in both the triazole and the pyrimidine-forming fragments.
Caption: Workflow for the convergent synthesis of triazolo[4,5-d]pyrimidines.
Mechanistic Insight & Experimental Causality
A common convergent route involves the condensation of a 4-amino-5-cyano-1,2,3-triazole with an orthoester or formamide.
-
Initial Condensation: The amino group of the triazole reacts with the electrophilic carbon of the orthoester (e.g., triethyl orthoformate) or formamide, forming an intermediate amidine or formamidine.
-
Intramolecular Cyclization: The nitrile group is then attacked by the newly formed amidine nitrogen in an intramolecular fashion. This cyclization, often promoted by heat or a catalyst, forms the pyrimidine ring. Tautomerization then leads to the final aromatic product.
Representative Protocol: One-Pot Synthesis of Substituted Triazolo[4,5-d]pyrimidines
Multi-component reactions (MCRs) represent a highly efficient class of convergent syntheses. Several one-pot procedures have been developed for this scaffold.[9][10][11][12]
One-Pot, Four-Component Synthesis: A mixture of an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 3-amino-1,2,4-triazole is refluxed in water with a catalytic amount of p-toluenesulfonic acid (p-TsOH) for 4-6 hours.[12][13] The product precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.
-
Rationale: This eco-friendly approach utilizes water as a solvent and a simple acid catalyst. The reaction proceeds through a cascade of condensation and cyclization steps, assembling the complex heterocyclic core in a single operation, which is highly desirable for efficiency and sustainability. Yields for this method are often reported in the 81-91% range.
Route C: Late-Stage Functionalization
For drug discovery programs, the ability to rapidly generate analogs from a common intermediate is paramount. Late-stage functionalization allows for the introduction of chemical diversity at a late step in the synthesis, which is ideal for SAR exploration.
Key Strategies
-
Nucleophilic Aromatic Substitution (SNAr): Halogenated triazolopyrimidines (e.g., 7-chloro derivatives from Route A) are excellent precursors for SNAr. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the halide with a variety of nucleophiles (amines, thiols, alcohols).
-
Palladium-Catalyzed Cross-Coupling: Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed on halo- or triflate-substituted triazolopyrimidines to form C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.
Representative Protocol: Amination of 7-chloro-triazolo[4,5-d]pyrimidine
A solution of 7-chloro-triazolo[4,5-d]pyrimidine, the desired amine (1.1 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or n-butanol is heated at 80-120 °C until the reaction is complete. The product is then isolated by aqueous workup and purification.
-
Rationale: The SNAr reaction is driven by the electron-deficient character of the pyrimidine ring. The base (DIPEA) is required to neutralize the HCl generated during the reaction. Heating is necessary to overcome the activation energy for the substitution. This is a foundational reaction in the synthesis of Ticagrelor and related analogs.
Head-to-Head Comparison
| Feature | Route A: Linear (Traube-like) | Route B: Convergent (from Triazole) | Route C: Late-Stage Functionalization |
| Overall Strategy | Linear, sequential ring formation | Convergent, joining of pre-formed rings | Modification of a pre-formed core |
| Step Economy | Lower (multi-step) | Higher (often fewer steps, MCRs possible) | Variable, depends on the synthesis of the core |
| Flexibility | Moderate; diversity from pyrimidine precursors | High; diversity from both triazole and C3 fragments | High; ideal for rapid SAR exploration |
| Scalability | Generally well-established and scalable | Can be highly scalable, especially one-pot methods | Excellent; performed on advanced intermediates |
| Key Challenge | Handling of potentially hazardous reagents (e.g., NaNO₂, HNO₃) | Availability of substituted triazole starting materials | Achieving regioselectivity on complex scaffolds |
| Typical Yields | Moderate to good (65-85% for cyclization)[5] | Good to excellent (80-95% for MCRs) | Good to excellent (70-95% for SNAr) |
| Best For... | Large-scale synthesis of a specific, simple core | Rapid library synthesis and exploring diverse chemical space | Fine-tuning properties of a lead compound (SAR) |
Expert Recommendations
The choice of synthetic route is dictated by the ultimate goal of the project:
-
For the large-scale, process-oriented synthesis of a specific, unsubstituted or simply substituted triazolo[4,5-d]pyrimidine, the Linear Route (A) is often the most cost-effective and well-trodden path. Its procedures are robust and have been optimized over decades.
-
For exploratory drug discovery and library synthesis , where accessing a wide range of diverse structures is key, the Convergent Route (B) is superior. The ability to mix and match different triazole and pyrimidine precursors, especially through multi-component reactions, provides unparalleled efficiency in generating novel chemical matter.
-
For lead optimization , where a promising core scaffold has been identified, Late-Stage Functionalization (C) is the strategy of choice. It allows medicinal chemists to systematically and rapidly probe the effects of substituents at various positions to build a detailed structure-activity relationship.
By understanding the strategic advantages and practical considerations of each of these routes, researchers can make informed decisions to accelerate their discovery and development programs centered on the versatile and therapeutically significant triazolo[4,5-d]pyrimidine scaffold.
References
- 1. Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Traube Purine Synthesis [drugfuture.com]
- 7. scribd.com [scribd.com]
- 8. Traube purine synthesis | PPTX [slideshare.net]
- 9. Microwave Assisted One‐Pot Synthesis of Fused[1,2,3]Triazolo[4′,5′:3,4]Pyrrolo[1,2‐c]Pyrimidines as Potent Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Comprehensive Safety and Handling Guide for 3-benzyl-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7-ol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-benzyl-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7-ol. The procedural guidance herein is designed to establish a robust safety framework for all laboratory operations involving this compound.
Hazard Assessment and Risk Mitigation
The core structure, a triazolopyrimidine, is a purine analog. Such compounds can interfere with biological processes.[4][7] For instance, 8-azaguanine, a structurally related compound, is known to be harmful if swallowed and can cause skin and eye irritation.[5][8] The benzyl group may also influence the compound's toxicological profile. Given these structural alerts, the primary risks associated with handling 3-benzyl-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7-ol in a powdered form include:
-
Inhalation: Airborne particles can be inhaled, leading to potential respiratory irritation and systemic toxicity.[1][8]
-
Dermal Contact: Direct skin contact may cause irritation or allergic reactions, and absorption through the skin could lead to systemic effects.[5]
-
Ocular Exposure: Contact with the eyes is likely to cause serious irritation.[1][8]
-
Ingestion: Accidental ingestion could be harmful.[5]
To mitigate these risks, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is required.
Engineering and Administrative Controls: Your First Line of Defense
Before relying solely on PPE, it is crucial to implement robust engineering and administrative controls to minimize exposure.
-
Ventilation: All manipulations of the powdered compound, especially weighing and transferring, should be conducted in a certified chemical fume hood or a powder containment hood to prevent the generation and spread of airborne particles.[9][10]
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.
-
Safe Handling Practices:
-
Minimize the quantities of the compound handled.
-
Avoid creating dust. Use techniques like gentle scooping instead of pouring from a height.[10]
-
Keep containers tightly closed when not in use.[11]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12]
-
Prohibit eating, drinking, and smoking in the laboratory.[5]
-
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of appropriate PPE is critical for preventing exposure.[2][13] The following table summarizes the recommended PPE for various laboratory tasks involving 3-benzyl-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7-ol.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Powder) | Chemical splash goggles and a face shield | Two pairs of nitrile gloves (double-gloving) | Disposable, fluid-resistant gown with long sleeves and tight cuffs | N95 or higher-rated respirator |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Running Reactions and Analysis | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Handling Waste | Chemical splash goggles | Two pairs of nitrile gloves (double-gloving) | Laboratory coat | Not generally required |
Detailed PPE Selection and Use
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[14] When handling the powder outside of a containment hood or when there is a risk of splashing, chemical splash goggles and a face shield are mandatory.[15]
-
Hand Protection: Chemical-resistant nitrile gloves are recommended.[12] For handling the solid compound, double-gloving provides an extra layer of protection. Gloves should be inspected for any signs of degradation or punctures before use and changed frequently.[16]
-
Body Protection: A laboratory coat should be worn at all times. When handling larger quantities of the powder or when there is a significant risk of contamination, a disposable, fluid-resistant gown is recommended.[17][18]
-
Respiratory Protection: When handling the powder, especially outside of a ventilated enclosure, an N95 or higher-rated respirator is necessary to prevent inhalation of airborne particles.[19] All personnel required to wear respirators must be properly fit-tested and trained in their use.[20]
Step-by-Step Donning and Doffing of PPE
Correctly putting on and taking off PPE is crucial to prevent contamination.
Donning Sequence
-
Gown: Put on the laboratory coat or disposable gown, ensuring it is fully fastened.
-
Respirator: If required, perform a seal check on the respirator.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown. If double-gloving, don the second pair.
Doffing Sequence
-
Outer Gloves: If double-gloved, remove the outer pair.
-
Gown: Remove the gown by rolling it inside-out and away from the body.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respirator: Remove without touching the front.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside-out.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Decontamination and Waste Disposal
Decontamination
-
In case of a spill, evacuate the area and alert others.
-
For small spills of the powder, carefully cover with a damp paper towel to avoid raising dust, then clean with an appropriate decontaminating solution.
-
All materials used for cleaning up spills should be treated as hazardous waste.
Waste Disposal
-
All solid waste contaminated with 3-benzyl-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7-ol, including disposable PPE and contaminated lab supplies, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.
-
Disposal must be conducted in accordance with all local, state, and federal regulations.[5] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. safetyculture.com [safetyculture.com]
- 3. OSHA Regulations for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 4. 8-Azaguanine | C4H4N6O | CID 135403646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 8-Azaguanine - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 12. gz-supplies.com [gz-supplies.com]
- 13. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. osha.gov [osha.gov]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 18. ashp.org [ashp.org]
- 19. benchchem.com [benchchem.com]
- 20. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
